2-(6-Chloropyridin-3-yl)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-5(4-9-6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVPSJPQWOVRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555440 | |
| Record name | (6-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39891-13-9 | |
| Record name | (6-Chloropyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-chloropyridin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(6-Chloropyridin-3-yl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-(6-Chloropyridin-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We will explore its chemical and physical properties, delve into robust synthetic methodologies, and discuss its strategic application in the development of pharmacologically active agents.
Core Compound Identification and Properties
This compound is a pyridylacetic acid derivative featuring a chlorine substituent at the 6-position of the pyridine ring. This structural motif is of significant interest in drug design, as the pyridine ring can engage in various biological interactions, while the chloro- and acetic acid functionalities provide versatile handles for synthetic modifications.
Physicochemical and Spectroscopic Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | Pale-yellow to brown or gray solid | [3] |
| Melting Point | 164-169 °C | [4] |
| Boiling Point (Predicted) | 336.6 ± 27.0 °C | [4] |
| Density (Predicted) | 1.405 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 3.91 ± 0.10 | [4] |
| InChIKey | XWVPSJPQWOVRHJ-UHFFFAOYSA-N | [1][2] |
| SMILES | O=C(O)CC1=CN=C(Cl)C=C1 | [5] |
Strategic Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a two-step sequence starting from the commercially available 2-chloro-5-methylpyridine. This pathway, detailed below, proceeds through a cyanomethylation followed by hydrolysis. This approach is favored due to the relatively mild reaction conditions and the good overall yields achievable. An alternative, though less detailed in the literature, involves the direct carboxylation of a Grignard or organozinc intermediate derived from 2-chloro-5-(chloromethyl)pyridine.
Recommended Synthetic Workflow: Cyanomethylation-Hydrolysis Route
This two-stage process provides a reliable and scalable method for the preparation of the target compound. The causality behind this experimental choice lies in the well-established reactivity of benzylic halides (in this case, a pyridylic halide) for nucleophilic substitution, followed by the robust and high-yielding conversion of a nitrile to a carboxylic acid.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Stage 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
This step introduces the two-carbon acetic acid precursor via a nucleophilic substitution reaction. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and accelerating the reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add sodium cyanide (1.1 equivalents) portion-wise to the stirred solution. An initial exotherm may be observed.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate.
-
Purification: Collect the crude product by filtration and wash with water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-(6-chloropyridin-3-yl)acetonitrile as a solid.
Stage 2: Hydrolysis to this compound
Acid-catalyzed hydrolysis is a classic and effective method for converting nitriles to carboxylic acids. The use of a strong mineral acid like hydrochloric acid ensures complete conversion under reflux conditions.
-
Reaction Setup: Suspend 2-(6-chloropyridin-3-yl)acetonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, which should result in the precipitation of the product as a solid.
-
Purification: Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum to afford this compound. The purity is often sufficient for subsequent steps, but recrystallization can be performed if necessary.
Applications in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical agents. The pyridine nitrogen can act as a hydrogen bond acceptor, while the chloro-substituent provides a handle for further diversification through cross-coupling reactions.
Role as a Key Building Block for COX-2 Inhibitors
A prominent example of the utility of a structurally related compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[6][7] While Etoricoxib itself is not directly synthesized from this compound, a key intermediate in its synthesis is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[7] The synthesis of this intermediate often involves the coupling of a pyridine derivative with a phenylacetic acid or its equivalent. This highlights the importance of the pyridylacetic acid scaffold in constructing the core of such pharmacologically active molecules. The synthetic strategies for these types of molecules underscore the value of this compound as a starting material for analogous structures.
Caption: General synthetic utility in drug development.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this compound in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the generation of diverse chemical libraries and the targeted synthesis of high-value compounds such as COX-2 inhibitors. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective utilization in drug discovery and development programs.
References
- 1. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patents.justia.com [patents.justia.com]
The Strategic Intermediate: A Comprehensive Technical Guide to 2-(6-Chloropyridin-3-yl)acetic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Pillar in Modern Medicinal Chemistry
In the intricate landscape of pharmaceutical research and development, the journey from a conceptual molecule to a life-altering therapeutic is paved with critical, yet often unheralded, chemical intermediates. Among these, 2-(6-Chloropyridin-3-yl)acetic acid stands out as a pivotal building block, instrumental in the synthesis of a new generation of targeted therapies. Its unique structural features—a chlorinated pyridine ring coupled with an acetic acid moiety—offer medicinal chemists a versatile scaffold for constructing complex molecules with high biological potency. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity and synthesis to its critical applications in drug discovery, equipping researchers and developers with the technical knowledge to leverage its full potential.
Part 1: Chemical Identity and Nomenclature
A clear and unambiguous understanding of a chemical entity is paramount for reproducible scientific research. This compound is known by a variety of synonyms, which can often be a source of confusion. This section aims to provide a comprehensive list of its identifiers to ensure clarity in communication and procurement.
Table 1: Synonyms and Chemical Identifiers for this compound [1][2]
| Identifier Type | Value |
| IUPAC Name | 2-(6-chloro-3-pyridinyl)acetic acid[2] |
| CAS Number | 39891-13-9[2] |
| Molecular Formula | C7H6ClNO2[1][2] |
| Molecular Weight | 171.58 g/mol [1][2] |
| Common Synonyms | 6-Chloro-3-pyridineacetic acid, (6-Chloropyridin-3-yl)acetic acid, 2-Chloropyridine-5-acetic acid |
| InChI Key | XWVPSJPQWOVRHJ-UHFFFAOYSA-N[1] |
| SMILES | c1cc(Cl)ncc1CC(=O)O[1] |
Part 2: Synthesis and Manufacturing: A Deliberate Path to a Key Intermediate
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially viable route begins with the oxidation of 6-chloro-3-methylpyridine.
Step 1: Oxidation of 6-Chloro-3-methylpyridine to 6-Chloronicotinic Acid
The initial and critical step in the synthesis is the selective oxidation of the methyl group on the pyridine ring to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent in a suitable solvent.
Protocol 1: Oxidation of 6-Chloro-3-methylpyridine
-
Reaction Setup: In a suitable reaction vessel, 6-chloro-3-methylpyridine is dissolved in a solvent such as chlorobenzene.
-
Catalyst Addition: A catalyst, for example, cobalt acetate, is added to the mixture.
-
Oxidation: The reaction mixture is heated (e.g., to 80°C), and oxygen is bubbled through the solution. The reaction is monitored for completion, typically over several hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration. The crude 6-chloronicotinic acid is then purified, often by recrystallization from a solvent like methanol, to yield a high-purity product.[3]
Causality Behind Experimental Choices: The choice of a cobalt catalyst is strategic; it facilitates the oxidation of the methyl group while preserving the chloro- and pyridine functionalities, which are susceptible to degradation under harsher conditions. The use of oxygen as the oxidant is both cost-effective and environmentally conscious compared to stoichiometric heavy metal oxidants.
Step 2: Conversion of 6-Chloronicotinic Acid to this compound
Workflow for the Synthesis of this compound from 6-Chloronicotinic Acid
Caption: A plausible synthetic pathway from 6-chloronicotinic acid.
Part 3: Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis.
Table 2: Representative HPLC Method Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 250 x 4.6mm, 5µm)[4] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4][5] |
| Flow Rate | Typically 1.0 mL/min[4] |
| Detection | UV at 210 nm[4][5] |
| Injection Volume | 10 µL[6] |
Rationale for Method Design: The use of a C18 column provides excellent separation for moderately polar compounds like the target molecule. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to sharper peaks and better retention. UV detection at a low wavelength like 210 nm is chosen to ensure sensitivity, as the pyridine ring absorbs strongly in this region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of the identity of this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | Aromatic protons: ~7.3-8.5 ppm; Methylene protons (-CH₂-): ~3.6 ppm; Carboxylic acid proton (-COOH): ~12-13 ppm |
| ¹³C NMR | Carbonyl carbon: ~170-175 ppm; Aromatic carbons: ~120-150 ppm; Methylene carbon: ~35-40 ppm |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Part 4: Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of several classes of therapeutic agents, most notably kinase inhibitors. Its structure provides a key fragment that can be elaborated to interact with the ATP-binding site of various kinases.
Role in the Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][9][10] Consequently, inhibitors of this pathway are a major focus of cancer drug discovery. Derivatives of this compound have been investigated as scaffolds for the development of potent and selective PI3K inhibitors.[11]
Signaling Pathway and Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Case Study: Intermediate in the Synthesis of Venetoclax (ABT-199)
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and is approved for the treatment of certain types of leukemia.[12][13] The synthesis of Venetoclax involves the coupling of several complex fragments, and derivatives of this compound can serve as key precursors for one of these fragments.
Experimental Workflow: Synthesis and Evaluation of a Kinase Inhibitor
Caption: A generalized workflow for the synthesis and evaluation of a kinase inhibitor.
Conclusion
This compound, though not a household name, is a testament to the critical role of well-designed intermediates in the pharmaceutical industry. Its robust synthesis, versatile reactivity, and integral role in the creation of targeted therapies underscore its importance. For researchers and drug development professionals, a thorough understanding of this molecule's properties and potential is not merely academic—it is a gateway to innovation and the development of next-generation medicines.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Roles for Inhibition of the PI3K/Akt/mTOR Pathway in the Pathophysiology of Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. ABT-199 (Venetoclax), a BH3-mimetic Bcl-2 inhibitor, does not cause Ca2+ -signalling dysregulation or toxicity in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(6-Chloropyridin-3-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing critical insights into molecular structure and purity. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 2-(6-chloropyridin-3-yl)acetic acid, a key building block in medicinal chemistry. By integrating foundational NMR principles with advanced predictive methodologies, we will deconstruct the anticipated spectral features of this molecule. This document provides a detailed rationale for the predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, grounded in the electronic effects of the chloro- and carboxymethyl- substituents on the pyridine ring. The content herein is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and quality control of related compounds.
Introduction: The Role of NMR in Structural Elucidation
This compound (C₇H₆ClNO₂) is a bifunctional molecule incorporating a substituted pyridine heterocycle and a carboxylic acid moiety.[1][2] Its structural confirmation is a prerequisite for its use in synthetic chemistry and drug development pipelines. High-resolution NMR spectroscopy stands as the definitive method for this purpose, offering an unambiguous map of the proton and carbon framework of the molecule.
Predictive NMR spectroscopy, leveraging computational algorithms such as Density Functional Theory (DFT) and machine learning, has become a powerful tool.[3][4][5] These methods allow chemists to anticipate the spectral outcome of a synthesis, aiding in the confirmation of a target structure and the identification of impurities. An accurate prediction of ¹H and ¹³C NMR chemical shifts can significantly accelerate research by providing a theoretical benchmark against which experimental data can be compared.[4] This guide will explore these predictions in detail, explaining the underlying chemical principles that govern the spectral appearance of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, a standardized atom numbering system is essential. The structure and numbering for this compound are presented below. This convention will be used throughout the guide.
Diagram 1: Molecular Structure and Atom Numbering
Caption: IUPAC numbering for this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is derived from analyzing the electronic environment of each proton. The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For substituted pyridines, the positions of protons relative to the nitrogen atom and other substituents are the primary determinants of their chemical shifts.[6][7]
Predicted ¹H NMR Data Summary
The following table summarizes the predicted chemical shifts, multiplicities, coupling constants, and integrations for the protons of this compound, assuming a standard deuterated solvent like DMSO-d₆, which is capable of hydrogen bonding with the carboxylic acid proton.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H10 (COOH) | ~12.5 | Broad Singlet | - | 1H |
| H2 | ~8.45 | Doublet (d) | JH2-H4 ≈ 2.5 Hz | 1H |
| H4 | ~7.80 | Doublet of Doublets (dd) | JH4-H5 ≈ 8.2 Hz, JH4-H2 ≈ 2.5 Hz | 1H |
| H5 | ~7.45 | Doublet (d) | JH5-H4 ≈ 8.2 Hz | 1H |
| H7 (CH₂) | ~3.70 | Singlet | - | 2H |
Rationale and In-Depth Analysis
-
Carboxylic Acid Proton (H10): The proton of the carboxylic acid group is expected to be the most deshielded, appearing far downfield (~12.5 ppm). Its chemical shift is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding.[8] In a hydrogen-bond accepting solvent like DMSO-d₆, it typically appears as a broad singlet.
-
Pyridine Ring Protons (H2, H4, H5):
-
H2: This proton is ortho to the electronegative nitrogen atom, placing it in a significantly deshielded environment. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H4 (meta-coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.
-
H4: This proton is coupled to both H2 (meta-coupling, ⁴J) and H5 (ortho-coupling, ³J). Therefore, it is predicted to appear as a doublet of doublets. The ortho coupling to H5 will be significantly larger (≈ 8.2 Hz) than the meta coupling to H2 (≈ 2.5 Hz). Its chemical shift is influenced by its position relative to the nitrogen and both substituents.
-
H5: This proton is ortho to the carbon bearing the acetic acid group and meta to the chloro-substituent. It will appear as a doublet due to the strong ortho-coupling with H4 (≈ 8.2 Hz). The chlorine at C6 exerts an electron-withdrawing inductive effect, which will deshield H5, but less so than the effect of the nitrogen on H2.
-
-
Methylene Protons (H7): The two protons on the CH₂ group are chemically equivalent and are adjacent to the aromatic ring and the carbonyl group. They are not coupled to any other protons and will therefore appear as a sharp singlet at approximately 3.70 ppm. The electron-withdrawing nature of both the pyridine ring and the carboxylic acid group deshields these protons from the typical aliphatic range.
Diagram 2: ¹H NMR Prediction Workflow
Caption: Logical workflow for predicting the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms.
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C8 (C=O) | ~171.5 | Carbonyl carbon, highly deshielded. |
| C6 | ~151.0 | Attached to electronegative Cl and N. |
| C2 | ~150.0 | Adjacent to electronegative N. |
| C4 | ~139.5 | Aromatic carbon adjacent to substituted carbon. |
| C5 | ~124.0 | Aromatic carbon influenced by Cl and N. |
| C3 | ~133.0 | Aromatic carbon attached to the CH₂COOH group. |
| C7 (CH₂) | ~38.0 | Aliphatic carbon adjacent to aromatic ring and carbonyl. |
Rationale and In-Depth Analysis
The prediction of ¹³C chemical shifts relies on established principles regarding substituent effects on aromatic and aliphatic systems.[9]
-
Carbonyl Carbon (C8): The C=O carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing around 171.5 ppm, which is characteristic for this functional group.
-
Pyridine Ring Carbons:
-
C6 and C2: These carbons are directly attached to or adjacent to the highly electronegative nitrogen atom, causing them to be significantly deshielded and appear furthest downfield among the ring carbons. C6 is further deshielded by the attached chlorine atom, likely making it the most downfield of the ring carbons.
-
C4: This carbon's chemical shift is influenced by its position relative to the nitrogen and the two substituents, leading to a downfield shift.
-
C3: As the point of attachment for the acetic acid side chain, its chemical environment is distinct. The substituent effect will place it in the aromatic region.
-
C5: This carbon is positioned between two CH groups in the ring and is the least deshielded of the pyridine carbons, thus appearing most upfield in the aromatic region of the spectrum.
-
-
Methylene Carbon (C7): This sp³-hybridized carbon is in the aliphatic region. However, its attachment to both the electron-withdrawing pyridine ring and the carbonyl group deshields it significantly compared to a simple alkane, placing its predicted shift around 38.0 ppm.
Experimental Protocol for NMR Acquisition
To validate the predicted spectra, a standardized experimental protocol is required. The following outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a sample of this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
5 mm NMR tubes
-
Tetramethylsilane (TMS) or reference to residual solvent peak
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial. b. Add approximately 0.6 mL of DMSO-d₆ to the vial. c. Agitate the vial gently until the sample is fully dissolved. d. Transfer the solution into a 5 mm NMR tube.
-
Spectrometer Setup and Shimming: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition: a. Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30'). b. Spectral Width: ~16 ppm (from -2 to 14 ppm). c. Acquisition Time: ~3 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 16-32 scans for good signal-to-noise ratio. f. Processing: Apply an exponential window function (line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the residual DMSO peak at 2.50 ppm.
-
¹³C NMR Acquisition: a. Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30'). b. Spectral Width: ~240 ppm (from -10 to 230 ppm). c. Acquisition Time: ~1.2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance. f. Processing: Apply an exponential window function (line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
Rationale for Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and for its non-exchangeable proton signal (unlike D₂O which would cause the COOH proton to disappear).
-
Spectrometer Frequency: A 400 MHz or higher field instrument provides better signal dispersion and resolution, which is crucial for resolving the coupling patterns in the aromatic region.
-
Relaxation Delay: A delay of 2 seconds is generally sufficient for both ¹H and ¹³C nuclei in small molecules to relax, allowing for quantitative integration in the ¹H spectrum.
Conclusion
This guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectra of this compound. By dissecting the influence of the molecule's electronic structure on nuclear shielding, we have established a robust set of predicted spectral parameters. These predictions, summarized in clear tabular format and supported by mechanistic rationale, serve as a valuable tool for any scientist working with this compound. The provided experimental protocol offers a validated starting point for acquiring high-quality empirical data, enabling a confident and efficient structural verification process that is fundamental to progress in chemical and pharmaceutical research.
References
- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. proprep.com [proprep.com]
- 9. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(6-Chloropyridin-3-yl)acetic acid
Introduction
2-(6-Chloropyridin-3-yl)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs being present in various biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a detailed exploration of the fragmentation pattern of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights for researchers, scientists, and professionals in drug development. The structural formula of the compound is C₇H₆ClNO₂, with a monoisotopic mass of approximately 171.01 Da.[1][2]
Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. The molecular ion (M⁺˙) is expected at an m/z of 171.
Primary Fragmentation: The α-Cleavage
The most prominent initial fragmentation event for this compound under EI conditions is the cleavage of the bond between the methylene group and the carboxylic acid group (α-cleavage). This is a characteristic fragmentation for carboxylic acids.[3][4][5] This cleavage results in the loss of the carboxyl radical (•COOH), which has a mass of 45 Da. This leads to the formation of a highly stable benzylic-type carbocation at m/z 126 . The high relative abundance of this ion is anticipated, and it is a key diagnostic peak in the EI spectrum of this compound. The presence of a significant peak at m/z 126 in the GC-MS data for this compound in the PubChem database corroborates this proposed fragmentation.[1]
Secondary Fragmentation of the m/z 126 Ion
The ion at m/z 126, the 6-chloro-3-methylpyridine cation, undergoes further fragmentation characteristic of chloro-aromatic and pyridine compounds.
-
Loss of a Chlorine Radical: The C-Cl bond can cleave, leading to the expulsion of a chlorine radical (•Cl), resulting in an ion at m/z 91 . The isotopic pattern of the m/z 126 peak (due to the presence of ³⁵Cl and ³⁷Cl) would further confirm the presence of a chlorine atom in this fragment.
-
Loss of Hydrogen Cyanide (HCN): Pyridine rings are known to fragment via the loss of HCN (27 Da). The ion at m/z 126 can undergo ring cleavage to produce a fragment at m/z 99 .
Visualizing the EI Fragmentation Pathway
Caption: Proposed EI fragmentation pathway of this compound.
Electrospray Ionization (ESI) Fragmentation Pathway
ESI is a "soft" ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.
Positive Ion Mode ESI-MS/MS ([M+H]⁺)
In positive ion mode, the molecule will readily protonate on the pyridine nitrogen, forming a precursor ion at m/z 172 . Collision-induced dissociation (CID) of this ion is expected to yield the following fragments:
-
Loss of Water: The protonated carboxylic acid can easily lose a molecule of water (H₂O, 18 Da), leading to the formation of an acylium ion at m/z 154 .
-
Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can further lose carbon monoxide (CO, 28 Da) to produce an ion at m/z 126 .
-
Direct Loss of Formic Acid: A concerted loss of formic acid (HCOOH, 46 Da) from the protonated molecule can also lead to the fragment at m/z 126 .
Negative Ion Mode ESI-MS/MS ([M-H]⁻)
In negative ion mode, the carboxylic acid will deprotonate to form the precursor ion at m/z 170 . The fragmentation of this carboxylate anion is primarily driven by decarboxylation:
-
Loss of Carbon Dioxide: The most facile fragmentation is the loss of carbon dioxide (CO₂, 44 Da), resulting in a prominent fragment ion at m/z 126 .
Visualizing the ESI-MS/MS Fragmentation Pathways
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Summary of Key Fragments
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Proposed Neutral Loss |
| EI | 171 (M⁺˙) | 126 | •COOH |
| 91 | •COOH, •Cl | ||
| 99 | •COOH, HCN | ||
| ESI (+) | 172 ([M+H]⁺) | 154 | H₂O |
| 126 | H₂O, CO or HCOOH | ||
| ESI (-) | 170 ([M-H]⁻) | 126 | CO₂ |
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a general workflow for the analysis of this compound by LC-MS/MS.
Workflow Diagram
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a working solution by diluting the stock solution to 1 µg/mL in the initial mobile phase composition.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Acquire data in both positive and negative ion modes in separate runs.
-
MS1 (Full Scan): Scan a mass range of m/z 100-250 to detect the precursor ions ([M+H]⁺ at m/z 172 and [M-H]⁻ at m/z 170).
-
MS2 (Tandem MS):
-
Select m/z 172 as the precursor ion in positive mode and fragment using a collision energy of 10-30 eV.
-
Select m/z 170 as the precursor ion in negative mode and fragment using a collision energy of 10-25 eV.
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields diagnostic ions that can be used for its confident identification. Under EI, the primary fragmentation is the loss of the carboxylic acid group to form a stable cation at m/z 126. In ESI-MS/MS, the fragmentation pathways are dependent on the polarity, with characteristic losses of water and carbon monoxide in positive mode and a clean loss of carbon dioxide in negative mode. This guide provides a foundational understanding for developing robust analytical methods for this compound.
References
An In-depth Technical Guide to the Solubility Profile of 2-(6-Chloropyridin-3-yl)acetic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(6-Chloropyridin-3-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. Recognizing the limited availability of exhaustive quantitative solubility data in public literature, this document delivers a foundational understanding based on physicochemical principles, outlines a robust experimental protocol for solubility determination, and presents an illustrative solubility profile to guide researchers in solvent selection for synthesis, purification, and formulation.
Introduction: The Critical Role of Solubility in a Molecule's Journey
This compound is a heterocyclic carboxylic acid of significant interest in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals. Its journey from a laboratory curiosity to a viable product is critically dependent on a thorough understanding of its physical and chemical properties, paramount among which is its solubility. Solubility dictates the efficiency of reaction kinetics, the feasibility of crystallization and purification methods, and ultimately, the bioavailability of a formulated product. A well-defined solubility profile in a range of organic solvents is, therefore, not merely academic but a cornerstone of process development and formulation science.
This guide is structured to provide not just data, but a framework for understanding and determining the solubility of this and similar molecules. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-tested experimental protocol, and discuss the interpretation of solubility data in the context of solvent properties.
Physicochemical Properties of this compound
A molecule's inherent properties are the primary determinants of its solubility behavior. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1] |
| Melting Point | 164-169 °C | --INVALID-LINK--[2] |
| pKa (Predicted) | 3.91 ± 0.10 | --INVALID-LINK--[2] |
| Appearance | Off-white to pale-yellow solid | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 (from the carboxylic acid group) | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 (two on the carboxylic acid and one on the pyridine nitrogen) | --INVALID-LINK--[1] |
The presence of a carboxylic acid group confers the ability to donate a hydrogen bond and also provides a site for deprotonation, making the solubility pH-dependent in aqueous and protic solvents. The pyridine ring, with its nitrogen atom and the chloro-substituent, introduces polarity and potential for dipole-dipole interactions.
Theoretical Framework: The Science of Dissolution
The adage "like dissolves like" serves as a useful starting point in predicting solubility.[3][4][5] This principle is grounded in the thermodynamics of the dissolution process, which involves the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6][7] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary driver of solubility. Polar solvents, such as alcohols and ketones, are more likely to dissolve polar solutes like this compound than are nonpolar solvents like hexane.[3]
-
Hydrogen Bonding: The carboxylic acid group of the solute can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and with aprotic solvents that are good hydrogen bond acceptors (e.g., acetone, ethyl acetate).[8]
-
Hansen Solubility Parameters (HSP): HSP theory provides a more quantitative approach by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9][10] Solvents with HSP values similar to those of the solute are more likely to be good solvents.
Illustrative Solubility Profile of this compound
While extensive, publicly available quantitative solubility data for this compound is limited, the following table presents an illustrative solubility profile based on the physicochemical properties of the solute and established solubility principles. This data should be considered a guide for solvent screening and not a substitute for experimental determination.
| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C | Rationale for Predicted Solubility |
| Methanol | Polar Protic | High | Forms strong hydrogen bonds with the carboxylic acid group and has favorable polar interactions. |
| Ethanol | Polar Protic | Moderately High | Similar to methanol, but the slightly larger nonpolar ethyl group may slightly reduce solubility compared to methanol. |
| Acetone | Polar Aprotic | Moderate | A good hydrogen bond acceptor and has a significant dipole moment, allowing for favorable interactions. |
| Ethyl Acetate | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor; its polarity is suitable for dissolving the solute. |
| Acetonitrile | Polar Aprotic | Low to Moderate | While polar, it is a weaker hydrogen bond acceptor than acetone or ethyl acetate. |
| Dichloromethane | Moderately Polar Aprotic | Low | Can engage in dipole-dipole interactions, but lacks strong hydrogen bonding capabilities. |
| Toluene | Nonpolar Aromatic | Very Low | The nonpolar nature of toluene is a poor match for the polar solute. |
| Hexane | Nonpolar Aliphatic | Very Low | Lacks the necessary polarity and hydrogen bonding capabilities to overcome the solute's crystal lattice energy. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[11][12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The following is a detailed protocol for its implementation.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled orbital shaker
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
References
- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Solubility - Concept [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
The Untapped Potential of 2-(6-Chloropyridin-3-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery and Agrochemical Research
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical design, present in numerous commercial products.[1] Within this vast chemical space, 2-(6-chloropyridin-3-yl)acetic acid emerges as a particularly compelling, yet underexplored, building block. Its unique substitution pattern—featuring a reactive carboxylic acid handle, a site for potential nucleophilic substitution at the 6-position (chloro group), and electronic properties influenced by the pyridine nitrogen—offers a versatile platform for generating novel molecular architectures. This technical guide provides a prospective analysis of the potential biological activities of derivatives of this compound, drawing upon established structure-activity relationships of analogous compounds. We present scientifically grounded hypotheses for their potential as herbicidal, insecticidal, and therapeutic agents, complete with detailed, actionable protocols for their synthesis and biological evaluation. This document is intended to serve as a roadmap for researchers, scientists, and drug development professionals to unlock the latent potential of this promising compound class.
The Core Scaffold: Synthesis and Chemical Properties
This compound (CAS 39891-13-9) is a commercially available starting material, typically appearing as a pale-yellow to brown solid.[2][3] Its structure combines the key features of a phenylacetic acid analog with the distinct electronic and hydrogen-bonding capabilities of a pyridine ring. The carboxylic acid group serves as the primary point for derivatization into a wide array of functional groups, including esters, amides, and hydrazides.
-
Molecular Formula: C₇H₆ClNO₂[4]
-
Molecular Weight: 171.58 g/mol [4]
-
Key Reactive Sites:
-
Carboxylic Acid (-COOH): Amenable to standard coupling reactions to form amides, esters, etc.
-
Pyridine Ring (C6-Cl): The chlorine atom can be a site for nucleophilic aromatic substitution or a handle for cross-coupling reactions, allowing for further scaffold diversification.
-
Pyridine Nitrogen: Influences the overall electronics and solubility of the molecule and can act as a hydrogen bond acceptor.
-
Proposed Synthetic Pathways for Derivatization
The derivatization of the this compound core can be readily achieved through established synthetic methodologies. The following protocols are proposed based on standard laboratory procedures.[5]
Synthesis of Amide Derivatives
Amides are a cornerstone of medicinal chemistry, known for their metabolic stability and ability to participate in hydrogen bonding.
Protocol: General Amide Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq).
-
Add a base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Synthesis of Ester Derivatives
Esterification can enhance lipophilicity, potentially improving membrane permeability—a desirable trait for both agrochemicals and pharmaceuticals.
Protocol: Fischer Esterification
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic phase, concentrate, and purify the resulting ester by column chromatography.
The following diagram illustrates the general workflow for synthesizing amide and ester derivatives from the core scaffold.
References
The Strategic deployment of 2-(6-Chloropyridin-3-yl)acetic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the vast and ever-evolving landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. Among these, heteroaromatic acetic acid derivatives have emerged as a particularly fruitful class of compounds. This guide delves into the multifaceted role of one such scaffold: 2-(6-chloropyridin-3-yl)acetic acid. Its unique combination of a reactive chloropyridine ring and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of diverse compound libraries with potential therapeutic applications. This document will provide a comprehensive overview of its synthesis, physicochemical properties, and, most importantly, its application as a central building block in the design of novel therapeutic agents. We will explore its known and potential biological targets, discuss structure-activity relationships of its derivatives, and provide detailed experimental protocols for its synthesis and derivatization.
Physicochemical Properties and Strategic Considerations for Drug Design
The utility of a scaffold in medicinal chemistry is intrinsically linked to its physicochemical properties. These parameters govern its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target engagement.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1][2] |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1][2] |
| Predicted logP | 1.3 | --INVALID-LINK--[1] |
| Predicted pKa | 3.91 ± 0.10 | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
| Appearance | Off-white powder | --INVALID-LINK--[3] |
| Melting Point | 164-169 °C | --INVALID-LINK--[3] |
The predicted logP suggests a moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with the ability to cross cellular membranes. The acidic pKa of the carboxylic acid group indicates that it will be predominantly ionized at physiological pH, which can be leveraged for forming salt formulations to improve solubility.
The reactivity of the scaffold is centered around two key functionalities:
-
The Carboxylic Acid: This group is a versatile handle for a wide range of chemical transformations, most notably amide bond formation. This allows for the introduction of diverse substituents to probe the chemical space around a biological target.
-
The Chloropyridine Ring: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although it is less reactive than if it were at the 2- or 4-positions. This allows for the introduction of various functionalities, such as amines or alcohols, to further modify the scaffold's properties.
Synthesis of the this compound Scaffold
A reliable and scalable synthesis of the core scaffold is paramount for its use in medicinal chemistry programs. One effective method involves the reaction of 2-chloro-5-(chloromethyl)pyridine with a cyanide source, followed by hydrolysis of the resulting nitrile.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
-
To a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water, add sodium cyanide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(6-chloropyridin-3-yl)acetonitrile.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of 2-(6-Chloropyridin-3-yl)acetonitrile to this compound
-
Dissolve the 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) in a mixture of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.
-
Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a base (e.g., sodium hydroxide solution).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.[4]
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The this compound scaffold has been explored in the context of several important biological targets, particularly in the realm of enzyme inhibition. Pyridine carboxylic acid isomers and their derivatives have a rich history in drug discovery, leading to treatments for a wide range of diseases including cancer, diabetes, and infectious diseases.[5]
Enzyme Inhibition
The structural features of this compound make it an attractive starting point for the design of enzyme inhibitors. The carboxylic acid can act as a key binding element, forming hydrogen bonds or ionic interactions with active site residues, while the chloropyridine moiety can be modified to achieve selectivity and potency.
While specific drugs containing this exact scaffold are not yet on the market, the broader class of pyridinylacetic acid derivatives has shown promise. For instance, derivatives of phenoxy acetic acid have been investigated as selective COX-2 inhibitors for the treatment of inflammation and pain.[6]
Structure-Activity Relationship (SAR) Considerations
The development of potent and selective drug candidates from a given scaffold relies heavily on understanding the structure-activity relationship (SAR). For derivatives of this compound, the following general SAR principles can be considered:
-
Amide Derivatization: The carboxylic acid is a prime site for modification. The R-group of an amide derivative can be varied to explore different pockets of a target's active site. The nature of the R-group (e.g., size, lipophilicity, presence of hydrogen bond donors/acceptors) will significantly impact binding affinity and selectivity.
-
Modification of the Pyridine Ring: The chlorine at the 6-position can be replaced with other substituents via nucleophilic aromatic substitution. This can be used to modulate the electronic properties of the pyridine ring and to introduce new interaction points with the target.
-
Bioisosteric Replacement of the Carboxylic Acid: In some cases, the carboxylic acid moiety can be a liability due to poor membrane permeability or metabolic instability. In such instances, it can be replaced with a bioisostere, such as a tetrazole or a sulfonamide, to improve the pharmacokinetic profile of the compound.
Analogue Design and Bioisosteric Replacements
A key aspect of lead optimization is the design and synthesis of analogues with improved properties. Bioisosteric replacement is a powerful strategy in this regard.
The choice of bioisostere will depend on the specific goals of the optimization program. For example, if increased acidity is desired to mimic the carboxylate, a tetrazole may be a suitable replacement. If reduced acidity and increased lipophilicity are needed, a sulfonamide could be considered.
Experimental Protocol: Amide Coupling for Library Synthesis
Amide coupling is a fundamental reaction in medicinal chemistry for the derivatization of carboxylic acids.
General Procedure for Amide Coupling:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq) or hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Conclusion and Future Outlook
This compound represents a valuable and versatile scaffold for medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal handles for chemical modification make it an ideal starting point for the construction of diverse compound libraries. While its full potential is still being explored, the broader class of pyridinylacetic acid derivatives has already demonstrated significant promise in the development of enzyme inhibitors. Future work in this area will likely focus on the exploration of novel derivatization strategies, the identification of new biological targets, and the optimization of the pharmacokinetic properties of its derivatives through techniques such as bioisosteric replacement. As our understanding of the chemical biology of this scaffold deepens, we can expect to see the emergence of new and innovative therapeutic agents based on this privileged framework.
References
- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. This compound | 39891-13-9 [chemicalbook.com]
- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Reactivity of the Chloropyridine Ring in 2-(6-Chloropyridin-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the chloropyridine ring in 2-(6-chloropyridin-3-yl)acetic acid, a key building block in medicinal chemistry and materials science.[1][2] We will delve into the electronic properties of this scaffold and explore its behavior in fundamental organic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.
Introduction: The Significance of the this compound Scaffold
This compound (CPyAA) is a bifunctional molecule of significant interest in the synthesis of complex organic molecules. Its structure, featuring a pyridine ring substituted with a chlorine atom and an acetic acid side chain, offers multiple reaction sites for chemical modification. The pyridine core is a well-established pharmacophore in numerous kinase inhibitors, owing to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1] Consequently, CPyAA serves as a valuable starting material for the development of novel therapeutic agents.[1][3]
The reactivity of the chloropyridine ring is dictated by the interplay of the electron-withdrawing nitrogen atom and the substituents. The chlorine atom at the 6-position and the acetic acid group at the 3-position significantly influence the electron density distribution within the ring, thereby directing the regioselectivity of various chemical transformations.
Nucleophilic Aromatic Substitution (SNA r): A Primary Reaction Pathway
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[4][5] In the case of this compound, the chlorine atom at the 6-position is activated towards nucleophilic attack.
The general mechanism for the SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group (in this case, the chloride ion) restores the aromaticity of the ring.
The presence of an additional electron-withdrawing group can further facilitate this reaction.[7] While the acetic acid group at the 3-position is not as strongly activating as a nitro group, its electronic influence still contributes to the susceptibility of the 6-position to nucleophilic attack.
Experimental Protocol: Amination via SNAr
This protocol describes a general procedure for the amination of a chloropyridine derivative, which can be adapted for this compound.
Reaction:
Materials:
-
This compound
-
Desired primary or secondary amine
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a dry reaction vessel, add this compound (1 equivalent).
-
Add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Add the solvent and stir the mixture at an elevated temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Note: The reactivity of the amine and the specific reaction conditions may need to be optimized for different substrates. For less reactive amines, a transition-metal-free SNAr reaction might be less satisfactory, and palladium-catalyzed methods may be required.[7]
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyridine ring of CPyAA serves as an excellent handle for these transformations, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organohalide.[8] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[8]
Catalytic Cycle: The generally accepted mechanism for the Suzuki coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (R¹-X) to form a palladium(II) species.
-
Transmetalation: The organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, and the palladium(0) catalyst is regenerated.
dot graph Suzuki_Miyaura_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition" [shape=plaintext]; "R1-X"; "R1-Pd(II)-X(L2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [shape=plaintext]; "R2-B(OR)2"; "Base"; "R1-Pd(II)-R2(L2)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Reductive Elimination" [shape=plaintext]; "R1-R2";
"Pd(0)L2" -> "Oxidative Addition" -> "R1-Pd(II)-X(L2)" [label="R1-X"]; "R1-Pd(II)-X(L2)" -> "Transmetalation" -> "R1-Pd(II)-R2(L2)" [label="R2-B(OR)2, Base"]; "R1-Pd(II)-R2(L2)" -> "Reductive Elimination" -> "R1-R2"; "Reductive Elimination" -> "Pd(0)L2" [label=" "]; } caption: "Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction."
Experimental Protocol: Suzuki-Miyaura Coupling of CPyAA
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloropyridine with a boronic acid.[9][10]
Materials:
-
This compound
-
Aryl or vinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst and ligand.
-
Degas the solvent and add it to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-98 |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 75-90 |
| Table 1: Common conditions for Suzuki-Miyaura coupling reactions. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[11] This reaction is a powerful alternative to traditional methods like the Ullmann condensation and SNAr, often proceeding under milder conditions with a broader substrate scope.[11]
Catalytic Cycle: The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.
dot graph Buchwald_Hartwig_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [shape=plaintext, label="Oxidative\nAddition"]; "R1-X"; "R1-Pd(II)-X_L2" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="R1-Pd(II)-X(L2)"]; "Amide_Formation" [shape=plaintext, label="Amide\nFormation"]; "R2-NH2"; "Base"; "R1-Pd(II)-NHR2_L2" [fillcolor="#FBBC05", fontcolor="#202124", label="R1-Pd(II)-NHR2(L2)"]; "Reductive_Elimination" [shape=plaintext, label="Reductive\nElimination"]; "R1-NHR2";
"Pd(0)L2" -> "Oxidative_Addition" -> "R1-Pd(II)-X_L2" [label="R1-X"]; "R1-Pd(II)-X_L2" -> "Amide_Formation" -> "R1-Pd(II)-NHR2_L2" [label="R2-NH2, Base"]; "R1-Pd(II)-NHR2_L2" -> "Reductive_Elimination" -> "R1-NHR2"; "Reductive_Elimination" -> "Pd(0)L2"; } caption: "Catalytic Cycle of the Buchwald-Hartwig Amination Reaction."
Experimental Protocol: Buchwald-Hartwig Amination of CPyAA
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloropyridine.[12][13]
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst and the ligand.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 75-95 |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-98 |
| G3-XPhos Precatalyst | K₃PO₄ | t-Amyl alcohol | 100 | 85-99 |
| Table 2: Representative conditions for Buchwald-Hartwig amination. |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[14]
Experimental Protocol: Sonogashira Coupling of CPyAA
The following is a general procedure for the Sonogashira coupling of a chloropyridine.[15][16]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (an amine, e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in the solvent in a reaction vessel.
-
Add the palladium catalyst, copper(I) iodide, and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the amine hydrohalide salt.
-
Concentrate the filtrate and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Reactivity of the Acetic Acid Side Chain
The acetic acid moiety of this compound also presents opportunities for chemical modification. The carboxylic acid can be converted to a variety of functional groups, including esters, amides, and acid chlorides.
For instance, esterification can be achieved by reacting CPyAA with an alcohol under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. Amide bond formation can be accomplished using standard peptide coupling reagents (e.g., DCC, EDC, HATU).
It is important to consider the potential for the pyridine nitrogen to interfere with some of these reactions, particularly those that are acid-catalyzed. Protection of the pyridine nitrogen may be necessary in certain cases.
Conclusion
This compound is a versatile and highly valuable building block in organic synthesis. The chloropyridine ring exhibits a rich and predictable reactivity profile, readily undergoing nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions. The chlorine atom at the 6-position provides a convenient handle for introducing a wide array of functional groups, enabling the rapid generation of diverse molecular scaffolds. Furthermore, the acetic acid side chain offers an additional site for chemical modification. A thorough understanding of the reactivity of this molecule, as outlined in this guide, is crucial for its effective utilization in the design and synthesis of novel compounds for pharmaceutical and materials science applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
An In-Depth Technical Guide to the Chemical Hazards and Safe Handling of 2-(6-Chloropyridin-3-yl)acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Synthesis
2-(6-Chloropyridin-3-yl)acetic acid is a heterocyclic carboxylic acid derivative that has emerged as a critical intermediate in the synthesis of a variety of pharmacologically and agrochemically significant molecules. Its structure, featuring a reactive chlorine atom on the pyridine ring and a versatile carboxylic acid moiety, makes it a valuable synthon for constructing complex molecular architectures. Notably, it is a key precursor in the synthesis of neonicotinoid insecticides, such as Imidacloprid, which underscores its importance in industrial and research settings.[1][2][3][4]
This guide provides a comprehensive overview of the chemical properties, potential hazards, and detailed safety protocols for this compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its safe handling. The key properties of this compound are summarized below.
Molecular Structure
Caption: Molecular structure of this compound.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 39891-13-9 | [5] |
| Molecular Formula | C₇H₆ClNO₂ | [5][6] |
| Molecular Weight | 171.58 g/mol | [5][6] |
| Appearance | Pale-yellow to brown or gray solid | Sigma-Aldrich |
| Melting Point | 164-169 °C | ChemicalBook |
| Boiling Point | 336.6 ± 27.0 °C (Predicted) | ChemicalBook |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 3.91 ± 0.10 (Predicted) | ChemicalBook |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF). | [7] |
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are associated with its effects on the skin, eyes, and respiratory system.
GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Source: PubChem, ECHA C&L Inventory[5]
Toxicological Summary
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[5]
-
Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[5]
-
Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[5]
-
Ingestion: Harmful if swallowed. May cause irritation to the gastrointestinal tract.
-
Chronic Exposure: No specific data on the long-term effects of exposure are available. As with any laboratory chemical, repeated exposure should be minimized.
-
Carcinogenicity & Mutagenicity: This compound is not classified as a carcinogen by IARC.[8] There is no available data on its mutagenic or reproductive toxicity.[8]
Expert Insight: The absence of specific LD50 data is common for research intermediates. The hazard assessment must therefore be based on the GHS classification. The irritant nature of the compound is the primary concern, and all handling procedures should be designed to prevent direct contact.
Section 3: Chemical Reactivity and Synthesis
Reactivity Profile
This compound possesses two primary reactive sites: the chloropyridine ring and the carboxylic acid group.
-
Nucleophilic Aromatic Substitution (NAS) at C6: The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by nucleophiles. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho (C2) and para (C4, relative to N) positions. While the C-Cl bond is reactive, it is generally less so than corresponding C-Br or C-I bonds. Reactions often require elevated temperatures and the use of a base.[8]
-
Carboxylic Acid Reactions: The acetic acid moiety undergoes standard carboxylic acid transformations:
-
Esterification: Reacts with alcohols under acidic catalysis (e.g., Fischer esterification) to form esters.
-
Amide Bond Formation: Can be coupled with primary or secondary amines to form amides. This typically requires activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents like DCC, HATU) to overcome the non-reactive carboxylate anion formed upon reaction with the amine base.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Key Synthetic Pathway
The compound is commonly synthesized from its precursor, 2-chloro-5-(chloromethyl)pyridine.
Caption: Overview of the synthesis from 2-chloro-5-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of this compound
This protocol is based on analogous procedures and should be optimized for specific laboratory conditions.
-
Setup: To a high-pressure reactor, add 2-chloro-5-(chloromethyl)pyridine, zinc powder (catalyst), and lithium chloride (co-catalyst) in an appropriate solvent such as DMF.[3]
-
Reaction: Seal the reactor and introduce carbon dioxide to a pressure of approximately 3 MPa.[3] Heat the reaction mixture to 40 °C and maintain with stirring for 15 hours.[3]
-
Work-up: After cooling, carefully vent the reactor. Acidify the reaction mixture by adding dilute hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic phases.
-
Isolation: Remove the solvent from the combined organic phases via rotary evaporation.
-
Purification: Dry the resulting crude product under vacuum to yield this compound.[3]
Section 4: Safe Handling and Storage Protocols
A systematic approach to handling and storage is crucial for mitigating the risks associated with this compound.
Standard Operating Procedure for Handling
Caption: Standard workflow for safely handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Chemical safety goggles or a full-face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any defects before use and change them immediately if contamination occurs.
Storage Requirements
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. A recommended storage temperature is under inert gas at 2-8°C for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated GHS hazard pictograms.
Section 5: Emergency and First-Aid Procedures
Rapid and appropriate response to an exposure or spill is critical.
Emergency Response Flowchart
Caption: Emergency response plan for exposure or spills.
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 6: Waste Disposal
All waste materials containing this compound must be treated as hazardous waste.
-
Procedure: Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, compatible, and clearly labeled hazardous waste container.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Conclusion
This compound is an indispensable tool in chemical synthesis, but its irritant properties demand rigorous adherence to safety protocols. By understanding its chemical nature, recognizing its hazards, and implementing the detailed handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive safety culture, grounded in technical understanding, is paramount to protecting both the researcher and the research.
References
- 1. Buy Imidacloprid | 138261-41-3 | >98% [smolecule.com]
- 2. Imidacloprid synthesis - chemicalbook [chemicalbook.com]
- 3. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 4. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Use of 2-(6-Chloropyridin-3-yl)acetic acid as a chemical intermediate
An In-depth Technical Guide to 2-(6-Chloropyridin-3-yl)acetic acid: A Core Intermediate in Modern Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a pivotal chemical intermediate in the synthesis of agrochemicals and pharmaceuticals. We will delve into its chemical and physical properties, explore detailed and validated synthetic protocols, and illuminate its primary role as a precursor to the widely used neonicotinoid class of insecticides. The causality behind experimental choices, key mechanistic insights, and critical safety protocols are discussed to provide researchers, scientists, and drug development professionals with a field-proven and authoritative resource.
Introduction and Strategic Importance
This compound is a nitrogen-containing heterocyclic carboxylic acid.[1] Its structure, featuring a chlorinated pyridine ring coupled to an acetic acid moiety, makes it a versatile and highly valuable building block in organic synthesis. The strategic importance of this intermediate lies primarily in its incorporation into the molecular framework of several key commercial products.
Most notably, the (6-chloro-3-pyridinyl)methyl fragment, directly derivable from this acid, is the cornerstone of first-generation neonicotinoid insecticides, including Imidacloprid.[2][3] These insecticides function as agonists at the nicotinic acetylcholine receptors in insects, leading to paralysis and death.[3] The metabolic fate of these compounds in various organisms often involves transformation back to related chloronicotinic acid derivatives, highlighting the core role of this chemical scaffold.[4][5][6] Beyond agrochemicals, the broader class of pyridinyl acetic acid derivatives is actively being investigated for various therapeutic applications, such as inhibitors of HIV replication, underscoring the potential for this intermediate in diverse drug discovery programs.[7][8]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis, including process design, purification, and storage.
| Property | Value | Source |
| CAS Number | 39891-13-9 | [1][9][10] |
| Molecular Formula | C₇H₆ClNO₂ | [9] |
| Molecular Weight | 171.58 g/mol | [9] |
| Appearance | Off-white powder | [11] |
| Melting Point | 164-169 °C | [11] |
| Boiling Point | 336.6 ± 27.0 °C (Predicted) | [11] |
| Density | 1.405 ± 0.06 g/cm³ (Predicted) | [11] |
| pKa | 3.91 ± 0.10 (Predicted) | [11] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [11][12] |
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved from the commercially available starting material, 2-chloro-5-chloromethylpyridine. The following pathway represents a robust and scalable method involving a Reformatsky-type reaction followed by carboxylation.
Synthetic Pathway Overview
The key transformation involves the formation of an organozinc intermediate from 2-chloro-5-chloromethylpyridine, which then undergoes nucleophilic attack on carbon dioxide to form the carboxylate. Subsequent acidic workup yields the final product. The use of zinc is critical as it provides a good balance of reactivity and functional group tolerance, preventing unwanted side reactions on the pyridine ring.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous transformations.[1]
Materials:
-
2-chloro-5-chloromethylpyridine
-
Zinc powder (activated)
-
Lithium chloride (anhydrous)
-
Carbon Dioxide (gas cylinder)
-
Dilute Hydrochloric Acid
-
Ethyl Acetate
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Reactor Setup: Equip a pressure-rated reactor with a mechanical stirrer, gas inlet, and temperature probe. Ensure the system is thoroughly dried and purged with an inert gas (e.g., Nitrogen or Argon).
-
Charging Reagents: To the reactor, add anhydrous lithium chloride (3 molar equivalents) and activated zinc powder (3 molar equivalents).
-
Addition of Starting Material: Dissolve 2-chloro-5-chloromethylpyridine (1 molar equivalent) in an anhydrous solvent and add it to the reactor. Causality: The molar ratio of 1:3:3 for the pyridine, zinc, and lithium chloride is crucial for driving the reaction to completion.[1]
-
Carboxylation: Seal the reactor and pressurize it with carbon dioxide to 3 MPa.
-
Reaction: Heat the reaction mixture to 40°C and stir for 15 hours. The temperature is kept moderate to ensure the stability of the organozinc intermediate.
-
Workup: After the reaction is complete, cool the mixture and carefully vent the excess CO₂. Acidify the reaction mixture by the slow addition of dilute hydrochloric acid to a pH of ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic phases.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Dry the resulting solid under vacuum to obtain 2-chloropyridine-5-acetic acid as an off-white powder. Characterization via ¹H NMR, ¹³C NMR, and Mass Spectrometry should be performed to confirm structure and purity.[9]
Core Application: Intermediate for Imidacloprid Synthesis
The primary industrial application of the (6-chloro-3-pyridinyl)methyl scaffold is in the synthesis of neonicotinoid insecticides, with Imidacloprid being a prominent example.[3][13] While this compound is not the direct precursor, it is a stable carrier of the essential chloropyridinylmethyl moiety. The carboxylic acid can be chemically reduced to the corresponding alcohol, which is then converted to 2-chloro-5-chloromethylpyridine (CCMP), the key electrophile in the final condensation step.
Imidacloprid Synthesis Workflow
The synthesis of Imidacloprid is a multi-step process that culminates in the condensation of CCMP with 2-nitroiminoimidazolidine.[13][14]
The final condensation step is typically carried out in an aprotic solvent in the presence of a base, such as an alkali metal carbonate or hydroxide, to deprotonate the 2-nitroiminoimidazolidine, activating it for nucleophilic attack on CCMP.[13][14][15] This reaction is highly efficient and forms the basis for the industrial production of Imidacloprid.[16]
Safety, Handling, and Storage
As with any active chemical reagent, adherence to strict safety protocols is mandatory. This compound presents specific hazards that must be managed through proper engineering controls and personal protective equipment.
Hazard Identification (GHS Classification)
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[9][10]
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[9][10]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[9][10]
The signal word for this compound is "Warning" and it is represented by the GHS07 pictogram (exclamation mark).[10]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[18]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[18]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[17] Wash hands thoroughly after handling.[17]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[19]
-
-
Precautionary Statements: Key handling advice includes P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] For long-term stability, store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[17]
Conclusion
This compound stands out as a strategically vital intermediate, primarily due to its role in providing the core chemical scaffold for neonicotinoid insecticides. Its synthesis is well-established, and its reactivity is governed by the predictable chemistry of its carboxylic acid and chloropyridine functional groups. This guide has provided an in-depth overview of its properties, a validated synthetic protocol, its principal application, and the necessary safety measures for its handling. For research teams in agrochemical synthesis and medicinal chemistry, a thorough understanding of this intermediate is essential for leveraging its synthetic potential effectively and safely.
References
- 1. This compound | 39891-13-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidacloprid - Wikipedia [en.wikipedia.org]
- 4. [Detection of chloropyridinyl neonicotinoid insecticide metabolite 6-chloronicotinic acid in the urine: six cases with subacute nicotinic symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. | Semantic Scholar [semanticscholar.org]
- 7. WO2017006260A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 8. WO2017006261A1 - Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication - Google Patents [patents.google.com]
- 9. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 39891-13-9 [sigmaaldrich.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. This compound | 39891-13-9 [m.chemicalbook.com]
- 13. US7297798B2 - Process for the preparation of the insecticide imidacloprid - Google Patents [patents.google.com]
- 14. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]
- 15. CN103772354A - Synthesis method of imidacloprid as insecticide - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. aksci.com [aksci.com]
- 18. uwm.edu [uwm.edu]
- 19. quickzyme.com [quickzyme.com]
Methodological & Application
Application Note: A Validated Synthesis Protocol for 2-(6-Chloropyridin-3-yl)acetic acid
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 2-(6-Chloropyridin-3-yl)acetic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. The guide details a robust method centered on the acid-catalyzed hydrolysis of 2-(6-Chloropyridin-3-yl)acetonitrile. Beyond a mere recitation of steps, this note elucidates the chemical principles behind the protocol, ensuring both reproducibility and a deeper understanding of the reaction dynamics for researchers, scientists, and professionals in drug development.
Introduction and Significance
This compound is a nitrogen-containing heterocyclic fatty acid of significant interest in medicinal chemistry.[1] Its structural motif, featuring a pyridine ring substituted with both a chloro group and an acetic acid moiety, makes it a versatile intermediate for constructing more complex molecules. The chloro group provides a reactive site for nucleophilic substitution or cross-coupling reactions, while the carboxylic acid functional group allows for standard transformations like amidation and esterification. These characteristics make it a valuable precursor for synthesizing pharmacologically active compounds.[2]
This guide presents a reliable and scalable protocol for its preparation via the hydrolysis of the corresponding acetonitrile precursor, a common and efficient method for converting nitriles to carboxylic acids.[3][4]
Synthesis Strategy: From Nitrile to Carboxylic Acid
The chosen synthetic pathway involves the conversion of the nitrile group (-CN) in 2-(6-Chloropyridin-3-yl)acetonitrile into a carboxylic acid (-COOH) through acid-catalyzed hydrolysis. This transformation is a cornerstone of organic synthesis, valued for its high efficiency and straightforward execution.[3]
The reaction proceeds in two main stages under acidic conditions:
-
Protonation and Hydration: The nitrile is protonated by a strong acid (e.g., HCl), activating the carbon atom for nucleophilic attack by water. This forms an intermediate imidic acid, which tautomerizes to a more stable primary amide.[4][5]
-
Amide Hydrolysis: The resulting amide intermediate is then further hydrolyzed under the same acidic conditions to yield the final carboxylic acid and an ammonium salt as a byproduct.[4][5]
This method is preferred for its use of readily available and inexpensive reagents and for the typically clean conversion, which simplifies product purification.
Reaction Pathway Overview
Caption: Reaction pathway from nitrile to carboxylic acid.
Physicochemical Properties & Data Summary
A summary of the key physical and chemical properties for the starting material and the final product is provided below for easy reference.
| Property | 2-(6-Chloropyridin-3-yl)acetonitrile | This compound |
| IUPAC Name | 2-(6-chloropyridin-3-yl)acetonitrile | 2-(6-chloro-3-pyridinyl)acetic acid[6] |
| CAS Number | 40530-05-0 (EINECS) | 39891-13-9[1][6] |
| Molecular Formula | C₇H₅ClN₂[7] | C₇H₆ClNO₂[6][8] |
| Molecular Weight | 152.58 g/mol [7] | 171.58 g/mol [6][8] |
| Appearance | White to off-white solid[7] | Pale-yellow to brown or gray solid |
| Solubility | Low solubility in water[7] | Soluble in polar organic solvents (DMSO, DMF) |
Detailed Experimental Protocol
This protocol describes the acid-catalyzed hydrolysis of 2-(6-Chloropyridin-3-yl)acetonitrile. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
2-(6-Chloropyridin-3-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(6-Chloropyridin-3-yl)acetonitrile (10.0 g, 65.5 mmol).
-
Carefully add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water (100 mL). Caution: This addition is exothermic and should be done slowly.
-
-
Hydrolysis Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Maintain vigorous stirring and reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting nitrile.
-
-
Product Isolation and Workup:
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice-water bath. The product may begin to precipitate.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or adjust the pH to approximately 3-4 with a 1M sodium hydroxide (NaOH) solution. This step is critical as the carboxylic acid is least soluble at its isoelectric point.[9]
-
The precipitated solid is the crude product. Collect the solid by vacuum filtration.
-
-
Purification:
-
Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining inorganic salts.
-
For higher purity, the crude product can be recrystallized. A suitable solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product under vacuum to a constant weight.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions. A thorough risk assessment should be conducted before beginning any experimental work.
-
This compound: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[10]
-
Handling: All operations involving concentrated acids or volatile organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of fumes.[10]
-
Waste Disposal: Aqueous acidic and basic waste should be neutralized before disposal. Organic waste should be collected in appropriately labeled containers according to institutional guidelines.[10]
References
- 1. This compound | 39891-13-9 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 4. brainly.in [brainly.in]
- 5. How is acetic acid prepared from Acetonitrile? [allen.in]
- 6. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.ca [fishersci.ca]
Application Notes and Protocols for Amide Coupling Reactions Using 2-(6-Chloropyridin-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-(6-Chloropyridin-3-yl)acetic Acid in Amide Synthesis
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in the synthesis of a vast array of pharmaceuticals. The strategic formation of this bond is therefore of paramount importance in drug discovery and development. This compound is a particularly valuable building block in this context. Its structure incorporates a heteroaromatic pyridine ring, a feature present in numerous biologically active molecules, which can engage in various intermolecular interactions with biological targets. The chloro-substituent provides a handle for further synthetic diversification, for instance, through cross-coupling reactions, while the acetic acid moiety allows for the facile construction of amide linkages. This guide provides an in-depth exploration of amide coupling reactions utilizing this specific reagent, offering both mechanistic insights and detailed, field-proven protocols.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1] |
| Appearance | Pale-yellow to brown or gray solid | --INVALID-LINK-- |
| CAS Number | 39891-13-9 | --INVALID-LINK-- |
| Storage | Refrigerator | --INVALID-LINK-- |
Mechanistic Underpinnings of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at ambient temperatures due to the formation of a stable and unreactive ammonium carboxylate salt. Consequently, the carboxylic acid must first be "activated" to a more electrophilic species. This is the fundamental principle behind the use of coupling reagents.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents. The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide.
However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that can complicate purification and reduce yields. To mitigate this and other side reactions like racemization (if the amine or carboxylic acid is chiral), an additive such as 1-Hydroxybenzotriazole (HOBt) is often employed. HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.
References
Application Notes and Protocols for the Esterification of 2-(6-Chloropyridin-3-yl)acetic acid
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Introduction: The Significance of 2-(6-Chloropyridin-3-yl)acetic Acid Esters in Medicinal Chemistry
This compound and its ester derivatives are pivotal structural motifs in modern drug discovery. The presence of the chloropyridine ring offers a unique combination of electronic properties and metabolic stability, making it a privileged scaffold in the design of bioactive molecules. Esterification of the parent carboxylic acid is a critical transformation, often employed to modulate physicochemical properties such as lipophilicity, solubility, and membrane permeability, thereby enhancing the pharmacokinetic profile of a potential drug candidate. Furthermore, these esters serve as versatile synthetic intermediates for the construction of more complex molecular architectures.
This guide provides a comprehensive overview of robust and scalable methods for the esterification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of three distinct and widely applicable protocols, offering detailed, step-by-step instructions and field-proven insights to ensure successful implementation.
Method 1: Fischer-Speier Esterification under Acid Catalysis
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2] This equilibrium-controlled reaction is particularly well-suited for the synthesis of simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in large excess to drive the reaction to completion.[3][4][5]
Causality and Mechanistic Insight
The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[1][3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the ester product.[1][5] The reversible nature of all steps necessitates strategies to shift the equilibrium towards the product, such as using an excess of the alcohol or removing water as it is formed.[3][4]
Experimental Protocol: Synthesis of Methyl 2-(6-Chloropyridin-3-yl)acetate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 equivalents, or use as the solvent).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. An exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO2 evolution. Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Advantages and Disadvantages
-
Advantages: Cost-effective, uses readily available reagents, and is suitable for large-scale synthesis.
-
Disadvantages: Requires harsh acidic conditions which may not be compatible with sensitive functional groups. The reaction is reversible and may require a large excess of alcohol or removal of water to achieve high yields. The presence of the basic pyridine nitrogen can lead to salt formation, potentially affecting reaction efficiency.
Method 2: Steglich Esterification using DCC/DMAP Coupling
The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions and for coupling sterically hindered components.[8][9]
Causality and Mechanistic Insight
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[8][9] DMAP, a potent nucleophilic catalyst, then reacts with this intermediate to generate an even more reactive N-acylpyridinium species.[6][8] This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common organic solvents.[6][7] The use of DMAP is crucial as it accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a 1,3-rearrangement of the O-acylisourea intermediate.[7][8]
Experimental Protocol: Synthesis of Benzyl 2-(6-Chloropyridin-3-yl)acetate
Materials:
-
This compound
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether or Hexane
-
0.5 M Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), benzyl alcohol (1.1-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous dichloromethane.
-
DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate container, dissolve DCC (1.1-1.2 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture again to 0 °C to further precipitate the DCU.
-
Filtration: Filter the mixture through a pad of celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography on silica gel if needed.
Advantages and Disadvantages
-
Advantages: Mild reaction conditions, high yields, and compatibility with a wide range of functional groups.[6][9] Effective for sterically hindered substrates.[8][9]
-
Disadvantages: DCC is a known allergen and skin sensitizer. The byproduct, DCU, can sometimes be difficult to remove completely from the product. The use of stoichiometric amounts of DCC makes this method less atom-economical.
Method 3: Two-Step Esterification via Acid Chloride Formation
This robust, two-step method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride, followed by its reaction with an alcohol to form the ester.[10] Thionyl chloride (SOCl2) is a common reagent for the first step, as its byproducts (SO2 and HCl) are gaseous and easily removed.[11]
Causality and Mechanistic Insight
In the first step, the carboxylic acid reacts with thionyl chloride to form an intermediate chlorosulfite anhydride. This intermediate then collapses, with the chloride ion acting as a nucleophile, to yield the acyl chloride, sulfur dioxide, and hydrogen chloride.[12] The resulting acyl chloride is a potent electrophile. In the second step, the alcohol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion affords the ester. A mild base, such as pyridine or triethylamine, is often added in the second step to neutralize the HCl generated.
Experimental Protocol: Synthesis of Isopropyl 2-(6-Chloropyridin-3-yl)acetate
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Isopropanol
-
Pyridine or Triethylamine
-
Dichloromethane (DCM, anhydrous) or Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Formation of the Acyl Chloride
-
Reaction Setup: In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add an excess of thionyl chloride (2-5 eq), either neat or in an inert solvent like toluene. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Reaction: Gently heat the mixture to reflux (typically 50-80 °C) for 1-3 hours. The reaction is complete when gas evolution (SO2 and HCl) ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride and solvent by distillation or under reduced pressure using a rotary evaporator (ensure appropriate trapping of the corrosive vapors). The crude acyl chloride is often used directly in the next step without further purification.
Step 2: Esterification
-
Reaction Setup: Dissolve the crude acyl chloride in anhydrous DCM in a clean, dry flask under an inert atmosphere. Cool the solution to 0 °C.
-
Alcohol and Base Addition: In a separate flask, mix isopropanol (1.2-1.5 eq) and a base like pyridine or triethylamine (1.2-1.5 eq) in anhydrous DCM.
-
Reaction: Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography or distillation.
Advantages and Disadvantages
-
Advantages: High-yielding and generally applicable to a wide variety of alcohols, including primary, secondary, and some tertiary alcohols. The high reactivity of the acyl chloride drives the reaction to completion.
-
Disadvantages: Thionyl chloride is a corrosive and moisture-sensitive reagent that must be handled with care in a fume hood. The two-step nature of the process makes it less streamlined than the other methods. The presence of the pyridine nitrogen in the starting material may require careful control of stoichiometry in the first step.
Quantitative Data Summary
| Method | Catalyst/Reagent | Temperature | Typical Reaction Time | Typical Yields | Key Considerations |
| Fischer-Speier Esterification | H2SO4, p-TsOH | Reflux | 4 - 24 hours | 60 - 85% | Equilibrium-driven; requires excess alcohol or water removal. |
| Steglich Esterification | DCC, DMAP | 0 °C to RT | 4 - 12 hours | 85 - 95% | Mild conditions; suitable for sensitive substrates; DCU byproduct. |
| Via Acyl Chloride | SOCl2, then Alcohol/Base | RT to Reflux | 2 - 6 hours (total) | 80 - 95% | Highly reactive intermediate; requires handling of corrosive SOCl2. |
Experimental Workflow and Logic Diagrams
Caption: Comparative workflow of the three main esterification methods.
Caption: Simplified mechanism of the Steglich esterification.
Conclusion and Best Practices
The choice of esterification method for this compound depends on several factors, including the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the molecule. For simple, large-scale preparations where the alcohol is inexpensive, the Fischer-Speier method offers a cost-effective solution. When dealing with sensitive substrates or sterically demanding alcohols, the mild and efficient Steglich esterification is the method of choice. The two-step conversion via an acyl chloride provides a highly reliable and general route, particularly when high reactivity is required.
Regardless of the chosen method, adherence to good laboratory practices is paramount. The use of anhydrous solvents and reagents is critical, especially for the Steglich and acyl chloride methods, to prevent competitive hydrolysis. Careful monitoring of the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) will ensure optimal reaction times and prevent the formation of byproducts. Finally, appropriate purification techniques are essential to obtain the final ester product in high purity, ready for its downstream application in the synthesis of novel therapeutic agents.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. fiveable.me [fiveable.me]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 11. orgosolver.com [orgosolver.com]
- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(6-Chloropyridin-3-yl)acetic acid
Introduction: The Strategic Value of 2-(6-Chloropyridin-3-yl)acetic Acid in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged heterocycle. Within this class, this compound emerges as a particularly valuable building block. Its bifunctional nature—possessing a reactive chloropyridine handle for cross-coupling and a carboxylic acid moiety for further elaboration or pharmacophore interaction—positions it as a versatile starting material for the synthesis of complex molecular architectures.[3][4]
Palladium-catalyzed cross-coupling reactions have transformed the landscape of drug discovery, enabling the efficient and modular construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under mild conditions.[5][6] For a substrate like this compound, these reactions unlock a direct path to a diverse array of derivatives, including biaryl, amino-substituted, and alkynylated pyridines, which are prevalent motifs in pharmacologically active compounds. This guide provides a comprehensive overview and detailed protocols for leveraging this powerful combination of substrate and methodology, tailored for researchers in synthetic and medicinal chemistry.
Core Challenge: Managing the Carboxylic Acid Moiety
The primary challenge in utilizing this compound directly in cross-coupling reactions is the presence of the acidic proton and the corresponding carboxylate. The carboxylate can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation. Furthermore, the basic conditions typically required for many cross-coupling reactions can lead to unwanted side reactions involving the carboxylic acid.
Two primary strategies are employed to mitigate these issues:
-
Esterification (Protecting Group Strategy): The most straightforward approach is the conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester). This "protecting group" strategy neutralizes the acidic proton and prevents coordination of the carboxylate to the palladium catalyst. The ester can be readily hydrolyzed post-coupling to regenerate the free acid.
-
In Situ Protection/Modified Conditions: Advanced methods involve the in situ formation of a less coordinating derivative, such as a silyl ester, or employing specific conditions (e.g., particular bases or additives) that are compatible with the free acid.[7][8][9][10] While potentially more step-economical, these methods often require more rigorous optimization.
For the protocols detailed below, we will primarily focus on the esterification strategy due to its robustness and broad applicability, making it an excellent starting point for researchers. A general protocol for esterification is provided.
Protocol 1: General Esterification of this compound
-
Rationale: Conversion to a simple alkyl ester (e.g., methyl or ethyl) is a reliable method to protect the carboxylic acid functionality, preventing interference with the basic and catalytic reagents in subsequent cross-coupling steps. Thionyl chloride in alcohol is a classic and effective method for this transformation.
-
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous methanol or ethanol (approx. 0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise while stirring.
-
Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the corresponding ester, which can often be used without further purification.
-
Experimental Workflow Overview
The following diagram outlines the general workflow for the application of this compound derivatives in palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Application Protocols
The following protocols are designed as robust starting points. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
-
Significance: The Suzuki-Miyaura reaction is one of the most versatile methods for constructing biaryl and heteroaryl-aryl structures, which are common in kinase inhibitors and other targeted therapeutics.[11][12][13]
-
Catalytic Cycle:
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
-
Protocol 2: Suzuki-Miyaura Coupling
-
Rationale: Chloropyridines are less reactive than their bromo or iodo counterparts, often requiring more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[11] The use of a Pd(II) precatalyst like Pd(OAc)₂ with a ligand such as SPhos or XPhos, and a moderately strong base like K₃PO₄ or K₂CO₃ in a polar aprotic solvent system is a reliable starting point.
-
Materials:
Reagent Amount (equiv) M.W. Moles (mmol) Mass/Volume Ethyl 2-(6-chloropyridin-3-yl)acetate 1.0 199.63 1.0 199.6 mg Arylboronic Acid 1.2 - 1.5 - 1.2 - 1.5 - Pd(OAc)₂ 0.02 (2 mol%) 224.50 0.02 4.5 mg SPhos 0.04 (4 mol%) 410.48 0.04 16.4 mg K₂CO₃ 2.0 138.21 2.0 276.4 mg | Dioxane/Water (e.g., 4:1) | - | - | - | 5 mL |
-
Procedure:
-
To an oven-dried Schlenk tube, add ethyl 2-(6-chloropyridin-3-yl)acetate, the arylboronic acid, and K₂CO₃.
-
Add Pd(OAc)₂ and SPhos.
-
Seal the tube, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
-
-
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
-
Significance: This reaction is a powerful method for synthesizing arylamines, a critical functional group in a vast number of pharmaceuticals.[5][6][14][15] It allows for the coupling of a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles.
-
Catalytic Cycle:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
-
Protocol 3: Buchwald-Hartwig Amination
-
Rationale: The coupling of chloropyridines requires highly active catalysts. Modern biaryl phosphine ligands (e.g., RuPhos, BrettPhos) and palladium precatalysts (e.g., RuPhos G3) are designed to be highly efficient for these challenging substrates.[16] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to facilitate the deprotonation of the amine.
-
Materials:
Reagent Amount (equiv) M.W. Moles (mmol) Mass/Volume Ethyl 2-(6-chloropyridin-3-yl)acetate 1.0 199.63 0.5 99.8 mg Amine (e.g., Morpholine) 1.2 87.12 0.6 52.3 mg (52 µL) RuPhos G3 Precatalyst 0.02 (2 mol%) 786.37 0.01 7.9 mg Sodium tert-butoxide (NaOtBu) 1.4 96.10 0.7 67.3 mg | Toluene | - | - | - | 2.5 mL |
-
Procedure:
-
In a glovebox, add NaOtBu and the RuPhos G3 precatalyst to an oven-dried vial.
-
Add ethyl 2-(6-chloropyridin-3-yl)acetate and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the vial and heat to 80-100 °C with stirring for 4-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
-
-
Application 3: Sonogashira Coupling for C-C (sp) Bond Formation
-
Significance: The Sonogashira reaction provides a direct route to arylalkynes, which are versatile intermediates and structural motifs in natural products and materials science.[17][18][19]
-
Protocol 4: Sonogashira Coupling
-
Rationale: This reaction typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. A phosphine ligand like PPh₃ is often sufficient, and an amine base (e.g., triethylamine) serves as both the base and often as a solvent.
-
Materials:
Reagent Amount (equiv) M.W. Moles (mmol) Mass/Volume Ethyl 2-(6-chloropyridin-3-yl)acetate 1.0 199.63 0.5 99.8 mg Terminal Alkyne (e.g., Phenylacetylene) 1.5 102.14 0.75 76.6 mg (83 µL) PdCl₂(PPh₃)₂ 0.03 (3 mol%) 701.90 0.015 10.5 mg Copper(I) Iodide (CuI) 0.05 (5 mol%) 190.45 0.025 4.8 mg | Triethylamine (Et₃N) | - | - | - | 3 mL |
-
Procedure:
-
To a Schlenk tube, add ethyl 2-(6-chloropyridin-3-yl)acetate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon (repeat 3 times).
-
Add anhydrous, degassed triethylamine, followed by the terminal alkyne.
-
Heat the reaction to 60-80 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and filter off the ammonium salts, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
-
Application 4: Heck Reaction for C-C (sp²) Bond Formation
-
Significance: The Heck reaction allows for the arylation of alkenes, producing substituted olefins that are valuable precursors for various functional group transformations.[20][21][22]
-
Protocol 5: Heck Reaction
-
Rationale: The classical Heck reaction involves an organopalladium(II) species adding across a double bond, followed by β-hydride elimination. For less reactive chloroarenes, phosphine-free conditions using a palladium salt like Pd(OAc)₂ with a phase-transfer catalyst (e.g., TBAB) or using specific ligands can be effective. An inorganic base is used to neutralize the HX formed.
-
Materials:
Reagent Amount (equiv) M.W. Moles (mmol) Mass/Volume Ethyl 2-(6-chloropyridin-3-yl)acetate 1.0 199.63 0.5 99.8 mg Alkene (e.g., n-butyl acrylate) 1.5 128.17 0.75 96.1 mg (108 µL) Pd(OAc)₂ 0.02 (2 mol%) 224.50 0.01 2.2 mg Triethylamine (Et₃N) 2.0 101.19 1.0 101.2 mg (139 µL) | DMF (anhydrous) | - | - | - | 2.5 mL |
-
Procedure:
-
Add ethyl 2-(6-chloropyridin-3-yl)acetate, Pd(OAc)₂, and the alkene to a Schlenk tube.
-
Seal, evacuate, and backfill with argon.
-
Add anhydrous DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand for C-Cl activation.3. Catalyst poisoning by pyridine nitrogen.4. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and use of degassed solvents.2. Switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to a biarylphosphine like SPhos or RuPhos).3. Increase ligand-to-palladium ratio slightly (e.g., from 2:1 to 2.5:1).4. Increase temperature in 10-20 °C increments. |
| Formation of Side Products | 1. Homocoupling (of boronic acid in Suzuki).2. Hydrodehalogenation (replacement of Cl with H).3. Ester Hydrolysis (if using a free acid or harsh basic/aqueous conditions). | 1. Ensure thorough degassing to remove oxygen. Use a slightly lower temperature.2. Ensure anhydrous conditions. A weaker base or different solvent may help.3. Use the ester form. For free acids, screen milder bases (e.g., KF, CsF) or non-aqueous conditions. |
| Poor Reproducibility | 1. Impure reagents or solvents (water, oxygen).2. Inconsistent quality of base (e.g., NaOtBu can degrade).3. Inefficient stirring, especially for heterogeneous mixtures. | 1. Use freshly distilled/anhydrous solvents. Purify starting materials if necessary.2. Use a fresh bottle of base or titrate to determine activity.3. Ensure vigorous stirring with an appropriately sized stir bar. |
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [organic-chemistry.org]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. Heck reaction - Wikipedia [en.wikipedia.org]
- 21. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 22. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 2-(6-Chloropyridin-3-yl)acetic Acid for the Development of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the medicinal chemist's toolkit, the pyridine scaffold is a privileged structure, prized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction serves as a crucial anchor for inhibitor binding and is a foundational element in the design of potent and selective kinase inhibitors.
2-(6-Chloropyridin-3-yl)acetic acid is a versatile and highly valuable starting material in this context. Its structure presents multiple strategic points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The carboxylic acid moiety is primed for the generation of diverse amide libraries, while the chlorine atom on the pyridine ring offers a handle for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the creation of a wide chemical space around a core structure known to interact favorably with the kinase ATP-binding site.
This technical guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into two primary derivatization strategies: amide bond formation and Suzuki-Miyaura cross-coupling, and discuss the implications of these modifications for targeting key kinases such as p38 MAPK, VEGFR, and Src.
Core Synthetic Strategies: Building a Diverse Kinase Inhibitor Library
The derivatization of this compound can be broadly categorized into two main approaches, each offering unique advantages for library synthesis and SAR exploration.
Strategy 1: Amide Library Synthesis via Amide Bond Formation
The carboxylic acid functionality of this compound is readily converted to a diverse range of amides. This is a robust and widely employed strategy in medicinal chemistry due to the prevalence of commercially available amines and the well-established protocols for amide bond formation. The resulting N-substituted-2-(6-chloropyridin-3-yl)acetamides can be tailored to probe specific interactions within the ATP-binding pocket and to modulate the physicochemical properties of the inhibitor.
Expertise & Experience: The choice of coupling reagent is critical for ensuring high yields and minimizing side reactions, especially when working with electron-deficient or sterically hindered amines. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred due to their high efficiency and reduced rates of racemization. The selection of the amine component is a key determinant of the resulting inhibitor's properties. For example, coupling with substituted anilines can introduce moieties that extend into hydrophobic pockets of the kinase active site, while the use of aliphatic amines can improve solubility and pharmacokinetic profiles.
Protocol 1: General Procedure for Amide Coupling using HATU
Materials:
-
This compound (1.0 equiv)
-
Substituted amine (e.g., aniline, benzylamine) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound and the substituted amine.
-
Dissolve the mixture in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Strategy 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The chlorine atom at the 6-position of the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which can significantly impact kinase selectivity and potency. This strategy is particularly useful for exploring interactions with regions of the kinase outside of the immediate hinge-binding area.
Expertise & Experience: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For chloropyridine substrates, which can be less reactive than their bromo or iodo counterparts, more active catalyst systems are often required. The use of palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in combination with a suitable phosphine ligand and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is common. Microwave-assisted heating can dramatically reduce reaction times and improve yields for challenging couplings.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound derivative (e.g., an amide from Protocol 1) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the this compound derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 120-150°C for 10-30 minutes.
-
Monitor the reaction for completion by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: The progress of the reaction should be monitored to avoid decomposition of starting materials or products under the high-temperature microwave conditions. The final compound's structure and purity must be confirmed by spectroscopic methods (NMR, MS).
Structure-Activity Relationship (SAR) and Kinase Targeting
The derivatization of this compound allows for a systematic investigation of SAR to optimize for potency and selectivity against specific kinase targets.
Targeting p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.[1][2] Several p38 MAPK inhibitors are based on a pyridine scaffold that interacts with the hinge region.
-
Amide Derivatization: The nature of the N-substituent on the acetamide moiety can significantly influence p38 MAPK inhibitory activity. Aryl amides, particularly those with specific substitution patterns on the phenyl ring, can form additional interactions within the ATP-binding site.
-
Suzuki Coupling: The introduction of aryl or heteroaryl groups at the 6-position of the pyridine ring can modulate the overall shape and electronic properties of the inhibitor, leading to improved selectivity for p38α over other isoforms and other kinases.[3]
Targeting VEGFR
Vascular endothelial growth factor receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[4][5][6] Many approved VEGFR inhibitors feature a core structure that can be mimicked by derivatives of this compound.
-
Amide Derivatization: The acetamide portion of the molecule can be designed to occupy the hydrophobic region of the VEGFR-2 ATP-binding pocket. The choice of the N-aryl substituent is crucial for achieving high potency.[7]
-
Suzuki Coupling: Modification at the 6-position of the pyridine ring can influence the inhibitor's interaction with the solvent-exposed region of the kinase, impacting both potency and pharmacokinetic properties.
Targeting Src Kinase
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, and survival. Its aberrant activation is implicated in the development and progression of many cancers.[8][9]
-
Amide Derivatization: The N-aryl acetamide moiety can be optimized to fit into the ATP-binding pocket of Src. The substitution pattern on the aryl ring can be tuned to enhance potency and selectivity over other kinases, such as Abl.[8]
-
Suzuki Coupling: The introduction of bulky groups at the 6-position of the pyridine can be used to probe for interactions with the outer regions of the active site, potentially leading to inhibitors with novel binding modes.
Data Presentation and Visualization
Table 1: Representative Derivatization of this compound and Potential Kinase Targets
| Derivative Structure | Derivatization Strategy | Potential Kinase Target(s) |
| N-(3-methylphenyl)-2-(6-chloropyridin-3-yl)acetamide | Amide Coupling | p38 MAPK, Src |
| N-benzyl-2-(6-chloropyridin-3-yl)acetamide | Amide Coupling | General Kinase Screening |
| N-(4-phenoxyphenyl)-2-(6-chloropyridin-3-yl)acetamide | Amide Coupling | VEGFR, Src |
| N-(3-methylphenyl)-2-(6-phenylpyridin-3-yl)acetamide | Amide Coupling & Suzuki Coupling | p38 MAPK, VEGFR, Src |
Diagrams
Caption: Synthetic and analytical workflow for kinase inhibitor development.
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.
Conclusion and Future Directions
This compound is a powerful and versatile scaffold for the development of novel kinase inhibitors. The synthetic strategies outlined in this guide, namely amide coupling and Suzuki-Miyaura cross-coupling, provide a robust framework for generating diverse chemical libraries. By systematically exploring the structure-activity relationships of these derivatives, researchers can identify potent and selective inhibitors for a range of clinically relevant kinases. Future work in this area will likely focus on the development of more complex derivatization strategies, including the use of other cross-coupling reactions to further expand the accessible chemical space. Additionally, the integration of computational modeling and structure-based drug design will be crucial for the rational design of next-generation kinase inhibitors based on this privileged scaffold.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated RP-HPLC Method for Purity Determination of 2-(6-Chloropyridin-3-yl)acetic acid
Abstract
This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 2-(6-Chloropyridin-3-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile mobile phase under isocratic conditions, offering excellent peak symmetry and resolution. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This protocol is suitable for quality control laboratories and drug development professionals requiring a reliable assessment of this compound purity.
Introduction and Scientific Rationale
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a precise and reliable analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution and quantitative accuracy.[3] A reverse-phase method was selected based on the analyte's chemical properties. This compound is a polar, ionizable compound containing both a pyridine ring and a carboxylic acid moiety.[4][5]
Causality of Method Choices:
-
Stationary Phase: A C18 (octadecyl) column is chosen for its hydrophobic nature, which provides adequate retention for the moderately polar analyte.
-
Mobile Phase: The mobile phase consists of acetonitrile and an aqueous phosphate buffer. Acetonitrile serves as the organic modifier to control retention time; increasing its concentration reduces retention.[6] The aqueous buffer is critical. The pKa of the carboxylic acid group necessitates pH control to ensure a consistent ionization state. By maintaining the mobile phase pH well below the analyte's pKa (typically around 2-3 units), the carboxylic acid remains protonated (non-ionized), which enhances its hydrophobicity and retention on the C18 column, leading to sharp, symmetrical peaks and preventing peak tailing.[7]
-
Detector: UV detection is selected based on the chromophoric nature of the pyridine ring, which exhibits strong absorbance in the UV region, providing high sensitivity.
Workflow and Process Overview
The following diagram illustrates the complete workflow from sample handling to the final purity assessment.
Caption: Overall workflow for HPLC purity analysis.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector |
| Chromatography Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Data System | Chromatography Data Software (CDS) |
| Analytical Balance | 0.01 mg readability |
| Reference Standard | This compound, >99.5% purity |
| Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Phosphoric Acid (AR Grade), Water (HPLC Grade) |
| Labware | Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters (PTFE or Nylon) |
Experimental Protocols
Mobile Phase Preparation (pH 3.0)
-
Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using diluted phosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v) .
-
Degassing: Degas the mobile phase by sonicating for 15 minutes or using an online degasser.
Standard and Sample Preparation
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. This higher concentration is used to ensure adequate detection of minor impurities.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.[3]
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 (v/v) Phosphate Buffer (pH 3.0) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 239 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
System Suitability and Method Validation
Before any sample analysis, the system's performance must be verified. This is a regulatory requirement to ensure the analytical system is functioning correctly.[8][9][10]
System Suitability Test (SST)
Inject the Standard Solution (100 µg/mL) five times and evaluate the following parameters.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and no secondary interactions.[12] |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and its ability to produce narrow peaks.[13] |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and pump.[12] |
Method Validation Protocol (ICH Q2(R1))
The method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[1][14]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This was confirmed by analyzing a placebo (diluent) and a spiked sample, showing no interference at the retention time of the main peak.
Linearity:
-
Prepare a series of calibration standards from the stock solution ranging from 5 µg/mL to 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery):
-
Prepare samples by spiking a known amount of the analyte with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Analyze each level in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of the sample solution (1000 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for the purity results should be ≤ 2.0%.
Data Analysis and Calculation
Purity is determined by the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) × 100
Example Results
(Note: The following data are for illustrative purposes only.)
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 5 | 55,123 |
| 25 | 274,987 |
| 50 | 550,112 |
| 100 | 1,101,550 |
| 150 | 1,652,300 |
Correlation Coefficient (r²): 0.9998
Table 2: Accuracy and Precision Summary
| Validation Parameter | Result |
|---|---|
| Accuracy (Mean Recovery) | 99.7% |
| Precision (Repeatability) | %RSD = 0.45% |
| Precision (Intermediate) | %RSD = 0.68% |
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, specific, and reliable for the purity determination of this compound. The comprehensive validation confirms its suitability for routine quality control analysis in a regulated pharmaceutical environment, ensuring that the intermediate meets the stringent purity requirements for API synthesis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. youtube.com [youtube.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
- 12. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
LC-MS protocol for identification of 2-(6-Chloropyridin-3-yl)acetic acid
An LC-MS/MS Protocol for the Confident Identification of 2-(6-Chloropyridin-3-yl)acetic acid
Introduction
This compound is a nitrogen-containing heterocyclic compound. Molecules within this class serve as crucial building blocks in medicinal chemistry and drug synthesis research.[1] Accurate and unambiguous identification of such compounds is a cornerstone of process monitoring, metabolite identification, and quality control in pharmaceutical development. The analysis of relatively small, polar, and acidic molecules by liquid chromatography-mass spectrometry (LC-MS) presents unique challenges, including poor retention on traditional reversed-phase columns and potential for matrix-induced signal suppression.[2][3]
This application note provides a comprehensive, field-proven protocol for the robust identification of this compound using a standard LC-MS/MS system. The methodology is built upon a logical sequence of sample preparation, chromatographic separation, and mass spectrometric detection, with each step optimized to ensure scientific integrity and reproducibility. We will delve into the causality behind the selection of specific reagents, columns, and instrument parameters, offering a self-validating system for researchers, scientists, and drug development professionals.
Principle of the Method
The confident identification of this compound is achieved through a three-stage process:
-
Sample Preparation: For complex biological matrices such as plasma, a straightforward protein precipitation protocol is employed.[4][5][6] This technique uses a cold organic solvent to denature and remove high-abundance proteins, which can otherwise interfere with the analysis and foul the LC-MS system. This step effectively clarifies the sample while keeping the analyte of interest in the supernatant for injection.
-
Liquid Chromatography (LC) Separation: The analyte is a carboxylic acid with a predicted pKa of approximately 3.91.[7] To achieve consistent retention and sharp peak shape on a reversed-phase (C18) column, the mobile phase pH must be controlled. By acidifying the mobile phase with 0.1% formic acid (pH ≈ 2.7), we ensure the carboxylic acid group remains predominantly in its neutral, protonated form. This increases its hydrophobicity, promoting better interaction with the C18 stationary phase and leading to reliable chromatographic retention.[8]
-
Mass Spectrometry (MS/MS) Detection: Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is ideal for polar compounds that are ionizable in solution.[6] The method operates in positive ionization mode, targeting the protonation of the basic pyridine nitrogen to form the precursor ion [M+H]⁺. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) generates a characteristic product ion. The specific transition from the precursor ion to the product ion, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and confidence in identification.[6]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties governs the entire method development strategy.
| Property | Value | Source |
| Chemical Formula | C₇H₆ClNO₂ | [9][10] |
| Molecular Weight | 171.58 g/mol | [9][10] |
| Monoisotopic Mass | 171.0087 Da | [9] |
| Predicted pKa | 3.91 ± 0.10 | [7] |
| Appearance | Off-white powder | [7] |
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Formic Acid (≥99%)
-
Control Matrix (e.g., Human Plasma, K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Note: The use of LC-MS grade solvents and high-purity reagents is critical to minimize background noise and potential contamination.[11]
Instrumentation and Analytical Conditions
The following parameters are provided as a robust starting point and may be adapted for equivalent instrumentation from different manufacturers.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
| LC System | Standard HPLC or UHPLC System | N/A |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard C18 provides a good balance of retention and efficiency for this moderately polar compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress analyte ionization, enhancing retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Minimizes column overload and matrix effects. |
| Gradient Elution | 5% B to 95% B over 5 min | A generic gradient suitable for initial screening and identification. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MS/MS (MRM) experiments. |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, ionizable molecules. |
| Polarity | Positive | Targets the protonation of the basic pyridine nitrogen, which is favorable in an acidic mobile phase. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |
| Desolvation Temp. | 450 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas | Nitrogen, 800 L/hr | Aids in desolvation of droplets. |
| Precursor Ion (Q1) | m/z 172.0 | Corresponds to the [M+H]⁺ of the analyte (C₇H₆ClNO₂ + H⁺). |
| Product Ion (Q3) | m/z 126.0 | Corresponds to the characteristic fragment after loss of formic acid [M+H - HCOOH]⁺. |
| Collision Energy | 15-20 eV (Optimize) | Energy required to induce fragmentation. Should be optimized for the specific instrument. |
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 Acetonitrile:Water to achieve a final concentration of 1 µg/mL. This standard is used to confirm the retention time and MS/MS transition.
Protocol 2: Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (<4 °C) to the tube.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to an autosampler vial for LC-MS analysis.
Workflow and Data Analysis Visualization
The entire process from sample receipt to final identification can be visualized as a clear, logical workflow.
Caption: The analytical workflow from sample preparation to confident identification.
Expected Results and Discussion
Upon injection of a prepared standard or sample, a chromatographic peak should be observed at a specific retention time determined by the gradient conditions. For confident identification, this peak must satisfy three criteria:
-
It must elute at the same retention time as the pure reference standard (within an acceptable tolerance, e.g., ±0.1 min).
-
The mass spectrometer must detect a precursor ion mass of m/z 172.0 at that retention time.
-
The MS/MS experiment must show a product ion of m/z 126.0 resulting from the fragmentation of the m/z 172.0 precursor.
Fragmentation Pathway
The primary fragmentation pathway observed in positive ESI mode for this compound involves the neutral loss of formic acid (HCOOH, 46 Da) from the protonated molecule. This is a common fragmentation mechanism for protonated carboxylic acids.[12][13] The resulting fragment is a stable, resonance-delocalized chloropyridinylmethylium cation.
Caption: Proposed fragmentation pathway for protonated this compound.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the protocol must be self-validating. This involves:
-
Analyzing a Blank Matrix: Injecting an extracted blank matrix sample (e.g., plasma with no analyte) is crucial to confirm that there are no endogenous interferences or system contaminants at the retention time of the analyte.[11]
-
System Suitability Standard: Regularly injecting the working standard solution (e.g., every 10-20 samples) confirms the stability of the retention time, peak shape, and instrument sensitivity throughout the analytical run.
-
Matrix Effect Evaluation: While not essential for qualitative identification, if quantitation is required, matrix effects should be assessed. This can be done by comparing the peak area of a standard in solvent to the peak area of a standard spiked into an extracted blank matrix. Post-column infusion is another powerful tool to visualize regions of ion suppression or enhancement.[6][11]
Conclusion
This application note details a robust and selective LC-MS/MS method for the identification of this compound. By leveraging controlled chromatographic conditions tailored to the analyte's physicochemical properties and the high specificity of MS/MS detection, this protocol provides a reliable framework for researchers in pharmaceutical and chemical analysis. The combination of a simple and effective sample preparation technique with optimized instrumental parameters ensures confident identification, forming a solid foundation for further quantitative studies or metabolite discovery workflows.
References
- 1. This compound | 39891-13-9 [chemicalbook.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. tecan.com [tecan.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scienceready.com.au [scienceready.com.au]
Experimental procedure for nucleophilic aromatic substitution on chloropyridines
An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) on Chloropyridines: Principles and Practices
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceutical agents and functional materials. Nucleophilic Aromatic Substitution (SNAr) on halopyridines stands out as a powerful and versatile strategy for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, enabling the precise installation of diverse functional groups.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for SNAr reactions, with a specific focus on chloropyridines. We will delve into the mechanistic principles that govern reactivity, present detailed, field-tested protocols, and offer practical guidance for troubleshooting, ensuring a robust understanding that bridges theory and application.
Pillar 1: Mechanistic Causality and Reaction Design
A successful SNAr reaction is not merely a matter of mixing reagents; it is an application of fundamental chemical principles. The choices of substrate, nucleophile, and conditions are dictated by the underlying mechanism, and understanding this causality is paramount for reaction design and optimization.
The Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, the SNAr mechanism on an aromatic ring is a two-step process involving an addition of the nucleophile to the ring, followed by the elimination of the leaving group.[2][3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine. This step temporarily disrupts the aromaticity of the pyridine ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Leaving Group Departure and Aromaticity Restoration: The aromaticity is restored in the second step when the chloride ion is expelled, yielding the substituted pyridine product.
The first step—the formation of the Meisenheimer complex—is typically the rate-determining step of the reaction.[4] Consequently, the reaction rate is primarily dictated by the stability of this intermediate.
The Decisive Role of Chlorine Position: Isomer Reactivity
The reactivity of chloropyridine isomers is profoundly influenced by the position of the chlorine atom relative to the ring nitrogen. This is the most critical factor in experimental design. The established order of reactivity is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[4][6]
This trend is a direct consequence of the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the Meisenheimer complex.
-
2- (ortho) and 4- (para) Substitution: When the chlorine is at the 2- or 4-position, the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance. This stabilization lowers the activation energy of the rate-determining step, thus accelerating the reaction.[4][7][8]
-
3- (meta) Substitution: In contrast, substitution at the 3-position does not allow for direct resonance stabilization of the negative charge by the nitrogen atom.[4] The resulting intermediate is significantly higher in energy, leading to a much slower reaction rate. For this reason, SNAr reactions on 3-chloropyridines are often challenging and require harsh conditions or alternative catalytic cycles.
Key Factors Influencing Reaction Success
Beyond the substrate's isomeric form, several other parameters must be carefully controlled:
-
Activating Groups: The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the chlorine will further stabilize the Meisenheimer complex and dramatically increase the reaction rate.[5][9] 2-Chloro-5-nitropyridine, for example, is significantly more reactive than 2-chloropyridine.[9]
-
Nucleophile: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Common nucleophiles include primary and secondary amines, alkoxides, phenoxides, and thiolates.[10][11] Weaker nucleophiles may require higher temperatures or more activated substrates.
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and 1-Methyl-2-pyrrolidinone (NMP) are the solvents of choice.[12][13] They effectively solvate the cationic counter-ion of the nucleophile and stabilize the charged Meisenheimer complex without protonating the nucleophile.
-
Temperature: Many SNAr reactions require heating to overcome the activation energy barrier, particularly when using less reactive substrates or weaker nucleophiles.[2][14] Temperatures typically range from 80-130 °C.
-
Base: When using neutral nucleophiles like amines, alcohols, or thiols, a base (e.g., K₂CO₃, Et₃N, DBU) is often required to neutralize the HCl generated during the reaction. For alcohols and thiols, a strong base (e.g., NaH, t-BuOK) is used to deprotonate them first, forming a much more potent anionic nucleophile.[10]
Pillar 2: Quantitative Data & Reaction Conditions
Predicting reaction outcomes and selecting appropriate starting conditions are facilitated by quantitative data. The tables below summarize key reactivity trends and typical experimental parameters.
Table 1: Relative Reactivity of Chloropyridine Isomers
This table highlights the computationally derived differences in activation energy, which correlate directly with experimentally observed reactivity.[6] A lower activation energy implies a faster reaction.
| Isomer | Chlorine Position | Relative Activation Energy (Computational) | Qualitative Reactivity |
| 4-Chloropyridine | para to N | Lowest[6] | Highest[4] |
| 2-Chloropyridine | ortho to N | Low[6] | High[4] |
| 3-Chloropyridine | meta to N | Highest[6] | Very Low[4] |
Table 2: Typical Conditions for SNAr on Activated Chloropyridines
The following are representative starting conditions for the reaction of various nucleophiles with an activated substrate like 2-chloro-5-nitropyridine.[9][10]
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) |
| Secondary Amine | Morpholine | K₂CO₃ or Et₃N (2 eq) | DMSO, DMF | 80 - 120 |
| Primary Amine | Benzylamine | K₂CO₃ or Et₃N (2 eq) | DMSO, DMF | 80 - 120 |
| Alcohol / Phenol | Phenol | NaH or t-BuOK (1.2 eq) | Anhydrous THF, DMF | 25 - 80 |
| Thiol | Thiophenol | NaH or K₂CO₃ (1.2-2 eq) | Anhydrous THF, DMF | 0 - 60 |
Pillar 3: A Validated Experimental Protocol
This section provides a detailed, step-by-step methodology for a representative SNAr reaction: the amination of 2-chloro-5-nitropyridine with morpholine. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reaction Scheme:
Materials and Reagents:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser with inert gas inlet (N₂ or Ar)
-
Heating mantle with temperature controller and thermocouple
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Begin vigorous stirring to create a suspension.
-
-
Reagent Addition:
-
Add morpholine (1.2 eq) to the suspension at room temperature using a syringe.
-
Attach a reflux condenser to the flask.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 100 °C using a heating mantle.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent (e.g., 30% EtOAc in Hexane).
-
To take a sample, withdraw a small aliquot (~5 µL) with a glass capillary, dilute it with EtOAc (~0.2 mL), and spot it on the TLC plate alongside a spot of the starting material.
-
The reaction is complete upon the disappearance of the starting 2-chloro-5-nitropyridine spot. Typical reaction time is 2-6 hours.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing deionized water (approximately 10x the volume of DMSO used). The product will often precipitate as a solid.
-
Transfer the aqueous suspension to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x) to remove residual DMSO and salts.[10]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically a yellow-orange solid.
-
-
Purification and Characterization:
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation.
-
Characterize the final product by NMR spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature. 2. Substrate is not activated enough (e.g., 3-chloropyridine). 3. Nucleophile is too weak. 4. Presence of moisture quenching anionic nucleophiles. | 1. Gradually increase reaction temperature, monitoring for decomposition.[14] 2. Switch to a more activated substrate (e.g., add a nitro group) or consider a metal-catalyzed cross-coupling reaction. 3. Use a stronger base (e.g., NaH) to generate a more potent anionic nucleophile. 4. Ensure all reagents and solvents are anhydrous, and run the reaction under an inert atmosphere. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during aqueous workup (if product has some water solubility). 3. Decomposition of starting material or product at high temperature. | 1. Extend reaction time or increase temperature slightly. 2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility; perform more extractions with smaller volumes of organic solvent. 3. Reduce reaction temperature and extend the time. |
| Formation of Side Products | 1. Reaction with a di- or tri-chloropyridine leading to multiple substitutions. 2. Reaction with solvent (e.g., hydrolysis if water is present). | 1. Use stoichiometric control (e.g., 1.0 eq of nucleophile) and lower temperatures to favor mono-substitution. 2. Use anhydrous solvents. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 9. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. yufengchemicals.com [yufengchemicals.com]
- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for NMR Analysis of 2-(6-Chloropyridin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Sample Preparation in NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation and quantification of organic molecules. For a compound such as 2-(6-Chloropyridin-3-yl)acetic acid, a molecule of interest in pharmaceutical and agrochemical research, obtaining a high-resolution NMR spectrum is paramount. The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample. This guide provides a comprehensive, in-depth protocol for the preparation of this compound samples for NMR analysis, underpinned by scientific principles to ensure data integrity and reproducibility.
PART 1: Foundational Principles for Sample Preparation
The primary objective of sample preparation for NMR is to create a dilute, homogeneous solution of the analyte in a deuterated solvent. The choice of solvent, concentration of the analyte, and the cleanliness of the NMR tube are all critical factors that can significantly impact the quality of the resulting spectrum.
The Imperative of Deuterated Solvents
In ¹H NMR spectroscopy, the signal from the protons of a non-deuterated solvent would be overwhelmingly intense, obscuring the signals from the analyte. Deuterated solvents, in which most hydrogen atoms (¹H) are replaced with deuterium (²H), are therefore essential.[1][2][3] Deuterium resonates at a much different frequency than protons, rendering the solvent virtually invisible in the ¹H NMR spectrum.
Analyte Properties: this compound
Before proceeding with the protocol, it is crucial to understand the key physicochemical properties of the analyte.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 171.58 g/mol | --INVALID-LINK--[1] |
| Physical Form | Pale-yellow to brown or gray solid | --INVALID-LINK-- |
The presence of a carboxylic acid group and a pyridine ring suggests that this compound is a polar molecule. This polarity is a key determinant in the selection of an appropriate deuterated solvent.
PART 2: Experimental Protocol
This section details the step-by-step methodology for preparing a sample of this compound for both qualitative and quantitative NMR analysis.
Materials and Equipment
-
Analyte: this compound (purity ≥95%)
-
Deuterated Solvents: (High purity, ≥99.8% D)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Methanol-d₄ (CD₃OD)
-
Chloroform-d (CDCl₃)
-
Acetone-d₆
-
-
Internal Standard (for qNMR):
-
Maleic acid
-
1,4-Dinitrobenzene
-
3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions
-
-
NMR Tubes: 5 mm, high-precision
-
Glassware: Vials, Pasteur pipettes
-
Equipment: Analytical balance (±0.01 mg), vortex mixer, fume hood, filtration apparatus (e.g., syringe filter with a PTFE membrane).
Safety Precautions
-
Always handle this compound and deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting any work.
Workflow for NMR Sample Preparation
Step-by-Step Procedure for Qualitative ¹H and ¹³C NMR
-
Weighing the Analyte: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Dissolution:
-
Based on the polar nature of the analyte, DMSO-d₆ or Methanol-d₄ are recommended as the primary choices for deuterated solvents.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.
-
Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.
-
-
Filtration: It is critical to remove any particulate matter, as this can degrade the spectral resolution.
-
Draw the solution into a syringe fitted with a 0.45 µm PTFE syringe filter.
-
Carefully filter the solution directly into a clean, high-precision 5 mm NMR tube.
-
-
Finalizing the Sample:
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly with the sample identification.
-
Protocol for Quantitative NMR (qNMR)
For determining the purity or concentration of this compound, an internal standard is required.
-
Selection of Internal Standard: The internal standard must:
-
Be of high purity and accurately weighed.
-
Have resonances that do not overlap with the analyte's signals.
-
Be soluble in the chosen deuterated solvent.
-
Maleic acid or 1,4-dinitrobenzene are suitable choices for use in DMSO-d₆ or Methanol-d₄.
-
-
Weighing:
-
Accurately weigh approximately 5-10 mg of this compound into a vial.
-
Accurately weigh a molar equivalent of the chosen internal standard into the same vial.
-
-
Dissolution and Sample Preparation: Follow steps 2-4 from the qualitative NMR protocol.
PART 3: Causality and In-Depth Insights
Rationale for Solvent Choice
The carboxylic acid and pyridine functionalities of this compound make it a polar molecule capable of hydrogen bonding.
-
DMSO-d₆: A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds, including carboxylic acids.[4][5]
-
Methanol-d₄: A polar protic solvent that can readily dissolve the analyte. However, the acidic proton of the carboxylic acid will exchange with the deuterium of the hydroxyl group in methanol-d₄, leading to the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum.
-
Chloroform-d: A less polar solvent. While it may dissolve the analyte, solubility could be limited. It is a good choice if intermolecular hydrogen bonding needs to be minimized.
The Carboxylic Acid Proton Signal
The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the ¹H NMR spectrum, usually in the range of 10-13 ppm.[4] Its chemical shift can be concentration and solvent-dependent. To confirm the assignment of this peak, a D₂O shake can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and shaking will cause the acidic proton to exchange with deuterium, resulting in the disappearance of the signal from the spectrum.
Data for Common Deuterated Solvents
| Deuterated Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) | Water Peak (ppm) |
| DMSO-d₆ | 2.50 (quintet) | 39.52 (septet) | ~3.33 |
| Methanol-d₄ | 3.31 (quintet), 4.87 (OH) | 49.00 (septet) | ~4.87 |
| Chloroform-d | 7.26 (singlet) | 77.16 (triplet) | ~1.56 |
| Acetone-d₆ | 2.05 (quintet) | 29.84, 206.26 | ~2.84 |
| Data sourced from Cambridge Isotope Laboratories, Inc. and MilliporeSigma.[6] |
PART 4: Conclusion and Best Practices
The protocol outlined in this application note provides a robust framework for the preparation of this compound samples for NMR analysis. Adherence to these guidelines, particularly regarding solvent selection, accurate weighing, and filtration, will ensure the acquisition of high-quality, reproducible NMR data. This is fundamental for accurate structural elucidation, purity determination, and advancing research and development in the pharmaceutical and chemical industries.
References
- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1353982-85-0|2-(((6-Chloropyridin-3-yl)methyl)(isopropyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 3. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.washington.edu [chem.washington.edu]
Application Notes & Protocols: Leveraging 2-(6-Chloropyridin-3-yl)acetic Acid in Advanced Heterocyclic Synthesis
Introduction: A Versatile Scaffold for Modern Chemistry
2-(6-Chloropyridin-3-yl)acetic acid is a bifunctional building block of significant interest in medicinal and materials chemistry.[1][2] Its structure, featuring a reactive chloropyridine ring and a versatile acetic acid side chain, offers a powerful platform for the construction of complex heterocyclic systems. The pyridine core is a common motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3] The acetic acid moiety serves as a convenient handle for a variety of classical and novel cyclization strategies, enabling the synthesis of fused and non-fused ring systems.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of high-value heterocyclic structures such as thiazoles and imidazopyridines. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and offer insights into key experimental considerations to ensure successful implementation. The applications described herein are foundational for the discovery of novel chemical entities with potential therapeutic applications.[4][5][6]
Core Application I: Hantzsch Thiazole Synthesis via an α-Haloketone Intermediate
The construction of a thiazole ring is a cornerstone of medicinal chemistry, as this scaffold is present in numerous approved drugs.[7] The Hantzsch thiazole synthesis remains one of the most reliable and versatile methods for this purpose.[8][9] this compound is an ideal starting material for this reaction, as its acetic acid side chain can be readily converted into the requisite α-haloketone precursor.
Mechanistic Rationale & Workflow
The overall strategy involves a two-step sequence. First, the carboxylic acid is converted into a more reactive acyl chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent treatment with a hydrogen halide (e.g., HBr or HCl) yields the key α-haloketone intermediate. This intermediate possesses two electrophilic sites: the carbonyl carbon and the adjacent carbon bearing the halogen.
In the second step, the α-haloketone is subjected to a condensation-cyclization reaction with a thioamide (e.g., thiourea). The nucleophilic sulfur of the thioamide attacks the carbon bearing the halogen, and the nitrogen attacks the carbonyl carbon, leading to the formation of the five-membered thiazole ring after dehydration.[10]
Caption: Workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(6-chloropyridin-3-ylmethyl)thiazole
Part A: Synthesis of 1-(6-Chloropyridin-3-yl)-3-bromo-propan-2-one (α-Haloketone)
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Oxalyl chloride converts the carboxylic acid to a highly reactive acyl chloride. DMF catalyzes this reaction by forming a Vilsmeier intermediate.
-
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
-
Diazoketone Formation: Dissolve the crude acyl chloride in anhydrous diethyl ether (0.2 M) and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (approx. 2.5 eq) dropwise until a persistent yellow color is observed.
-
Safety Note: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood using appropriate safety equipment and specialized glassware.
-
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Halogenation: Cool the solution back to 0 °C and add 48% aqueous hydrobromic acid (HBr) (2.0 eq) dropwise until gas evolution (N₂) ceases and the yellow color disappears.
-
Stir for 30 minutes at 0 °C, then dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the α-bromoketone.
Part B: Hantzsch Cyclization
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromoketone (1.0 eq) from Part A and thiourea (1.1 eq) in absolute ethanol (0.3 M).
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. A solid precipitate may form. If so, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure. Add water to the residue and basify with a saturated solution of sodium bicarbonate to a pH of ~8-9.
-
Purification: The resulting precipitate is the crude product. Collect it by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography if necessary.
Core Application II: Synthesis of Imidazo[4,5-b]pyridine Derivatives
Fused heterocyclic systems like imidazopyridines are privileged scaffolds in drug discovery, often acting as bioisosteres for purines.[11] this compound can serve as a precursor for the synthesis of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones through a multi-step sequence involving amination and intramolecular cyclization.
Mechanistic Rationale & Workflow
The synthesis begins with the activation of the carboxylic acid, typically by converting it to an ester. The crucial step is the introduction of a nitrogen atom at the C2 position of the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack.[12] By reacting the chloro-substituted precursor with an amine under appropriate conditions, the chlorine atom can be displaced.
Following the amination, the ester is hydrolyzed back to a carboxylic acid. This intermediate, now possessing an amino group ortho to the acetic acid side chain, is primed for intramolecular cyclization. Treatment with a cyclizing agent (e.g., a carbodiimide or phosgene equivalent) facilitates the formation of the fused imidazole ring, yielding the desired imidazo[4,5-b]pyridin-2-one core.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Thiazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(6-Chloropyridin-3-yl)acetic Acid
Welcome to the technical support center for the purification of 2-(6-Chloropyridin-3-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key chemical intermediate in high purity. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: For instance, if the synthesis involves the hydrolysis of the corresponding nitrile (2-(6-chloropyridin-3-yl)acetonitrile), residual nitrile may be present.[1]
-
Reagents and Catalysts: Inorganic salts, residual acids or bases used in the reaction, and metal catalysts (if a cross-coupling reaction was used) are common.[2]
-
Reaction By-products: Side-reactions such as over-oxidation, decarboxylation, or incomplete hydrolysis can lead to structurally related impurities that may be difficult to separate.
-
Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., toluene, ethyl acetate, THF) can be retained in the crude product.[3]
Q2: How do I choose the most suitable purification technique?
A2: The optimal technique depends on the nature of the impurities, the scale of your reaction, and the desired final purity. For this compound, which is a solid, crystalline compound, a multi-step approach is often best. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a purification method.
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Pros | Cons | Best For Removing |
| Acid-Base Extraction | Differential solubility of the acidic compound and its salt form in aqueous and organic layers.[4] | High capacity, cost-effective, excellent for removing neutral/basic impurities. | Will not separate other acidic impurities; can lead to emulsions. | Starting materials, non-acidic by-products. |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at different temperatures.[5] | Highly effective for crystalline solids, scalable, yields very pure material. | Requires finding a suitable solvent; can have yield losses in the mother liquor. | Small amounts of impurities with different solubility profiles. |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | High resolving power, separates structurally similar compounds. | Can be slow, costly (solvents/silica), challenging for carboxylic acids (tailing).[6] | Close-eluting by-products, final polishing step. |
Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification for carboxylic acids. It leverages the ability to convert the water-insoluble neutral acid into a water-soluble carboxylate salt using a mild base.[7]
Caption: Workflow for purification by acid-base extraction.
Q: My final yield is very low after acidification and filtration. What went wrong?
A: This is a common issue with several potential causes:
-
Incomplete Extraction: You may not have extracted all the carboxylate salt into the aqueous layer. Solution: Perform the extraction with aqueous sodium bicarbonate (NaHCO₃) two or three times, combining the aqueous layers.[8] This ensures complete transfer of your product.
-
Incomplete Re-acidification: If you do not add enough strong acid (e.g., 6M HCl) to fully protonate the carboxylate salt, a significant portion of your product will remain dissolved in the aqueous phase.[9] Solution: Add the acid slowly while stirring, and check the pH with litmus or pH paper. Ensure the solution is strongly acidic (pH 1-2) to cause complete precipitation.
-
Product Solubility: While the free acid is poorly soluble in water, it is not completely insoluble. Solution: Cool the acidified aqueous solution in an ice bath for at least 30 minutes before filtration to minimize solubility and maximize precipitation.[10]
Troubleshooting Guide: Recrystallization
Recrystallization is arguably the most effective method for achieving high purity for a crystalline solid. The key is selecting an appropriate solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[11]
Q: I've added my crude solid to a hot solvent, but it won't completely dissolve. What should I do?
A: There are two possibilities:
-
Insufficient Solvent: You may not have added enough solvent to reach the saturation point at that temperature. Solution: Continue adding small portions of the boiling solvent until the solid dissolves.[12] Be patient, as dissolution can be slow. Avoid adding a large excess of solvent, as this will reduce your final yield.[11]
-
Insoluble Impurities: If adding more solvent dissolves some material but leaves behind a persistent solid (or an oily residue), you likely have insoluble impurities. Solution: Perform a hot gravity filtration.[13] This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper to remove the insoluble matter before allowing the solution to cool.
Q: My solution has cooled, but no crystals have formed. How can I induce crystallization?
A: Spontaneous crystallization can sometimes be slow to initiate. Try these techniques in order:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: Add a tiny, pure crystal of the desired compound (a "seed crystal") to the solution. This provides a template for further crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, crystals may not form. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[14]
-
Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer to further decrease the solubility of your compound.
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be suitable, but solubility might be low even when hot. |
| Ethanol/Water | Variable | Medium-High | A mixed solvent system is often ideal. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.[15] |
| Toluene | 111 | Low | Good for less polar compounds; high boiling point requires care. |
| Ethyl Acetate | 77 | Medium | A common and effective solvent for many organic acids. |
| Acetonitrile | 82 | Medium-High | Another good option, often used in reverse-phase chromatography. |
Note: The ideal solvent must be determined experimentally through small-scale solubility tests.[12]
Troubleshooting Guide: Column Chromatography
While effective, running carboxylic acids on standard silica gel can be problematic due to interactions between the acidic proton of the carboxyl group and the slightly acidic silanol groups (Si-OH) on the silica surface.[8]
Q: My compound is streaking badly on the TLC plate and giving broad, tailing peaks from my column. How can I get sharp peaks?
A: This "tailing" or "streaking" is a classic sign of strong analyte-stationary phase interaction. The carboxyl group is sticking to the silica.[6]
-
Solution: Add an Acidic Modifier. The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate + 1% Acetic Acid).[6][8] The modifier protonates the silica surface and ensures your compound remains in its neutral, protonated state, leading to sharper bands and better separation. Formic acid is an excellent choice if you need to analyze fractions by mass spectrometry.[16]
Q: I'm having trouble separating my product from a very similar impurity. What can I do to improve the resolution?
A: Improving chromatographic resolution requires a systematic approach:
-
Optimize the Mobile Phase: Carefully screen different solvent systems using TLC. Vary the ratio of your polar and non-polar solvents (e.g., from 10% to 50% Ethyl Acetate in Hexane) to find the "sweet spot" where the separation (ΔRf) between your product and the impurity is maximized.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider a different stationary phase. A C18 reverse-phase column with a mobile phase like acetonitrile/water (with a formic acid modifier) can offer a completely different selectivity and may resolve the impurity.[17][18]
-
Use a Higher-Performance Column: For very difficult separations, using a column packed with smaller silica particles (i.e., flash chromatography vs. gravity chromatography) will provide higher efficiency and better resolution.[6]
By methodically applying these principles and troubleshooting steps, you can develop a robust and effective strategy for purifying crude this compound to the high degree of purity required for your research and development needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. vernier.com [vernier.com]
- 11. Home Page [chem.ualberta.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 18. Separation of Acetic acid, (4-pyridinylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting low conversion in amide bond formation with 2-(6-Chloropyridin-3-yl)acetic acid
Technical Support Center: Amide Bond Formation
Topic: Troubleshooting Low Conversion in Amide Bond Formation with 2-(6-Chloropyridin-3-yl)acetic acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting amide bond formation, with a specific focus on reactions involving this compound. This resource is designed to help you diagnose and resolve issues leading to low conversion rates, drawing on established chemical principles and field-proven strategies.
Part 1: Diagnosing the Root Cause of Low Conversion
Low yield in amide coupling reactions is a frequent challenge. Several factors, from reagent choice to reaction conditions, can be responsible.[1] The pyridyl nitrogen in this compound can complicate the reaction by interacting with reagents or altering the electronic properties of the carboxylic acid. The following flowchart provides a systematic approach to identifying the potential source of the problem.
Troubleshooting Flowchart
Caption: Systematic workflow for troubleshooting low conversion.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction with this compound shows no or very low conversion. Where should I start?
A1: The primary suspects for low conversion are inefficient activation of the carboxylic acid, issues with the amine's nucleophilicity, or suboptimal reaction conditions.[1]
-
Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxyl group to create a reactive intermediate.[2] If the coupling reagent is not potent enough, this activation will be incomplete.[1] The electron-withdrawing nature of the chloropyridine ring can influence the reactivity of the acetic acid moiety.
-
Amine Reactivity: The amine must be a competent nucleophile. Protonation of the amine by the carboxylic acid starting material can render it non-nucleophilic.[1] Steric hindrance on the amine can also significantly slow down the reaction.[1][3]
-
Reaction Conditions: The presence of water is detrimental, as it can hydrolyze the activated intermediate.[1] The choice of solvent, base, and temperature are all critical parameters that must be optimized.[1]
Q2: Which coupling reagent is best for a heteroaromatic acid like this? I've had issues with EDC/HOBt.
A2: While carbodiimides like EDC are widely used, they can be less effective for challenging substrates and are prone to side reactions.[4][5] For heteroaromatic acids, which can be electronically demanding, more robust reagents are often required.
Recommendation: Switch to a uronium/aminium salt or a phosphonium salt reagent.
-
Uronium/Aminium Salts (HATU, HBTU, HCTU, COMU): These are among the most efficient coupling reagents available.[2][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered the gold standard due to its high reactivity and low propensity for racemization.[5][7] It is particularly effective for difficult couplings.[7] The incorporation of a 7-aza-hydroxybenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly reactive reagent that is often more soluble than HATU/HBTU and can be effective with just one equivalent of base.[8]
-
-
Phosphonium Salts (PyBOP, PyAOP):
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a strong coupling reagent that avoids the formation of carcinogenic byproducts associated with its predecessor, BOP.[9]
-
Data Summary: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Issues |
| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective | N-acylurea formation, racemization, DCU insolubility (DCC)[4][5][10] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | High efficiency, low racemization | BOP produces carcinogenic HMPA byproduct[5][7] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Very High | Fast reactions, very low racemization, high yields[6][7] | Higher cost, potential for guanidinylation of N-terminus[7] |
Q3: What is the role of the base, and which one should I use?
A3: The base plays a crucial role in amide coupling. Its primary functions are to neutralize the acid formed during the reaction and to deprotonate the amine, ensuring it remains nucleophilic.[2][11]
Causality: For uronium and phosphonium salt reagents, a base is required for the reaction to proceed.[2] The choice of base is critical to avoid side reactions. Tertiary amines like triethylamine (TEA) can sometimes cause epimerization.
Recommendation: Use a non-nucleophilic, hindered base.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is the most commonly used base for these reactions due to its steric bulk, which prevents it from acting as a nucleophile.[2]
-
2,6-Lutidine or sym-Collidine: These are weaker bases that can be beneficial in cases where racemization is a significant concern.[2]
Stoichiometry: Typically, 2-3 equivalents of the base are used. One equivalent neutralizes the hexafluorophosphate or tetrafluoroborate salt of the coupling reagent, and at least one equivalent is needed to deprotonate the amine.[11]
Q4: I see an unexpected side product with a mass corresponding to my starting acid + EDC - H₂O. What is it?
A4: This side product is likely an N-acylurea , which is a common byproduct in carbodiimide-mediated couplings.[2][4] It forms when the highly reactive O-acylisourea intermediate rearranges instead of reacting with the amine.[10] This rearrangement is irreversible and consumes your starting material, leading to low conversion.[2]
Caption: Competing pathways in carbodiimide couplings.
Solution:
-
Add an Additive: Incorporating 1-hydroxybenzotriazole (HOBt) or OxymaPure traps the O-acylisourea intermediate, converting it to a more stable active ester that is less prone to rearrangement but still highly reactive towards the amine.[4][5]
-
Change Reagent Class: Switch to a uronium or phosphonium salt coupling reagent (e.g., HATU, PyBOP) which do not form N-acylurea byproducts.[5]
Q5: Could the solvent be the problem? What are the best practices?
A5: Yes, the solvent is a critical parameter.
Requirements:
-
Anhydrous Conditions: Water will hydrolyze the activated ester intermediate, leading back to the carboxylic acid and killing the reaction.[1] Always use anhydrous solvents.
-
Solvent Type: Polar aprotic solvents are generally preferred as they can dissolve the reactants and polar intermediates.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended for challenging substrates like this compound, particularly when coupling with sterically hindered or electron-deficient amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step allows for the formation of the HOAt-ester.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature. For very hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Carbodiimide Coupling with N-Acylurea Suppression (EDC/Oxyma)
This is a more cost-effective method suitable for less demanding substrates, with modifications to minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
To a stirred solution of this compound (1.0 equiv), amine (1.1 equiv), and OxymaPure (1.2 equiv) in anhydrous DCM, add EDC·HCl (1.2 equiv) in one portion at 0 °C (ice bath).
-
Add DIPEA (2.5 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification follow the same procedure as outlined in Protocol 1.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.globalso.com [file.globalso.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Selecting the right solvent system for column chromatography of 2-(6-Chloropyridin-3-yl)acetic acid
Technical Support Center: Solvent System Selection for Column Chromatography
Guide Topic: Selecting the Right Solvent System for the Purification of 2-(6-Chloropyridin-3-yl)acetic acid
Welcome to the Technical Support Center. This guide provides a comprehensive, question-and-answer-based approach to developing a robust solvent system for the column chromatography purification of this compound. This molecule presents a common but significant challenge due to its dual acidic and basic functionalities, which can lead to problematic interactions with standard silica gel stationary phases. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate these challenges effectively.
Section 1: Foundational Concepts
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's structure is the first step to predicting its behavior on a chromatography column. This compound has several key features that dictate the purification strategy:
-
Carboxylic Acid Group (-COOH): This is a primary acidic functional group. Its propensity to donate a proton makes the molecule acidic.
-
Pyridine Ring Nitrogen: The nitrogen atom in the pyridine ring has a lone pair of electrons and can accept a proton, making it a basic site.
-
Polarity: The presence of both a carboxylic acid and a pyridine ring, along with a polar carbon-chlorine bond, makes the overall molecule quite polar.
-
Ionization State: The molecule's charge state is highly dependent on the pH of its environment. The carboxylic acid has a predicted pKa of approximately 3.91[1]. This means that in a neutral environment, a significant portion of the molecules will be deprotonated to the anionic carboxylate (-COO⁻) form.
These properties, particularly the presence of both acidic and basic centers, can cause strong, undesirable interactions with the stationary phase, leading to poor separation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [2][3] |
| Molecular Weight | 171.58 g/mol | [2][3] |
| Appearance | Pale-yellow to brown or gray solid | |
| Predicted pKa | 3.91 ± 0.10 (for the carboxylic acid) | [1] |
| Key Functional Groups | Carboxylic Acid (acidic), Pyridine Nitrogen (basic) | [2][4] |
Q2: Why is silica gel the standard stationary phase, and what specific challenges does it present for this molecule?
A2: Silica gel is the most widely used stationary phase for normal-phase column chromatography due to its high resolving power for a wide range of organic compounds, low cost, and compatibility with most organic solvents[5]. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic and highly polar[6].
This is precisely where the challenges arise for a molecule like this compound:
-
Anionic Interaction: The primary issue is the interaction between the analyte's carboxylic acid and the acidic silanol groups. If the mobile phase is neutral, the carboxylic acid can deprotonate to its carboxylate anion (-COO⁻). This negatively charged anion will bind very strongly to the polar silanol surface, leading to significant peak tailing or, in severe cases, irreversible adsorption where the compound does not elute at all[6][7].
-
Cationic Interaction: The basic pyridine nitrogen can interact with the acidic silanol groups, which can also contribute to peak broadening and tailing[8].
The consequence of these multiple interaction mechanisms is poor chromatographic performance, characterized by broad, streaking peaks that are difficult to separate from impurities.
Section 2: Practical Workflow for Method Development
Q3: What is the recommended workflow for developing an effective solvent system from scratch?
A3: A systematic, small-scale approach using Thin Layer Chromatography (TLC) is the industry-standard method for developing a solvent system for preparative column chromatography. This workflow minimizes solvent waste and development time.
The process is as follows:
-
Analyze the Analyte: Understand the key functional groups and predict potential issues (as we did in Q1 & Q2).
-
Select a Starting Solvent System: Choose a binary system of a non-polar and a polar solvent.
-
Screen on TLC: Run TLC plates to find a solvent ratio that gives the desired retention factor (Rf).
-
Optimize with Modifiers: If peak shape is poor (e.g., streaking), add a modifier to the solvent system and re-screen on TLC.
-
Translate to Column: Once an optimal system is found on TLC, it can be directly applied to the column.
References
- 1. This compound manufacturers and suppliers in india [chemicalbook.com]
- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | 39891-13-9 [chemicalbook.com]
- 5. columbia.edu [columbia.edu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Restek - Videoartikel [de.restek.com]
How to avoid side reactions in the synthesis of 2-(6-Chloropyridin-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(6-Chloropyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to ensure the successful and efficient synthesis of your target molecule.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQ 1: My nitrile hydrolysis is incomplete, and I have a significant amount of starting material left. What should I do?
Answer: Incomplete hydrolysis of 2-(6-chloropyridin-3-yl)acetonitrile is a common issue. The conversion of a nitrile to a carboxylic acid is a two-step process, first to an amide intermediate and then to the carboxylic acid.[1][2] Several factors can contribute to an incomplete reaction:
-
Insufficient Reaction Time or Temperature: Both acid and base-catalyzed hydrolysis require heating, often under reflux, to proceed at a reasonable rate.[1] If the reaction is not heated for a sufficient duration, the hydrolysis may not go to completion.
-
Inadequate Acid or Base Concentration: The concentration of the acid or base catalyst is crucial. A low concentration may result in a sluggish reaction. For acid-catalyzed hydrolysis, strong mineral acids like hydrochloric acid or sulfuric acid are typically used. For base-catalyzed hydrolysis, strong bases like sodium hydroxide or potassium hydroxide are common.
-
Poor Solubility of the Starting Material: The nitrile starting material may have limited solubility in the aqueous reaction mixture. Adding a co-solvent like ethanol can improve solubility and facilitate the reaction.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue heating until the starting material is no longer detected.
-
Increase Catalyst Concentration: If extending the reaction time is ineffective, consider increasing the concentration of the acid or base. Be cautious with highly concentrated bases, as this can sometimes lead to runaway reactions with acetonitrile as a solvent, though this is less of a concern with the substrate itself.[3][4]
-
Optimize the Solvent System: If solubility is an issue, experiment with different co-solvents or vary the ratio of the co-solvent to water.
FAQ 2: I have a significant amount of the amide intermediate, 2-(6-chloropyridin-3-yl)acetamide, in my final product. How can I promote complete hydrolysis to the carboxylic acid?
Answer: The formation of the amide is an inherent intermediate step in nitrile hydrolysis.[1][2] Accumulation of the amide suggests that the second step of the hydrolysis (amide to carboxylic acid) is the rate-limiting step under your current conditions.
Causality:
-
Reaction Conditions Favoring Amide Stability: Under milder basic conditions, it is sometimes possible to isolate the amide as the major product.[5] More vigorous conditions (higher temperature, longer reaction time) are generally required to drive the hydrolysis to the carboxylic acid.
-
Insufficient Water: Water is a reactant in the hydrolysis. Ensure that a sufficient excess of water is present in the reaction mixture.
Troubleshooting Steps:
-
Prolonged Heating: Continue to reflux the reaction mixture for an extended period. The hydrolysis of amides to carboxylic acids often requires more forcing conditions than the initial hydration of the nitrile.
-
More Forcing Conditions: If you are using basic hydrolysis, you can increase the concentration of the base and/or the reaction temperature. For acidic hydrolysis, using a more concentrated acid and ensuring a sufficiently high temperature is key.
-
Isolate and Re-subject: If a significant amount of the amide has already been isolated, it can be re-subjected to the hydrolysis conditions (either acidic or basic) to convert it to the desired carboxylic acid.
FAQ 3: I am observing a byproduct that appears to be 2-(6-hydroxypyridin-3-yl)acetic acid. What is causing this, and how can I prevent it?
Answer: The formation of 2-(6-hydroxypyridin-3-yl)acetic acid indicates that a dechlorination reaction is occurring. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, especially under basic conditions and at elevated temperatures.
Causality:
-
Nucleophilic Aromatic Substitution (SNA_r): The hydroxide ions present in basic hydrolysis can act as nucleophiles, attacking the carbon atom bearing the chlorine atom. The pyridine ring's nitrogen atom activates the 6-position towards nucleophilic attack. While this reaction is generally more challenging on an unactivated pyridine ring, the conditions of prolonged heating in a strong base can promote it.
Troubleshooting and Mitigation Strategies:
-
Favor Acidic Hydrolysis: Acidic conditions are generally less prone to promoting nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group. Therefore, switching to an acid-catalyzed hydrolysis protocol is the most effective way to avoid this side reaction.
-
Milder Basic Conditions: If basic hydrolysis is necessary, use the mildest conditions possible that still afford a reasonable reaction rate. This could involve using a lower concentration of the base, a lower reaction temperature, or a shorter reaction time. Careful optimization is key.
-
Alternative Bases: While strong hydroxides are common, exploring weaker bases in combination with other methods to drive the reaction could be an option, though this would require significant process development.
FAQ 4: How do I effectively purify my final product, this compound, from the unreacted nitrile and the amide intermediate?
Answer: Purification can be achieved by leveraging the differences in the chemical properties of the desired carboxylic acid, the amide intermediate, and the nitrile starting material.
Purification Protocol:
-
Initial Work-up: After the reaction is complete, cool the reaction mixture. If the reaction was performed under acidic conditions, carefully neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of approximately 7-8. If the reaction was performed under basic conditions, it will already be basic.
-
Removal of Non-Acidic Impurities: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane. The unreacted, non-polar nitrile and the less polar amide will preferentially partition into the organic layer, while the sodium salt of the carboxylic acid will remain in the aqueous layer.
-
Isolation of the Carboxylic Acid: Separate the aqueous layer and then carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of around 2-3. The desired this compound will precipitate out of the solution as it is less soluble in its protonated form.
-
Final Purification: Collect the precipitated solid by filtration, wash it with cold water to remove any remaining salts, and then dry it under vacuum. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed. HPLC can be used to assess the purity of the final product.[6]
Synthetic Pathways and Experimental Protocols
There are two primary synthetic routes for the preparation of this compound. Below we outline the methodologies and potential side reactions for each.
Route 1: Hydrolysis of 2-(6-chloropyridin-3-yl)acetonitrile
This is the most common and direct route, starting from the corresponding acetonitrile derivative.
References
- 1. Steering Amide Synthesis from Acetonitrile by Electrochemically Derived Active Superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Technical Support Center: Scaling the Synthesis of 2-(6-Chloropyridin-3-yl)acetic Acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 2-(6-chloropyridin-3-yl)acetic acid, a crucial building block in medicinal chemistry and library synthesis. We will address common challenges encountered during scale-up, offering practical solutions grounded in chemical principles.
Synthetic Overview
The most robust and scalable synthesis of this compound proceeds via a two-step sequence: the formation of the key intermediate, 2-(6-chloropyridin-3-yl)acetonitrile, followed by its hydrolysis to the target carboxylic acid. This approach avoids many of the challenges associated with direct carboxylation or Grignard reactions on this specific heterocyclic system.
Caption: General two-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for library production?
The preferred route for large-scale synthesis is the hydrolysis of 2-(6-chloropyridin-3-yl)acetonitrile.[1] This two-step process, starting from a suitable 6-chloro-3-(halomethyl)pyridine, is generally high-yielding and uses cost-effective reagents. Alternative routes, such as those involving Grignard reagents, can be problematic due to the reactivity of the pyridine ring and potential for side reactions, making them less suitable for scale-up.[2][3]
Q2: For the hydrolysis step, are acidic or basic conditions preferred for scale-up?
Both acidic and basic hydrolysis are effective, but each has distinct advantages and disadvantages at scale.[4][5]
-
Acidic Hydrolysis (e.g., H₂SO₄ or HCl):
-
Pros: Directly yields the carboxylic acid upon workup. The reaction can often be driven to completion with strong mineral acids.[6]
-
Cons: Can require high temperatures and long reaction times, potentially leading to degradation of the product or starting material.[7] Handling large volumes of corrosive acids poses significant safety and equipment challenges. The intermediate amide can sometimes be difficult to hydrolyze completely.[5]
-
-
Basic Hydrolysis (e.g., NaOH or KOH):
-
Pros: Often proceeds faster and at lower temperatures than acid hydrolysis.[8] It forms the carboxylate salt, which is typically soluble in the aqueous medium, simplifying the removal of non-polar impurities by extraction.
-
Cons: An additional acidification step is required to precipitate the final carboxylic acid product.[4] This can create challenges with controlling the precipitation, particle size, and filtration on a large scale.
-
For library synthesis, basic hydrolysis is often favored due to milder conditions and a more straightforward initial purification of the water-soluble salt.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature Control: Exothermic reactions, particularly during cyanation and the initial phase of hydrolysis, must be carefully controlled. Inadequate heat dissipation can lead to runaway reactions and side product formation.
-
Reagent Addition Rate: Slow, controlled addition of reagents is crucial to maintain the optimal reaction temperature and concentration profile. This is especially true for the addition of cyanide and during the neutralization/acidification workup.
-
Agitation: Efficient stirring is vital to ensure homogeneity, promote heat transfer, and prevent localized "hot spots" or high concentrations of reagents, particularly in heterogeneous mixtures.
-
Reaction Monitoring: At-scale, reliance on timed reactions is risky. Implementing in-process controls (IPCs) like HPLC or UPLC to monitor the disappearance of starting material and the formation of intermediates/products is essential to ensure consistent batch quality.[9]
Q4: What are the primary safety concerns?
-
Cyanide Handling (Step 1): Sodium or potassium cyanide are highly toxic. All handling must be done in a well-ventilated area (e.g., fume hood or an enclosed reactor system) with appropriate personal protective equipment (PPE). An emergency cyanide poisoning response kit should be readily available. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas.
-
Strong Acids/Bases (Step 2): Large quantities of concentrated sulfuric acid, hydrochloric acid, or sodium hydroxide are corrosive and can cause severe burns. Their reactions with water are highly exothermic. Use appropriate PPE and ensure reactors are rated for corrosive materials.
-
Exothermic Reactions: Both the cyanation and hydrolysis steps can be exothermic. A robust cooling system for the reactor is mandatory to prevent thermal runaways.
Troubleshooting Guide
Step 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Conversion | 1. Poor quality starting material: The 6-chloro-3-(halomethyl)pyridine may be unstable or contain impurities. | 1. Verify the purity of the starting halide by NMR or GC-MS before use. If necessary, purify by recrystallization or chromatography. |
| 2. Insufficient reactivity of the halide: Bromides are generally more reactive than chlorides in Sₙ2 reactions. | 2. If using the chloride starting material, consider adding a catalytic amount of a soluble iodide salt (e.g., NaI, KI) to facilitate the reaction via the Finkelstein reaction. | |
| 3. Low cyanide solubility: The cyanide salt may not be sufficiently soluble in the chosen solvent. | 3. Use a polar aprotic solvent like DMSO or DMF. For less polar solvents like acetonitrile or ethanol/water mixtures, consider adding a phase-transfer catalyst (e.g., TBAB) to improve solubility and reaction rate. | |
| Formation of Impurities | 1. Dimerization/Polymerization: The product nitrile has an acidic α-proton and can react with the starting halide under basic conditions. | 1. Ensure slow, controlled addition of the halide to the cyanide solution to keep the halide concentration low at all times. Maintain a moderate temperature (avoid excessive heating). |
| 2. Hydrolysis of Nitrile: Presence of water in the reaction can lead to premature hydrolysis to the amide or carboxylic acid. | 2. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., Nitrogen, Argon). | |
| Difficult Purification | 1. Product is an oil: The crude product may not crystallize easily. | 1. Purify via column chromatography. For larger scales, consider a liquid-liquid extraction workup followed by distillation under reduced pressure if the product is thermally stable. |
| 2. Emulsion during workup: Formation of a stable emulsion during aqueous extraction. | 2. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. Allow the mixture to stand without agitation for a period. |
Step 2: Hydrolysis to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Amide intermediate remains) | 1. Insufficient reaction time or temperature: The hydrolysis of the intermediate amide is often the rate-limiting step.[5] | 1. Increase the reaction time and/or temperature. Monitor the reaction by HPLC or TLC until the amide peak is no longer observed. |
| 2. Insufficient reagent: The concentration of the acid or base is too low to effectively catalyze the final hydrolysis step. | 2. For acid hydrolysis, use a higher concentration of acid (e.g., 50% H₂SO₄). For base hydrolysis, ensure at least 2-3 equivalents of base are used. | |
| Low Yield / Product Degradation | 1. Decarboxylation: The product may be unstable at the high temperatures required for some acid-catalyzed hydrolyses. | 1. Switch to a base-catalyzed hydrolysis, which typically requires lower temperatures.[8] If using acid, use the lowest effective temperature and monitor carefully to avoid over-heating. |
| 2. Product loss during workup: The product may have some solubility in the organic extraction solvent or remain in the mother liquor after filtration. | 2. During a basic workup, ensure the pH is sufficiently high (>12) to fully deprotonate the acid and keep it in the aqueous layer. During the final precipitation, adjust the pH slowly to the isoelectric point (typically pH 3-4) and cool the mixture in an ice bath to minimize solubility. Wash the filtered product with minimal cold water. | |
| Poor Product Quality | 1. Product is colored: Presence of colored impurities from side reactions or degradation. | 1. Treat the crude product solution with activated carbon before the final precipitation/crystallization step. Recrystallize the final product from a suitable solvent system (e.g., ethanol/water, acetic acid/water). |
| 2. Inorganic salt contamination: Incomplete removal of salts (e.g., NaCl, Na₂SO₄) during workup. | 2. Wash the filtered solid thoroughly with cold deionized water until the washings are free of salt (e.g., test with AgNO₃ for chloride). |
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Start -> Q1; Q1 -> A1_No [label=" No "]; Q1 -> A1_Yes [label=" Yes "]; A1_No -> End; A1_Yes -> A2_No; A2_No -> A2_Yes [label=" No "]; A2_Yes -> End; A2_No -> End [label=" Yes "]; }
Caption: Decision workflow for troubleshooting incomplete hydrolysis.
Benchmark Experimental Protocol (10 g Scale)
Disclaimer: This protocol is a guideline. All procedures should be performed by trained personnel with appropriate safety precautions. A thorough risk assessment should be conducted before starting.[10]
Step 1: Synthesis of 2-(6-Chloropyridin-3-yl)acetonitrile
Reagents & Equipment:
| Item | Quantity | Notes |
| 3-(Bromomethyl)-6-chloropyridine | 15.0 g (72.0 mmol) | Handle with care, lachrymator. |
| Sodium Cyanide (NaCN) | 4.2 g (86.4 mmol, 1.2 eq) | EXTREMELY TOXIC. |
| Dimethyl Sulfoxide (DMSO) | 150 mL | Anhydrous grade. |
| Ethyl Acetate | 300 mL | For extraction. |
| Deionized Water | 300 mL | For workup. |
| Brine (Saturated NaCl) | 100 mL | For workup. |
| Anhydrous Magnesium Sulfate | ~20 g | For drying. |
| 500 mL 3-neck Round Bottom Flask | 1 | |
| Magnetic Stirrer, Thermometer | 1 each | |
| Addition Funnel | 1 |
Procedure:
-
In a 500 mL flask under a nitrogen atmosphere, dissolve sodium cyanide in 75 mL of anhydrous DMSO. Stir the mixture until the salt is fully dissolved.
-
In a separate beaker, dissolve 3-(bromomethyl)-6-chloropyridine in 75 mL of anhydrous DMSO.
-
Transfer the pyridine solution to an addition funnel. Add it dropwise to the stirred cyanide solution over 30-45 minutes. Maintain the internal temperature below 35 °C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture into 300 mL of cold deionized water and transfer to a separatory funnel.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a light brown oil or solid.[11] The crude product can be used directly in the next step or purified by column chromatography (Hexanes:Ethyl Acetate gradient) if necessary.
Step 2: Hydrolysis to this compound
Reagents & Equipment:
| Item | Quantity | Notes |
| Crude Nitrile from Step 1 | ~11.0 g (72.0 mmol) | |
| Sodium Hydroxide (NaOH) | 8.6 g (216 mmol, 3.0 eq) | Corrosive. |
| Deionized Water | 100 mL | |
| Ethanol | 50 mL | |
| Concentrated HCl (~12 M) | As needed (~20 mL) | Corrosive. |
| 500 mL Round Bottom Flask | 1 | |
| Reflux Condenser, Heating Mantle | 1 each |
Procedure:
-
Combine the crude 2-(6-chloropyridin-3-yl)acetonitrile, sodium hydroxide, 100 mL of water, and 50 mL of ethanol in a 500 mL flask.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 85-95 °C) with vigorous stirring. Ammonia gas will be evolved; ensure adequate ventilation.[8]
-
Maintain reflux for 4-6 hours, monitoring the reaction by HPLC until the starting nitrile and intermediate amide are consumed.
-
Cool the reaction mixture to room temperature. If any organic impurities are present, perform an extraction with a non-polar solvent like toluene or MTBE to remove them, leaving the sodium salt of the product in the aqueous layer.
-
Cool the aqueous solution in an ice bath to 0-5 °C.
-
Slowly add concentrated HCl dropwise with vigorous stirring to acidify the solution to pH 3-4. A white precipitate of the product will form.
-
Continue stirring the cold slurry for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water (e.g., 3 x 30 mL).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white to off-white solid.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. EP3369723B1 - Method for manufacturing aryl and heteroaryl acetic acid derivatives - Google Patents [patents.google.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2-(6-Chloropyridin-3-yl)acetonitrile Supplier & Manufacturer China | Properties, Uses, Safety Data, Price [nj-finechem.com]
- 12. GSRS [gsrs.ncats.nih.gov]
Identifying and characterizing unknown byproducts in 2-(6-Chloropyridin-3-yl)acetic acid reactions
Welcome to the technical support center for the synthesis and analysis of 2-(6-chloropyridin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We will delve into the identification and characterization of unknown byproducts, offering practical, field-tested advice to ensure the integrity and purity of your final compound.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the synthesis of this compound.
Q1: What are the most probable synthetic routes for this compound?
A1: The most common and industrially scalable synthetic routes typically involve the hydrolysis of a nitrile precursor, 2-(6-chloropyridin-3-yl)acetonitrile. This hydrolysis can be performed under acidic or basic conditions.[1][2] Alternative, though less common for this specific molecule, methods for synthesizing aryl acetic acids include the Willgerodt-Kindler reaction and the Arndt-Eistert synthesis.[3][4]
Q2: I'm observing an unexpected peak in my LC-MS analysis. What is the most likely culprit?
A2: The most common byproduct, especially when employing nitrile hydrolysis, is the corresponding amide: 2-(6-chloropyridin-3-yl)acetamide. This results from incomplete hydrolysis of the nitrile intermediate.[5] Other possibilities include unreacted starting materials or byproducts from side reactions specific to your chosen synthetic pathway.
Q3: My final product has a yellowish tint. Is this normal?
A3: While pure this compound is typically a white to off-white solid, a yellowish tint can indicate the presence of impurities.[6] These could be residual starting materials, byproducts, or degradation products. Further purification via recrystallization or chromatography is recommended.
Q4: What are the key analytical techniques I should be using for quality control?
A4: A multi-technique approach is essential for robust quality control. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying impurities. For structural elucidation of unknown byproducts, Mass Spectrometry (MS) provides molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for determining the exact structure.[7][8] Infrared (IR) spectroscopy can help confirm the presence of key functional groups.[7]
Section 2: Troubleshooting Guide for Byproduct Identification
This section provides a systematic approach to identifying and characterizing unknown byproducts encountered during the synthesis of this compound.
Issue 1: An unknown impurity is detected by HPLC with a mass corresponding to the amide.
-
Plausible Cause: Incomplete hydrolysis of the 2-(6-chloropyridin-3-yl)acetonitrile intermediate is the most frequent cause. Both acidic and basic hydrolysis of nitriles proceed through an amide intermediate.[9] If the reaction time is too short, the temperature is too low, or the concentration of the acid/base is insufficient, the reaction can stall at the amide stage.[1][5]
-
Troubleshooting Steps:
-
Reaction Monitoring: Implement rigorous in-process control (IPC) using TLC or HPLC to monitor the disappearance of the starting nitrile and the intermediate amide.
-
Optimize Reaction Conditions: If the amide is detected, consider extending the reaction time, increasing the reaction temperature, or using a higher concentration of the acid or base.
-
Purification: If the byproduct is already present in the final product, recrystallization can often effectively remove the more polar amide. Alternatively, column chromatography can be employed for more challenging separations.[10]
-
Issue 2: My mass spectrometry data shows peaks with higher mass-to-charge ratios than the desired product, potentially with additional chlorine isotopes.
-
Plausible Cause: These peaks may indicate the presence of over-chlorinated pyridine derivatives. During the synthesis of the 6-chloropyridine starting material, it's possible to form di- or trichlorinated pyridines.[11] These impurities can then be carried through the synthetic sequence.
-
Troubleshooting Steps:
-
Starting Material Analysis: Thoroughly analyze your 3-methyl-6-chloropyridine or other starting materials by GC-MS or LC-MS to check for the presence of over-chlorinated species.
-
Purification of Starting Materials: If impurities are found in the starting materials, purify them by distillation or chromatography before proceeding with the synthesis.
-
Final Product Purification: If these byproducts are present in the final product, they can often be separated by column chromatography due to differences in polarity.
-
Issue 3: I am using a Willgerodt-Kindler type reaction and see sulfur-containing impurities.
-
Plausible Cause: The Willgerodt-Kindler reaction involves the use of sulfur and an amine (like morpholine) to convert a ketone to a thioamide, which is then hydrolyzed to the carboxylic acid.[12][13] An incomplete final hydrolysis step can leave the thioamide intermediate as a significant impurity.[11]
-
Troubleshooting Steps:
-
Drive Hydrolysis to Completion: Ensure the hydrolysis conditions (e.g., strong acid or base, sufficient heat and time) are robust enough to fully convert the thioamide to the carboxylic acid. Monitor the reaction by TLC or LC-MS.
-
Post-Reaction Workup: A carefully designed workup procedure can help remove sulfur-containing impurities. This may involve extractions with specific solvents or washes with appropriate aqueous solutions.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the identification and characterization of byproducts.
Protocol 1: General Workflow for Unknown Byproduct Identification
This protocol outlines a systematic approach to identifying an unknown impurity in your sample of this compound.
-
Initial Assessment (HPLC & LC-MS):
-
Inject your sample into an HPLC system to determine the purity and the retention time of the unknown peak.
-
Perform an LC-MS analysis to obtain the mass-to-charge ratio (m/z) of the unknown impurity. Analyze the isotopic pattern if chlorine is suspected.
-
-
Preliminary Identification:
-
Based on the mass, propose potential structures. Common possibilities are listed in the table below.
-
Consider the synthetic route used and the likely side reactions.
-
-
Isolation (if necessary):
-
If the impurity is present in a sufficient quantity (>5%), consider isolating it using preparative HPLC or column chromatography for further characterization.[10]
-
-
Structural Elucidation (NMR):
-
Acquire ¹H NMR and ¹³C NMR spectra of the isolated impurity or of the mixture if the impurity signals are well-resolved.
-
Compare the spectra with the expected spectra of potential byproducts.
-
-
Confirmation (Co-injection):
-
If a standard of the suspected byproduct is available, perform a co-injection on the HPLC. If a single, sharp peak is observed, this confirms the identity of the impurity.
-
Data Presentation: Common Byproducts and Their Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Analytical Signature |
| 2-(6-Chloropyridin-3-yl)acetamide | C₇H₇ClN₂O | 170.60 | m/z = 171 [M+H]⁺. Different retention time in HPLC compared to the acid. |
| 3-methyl-6-chloropyridine | C₆H₆ClN | 127.57 | Unreacted starting material. Lower retention time in reversed-phase HPLC. |
| Dichloropyridine Isomers | C₅H₃Cl₂N | 147.99 | Can arise from the synthesis of the pyridine core.[11] Isotopic pattern for two chlorines will be evident in MS. |
| 2-(6-Chloropyridin-3-yl)thioacetamide | C₇H₇ClN₂S | 186.67 | Specific to Willgerodt-Kindler synthesis.[11] Isotopic pattern for sulfur can be observed in high-resolution MS. |
Visualization of the Byproduct Identification Workflow
The following diagram illustrates the logical steps for identifying an unknown byproduct.
Caption: Workflow for byproduct identification.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | 39891-13-9 [sigmaaldrich.com]
- 7. rroij.com [rroij.com]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. synarchive.com [synarchive.com]
Technical Support Center: Enhancing the Stability of 2-(6-Chloropyridin-3-yl)acetic Acid Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(6-chloropyridin-3-yl)acetic acid and its derivatives. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges encountered during your research and development activities. Our goal is to equip you with the scientific understanding and practical strategies necessary to ensure the integrity and robustness of your compounds.
Introduction: Understanding the Stability Landscape
This compound and its derivatives are valuable scaffolds in medicinal chemistry and agrochemical research. However, the inherent chemical functionalities of these molecules present specific stability challenges. The primary degradation pathways of concern are hydrolysis, photodegradation, and oxidative degradation. The pyridine ring, the chlorine substituent, and the acetic acid moiety can all be susceptible to degradation under various environmental conditions. A thorough understanding of these degradation mechanisms is the first step toward developing stable and effective formulations.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues you may face during your experiments.
Section 1: Hydrolytic Instability
Question 1: I am observing significant degradation of my this compound ester derivative in an aqueous solution. What is the likely cause and how can I mitigate this?
Answer: The most probable cause of degradation for an ester derivative in an aqueous solution is hydrolysis. The ester linkage is susceptible to cleavage, yielding the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by both acidic and basic conditions.
Causality: The rate of hydrolysis is highly dependent on the pH of the solution. Generally, ester hydrolysis is accelerated at pH values below 4 and above 8. The specific pH at which the degradation rate is minimal, known as the pH of maximum stability, needs to be determined experimentally for your specific derivative.
Troubleshooting Steps:
-
pH Profiling: Conduct a pH-rate profile study to identify the pH of maximum stability. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10) and monitor the degradation of your compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Formulation with Buffers: Once the optimal pH is determined, formulate your solution using a suitable buffer system to maintain the pH within this stable range. Common pharmaceutical buffers include phosphate, citrate, and acetate buffers. The choice of buffer will depend on the desired pH, buffer capacity, and compatibility with your compound.
-
Aprotic Solvents: If feasible for your application, consider using a non-aqueous or a mixed solvent system with a low water content to minimize hydrolysis. Solvents like propylene glycol, polyethylene glycol (PEG), or ethanol can be used to reduce the concentration of water.
Question 2: My this compound solution shows a decrease in potency over time, even at a neutral pH. What other hydrolytic degradation pathways should I consider?
Answer: While ester hydrolysis is a primary concern for derivatives, the parent acid itself can also be susceptible to other forms of degradation in aqueous environments, although generally more stable than its esters. For instance, neonicotinoid insecticides containing the 6-chloropyridinylmethyl moiety have shown susceptibility to hydrolysis under certain conditions. For acetamiprid, hydrolysis is more significant in alkaline media.
Investigative Strategies:
-
Forced Degradation Studies: Perform forced degradation studies under hydrolytic conditions (acidic, basic, and neutral) at elevated temperatures (e.g., 40-60°C) to accelerate degradation and identify the resulting degradants.[1][2][3]
-
LC-MS/MS Analysis: Utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify the structure of the degradation products. This will provide valuable insights into the degradation pathway.
-
Excipient Compatibility: Investigate potential interactions with excipients in your formulation that might be promoting degradation.
Section 2: Photostability Issues
Question 3: My solid-state sample of a this compound derivative is showing discoloration and the appearance of new impurities after exposure to light. How can I address this?
Answer: The chloropyridine ring is known to be susceptible to photodegradation. Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions leading to the formation of colored degradants and a loss of potency. Studies on related compounds like 2-chloropyridine have shown that it is readily susceptible to photolytic degradation.[4]
Mitigation Strategies:
-
Light-Resistant Packaging: The most straightforward solution is to protect the compound from light. Store solid samples in amber-colored vials or containers that block UV radiation. For formulations, use light-resistant primary packaging.
-
Photostability Testing (ICH Q1B): Conduct formal photostability studies according to ICH Q1B guidelines.[1][3] This involves exposing the drug substance and product to a defined light source and analyzing for any changes. This data is crucial for regulatory submissions and for determining appropriate packaging and storage instructions.
-
Formulation with UV Absorbers: For liquid or semi-solid formulations, consider the inclusion of excipients that act as UV absorbers, such as benzophenones or cinnamates. These molecules preferentially absorb harmful UV radiation, thereby protecting the active ingredient.
-
Antioxidants: Photodegradation can sometimes proceed through radical mechanisms. The inclusion of antioxidants can help to quench these reactive species and improve photostability.
Question 4: I am conducting a photostability study on a solution of my compound, and I'm observing rapid degradation. What are the key factors to consider?
Answer: Photodegradation in solution can be more complex than in the solid state due to the influence of the solvent and dissolved oxygen. The solvent can participate in the photochemical reaction, and the presence of oxygen can lead to photo-oxidative degradation. For neonicotinoids like acetamiprid, photodegradation is a significant degradation pathway in aqueous environments.[5][6]
Experimental Considerations:
-
Solvent Effects: The choice of solvent can significantly impact photostability. Test the photostability of your compound in a range of solvents with different polarities and proticities.
-
Oxygen Sensitivity: To determine if the degradation is photo-oxidative, conduct experiments where the solution is purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen prior to light exposure. Compare the degradation rate to that of a sample exposed to light in the presence of air.
-
Photosensitizers: Be aware of any excipients in your formulation that could act as photosensitizers, absorbing light and transferring the energy to your compound, thereby accelerating its degradation.
Section 3: Oxidative and Thermal Stability
Question 5: I have observed the formation of unexpected impurities in my formulation containing a this compound derivative, even when protected from light and moisture. Could this be oxidation?
Answer: Yes, oxidative degradation is a plausible cause. The pyridine ring and the benzylic-like position of the acetic acid side chain can be susceptible to oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species generated from other components in the formulation.
Troubleshooting and Prevention:
-
Inert Atmosphere: During manufacturing and packaging, consider processing under an inert atmosphere (e.g., nitrogen blanket) to minimize exposure to oxygen.
-
Antioxidants: Incorporate antioxidants into your formulation. Common choices for aqueous formulations include ascorbic acid and sodium metabisulfite. For lipid-based formulations, butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are effective.
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. The addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.
-
Peroxide-Free Excipients: Some excipients, particularly polymers like polyethylene glycols (PEGs) and polysorbates, can contain peroxide impurities that can initiate oxidation. Use high-purity, low-peroxide grades of these excipients and test them for peroxide content.
Question 6: My solid compound shows degradation upon storage at elevated temperatures. What are the potential mechanisms, and how can I improve its thermal stability?
Answer: Thermal degradation can involve various reactions, including decarboxylation of the acetic acid moiety, intramolecular reactions, or interactions with excipients that are accelerated at higher temperatures.
Strategies for Improvement:
-
Solid-State Characterization: Perform solid-state characterization studies (e.g., differential scanning calorimetry, thermogravimetric analysis, X-ray powder diffraction) to understand the thermal behavior of your compound and to identify any polymorphic forms or solvates that may have different stabilities.
-
Excipient Compatibility Screening: Conduct compatibility studies by preparing binary mixtures of your compound with various excipients and storing them at accelerated temperature and humidity conditions. Analyze the mixtures at different time points to identify any interactions.
-
Moisture Control: The presence of moisture can significantly lower the thermal stability of many compounds. Ensure the compound is thoroughly dried and consider the use of desiccants in the packaging.
-
Salt Formation: Converting the carboxylic acid to a stable salt can often improve its thermal stability and handling properties.
Data Summary: Factors Influencing Stability
| Stability Issue | Potential Causes | Key Influencing Factors | Primary Mitigation Strategies |
| Hydrolysis | Cleavage of ester or other labile functional groups | pH, water activity, temperature, buffer species | pH optimization, use of buffers, formulation in non-aqueous solvents |
| Photodegradation | Absorption of UV-Vis light leading to bond cleavage or rearrangement | Wavelength and intensity of light, presence of oxygen, solvent, photosensitizers | Light-resistant packaging, use of UV absorbers, antioxidants |
| Oxidation | Reaction with oxygen or reactive oxygen species | Presence of oxygen, trace metal ions, peroxide impurities in excipients, temperature | Inert atmosphere processing, addition of antioxidants and chelating agents |
| Thermal Degradation | Decomposition at elevated temperatures | Temperature, moisture content, solid-state form, excipient interactions | Controlled storage conditions, moisture control, selection of stable solid form, excipient compatibility |
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound Derivative
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Store at room temperature for a specified period. At each time point, withdraw a sample and dilute for analysis.
-
Thermal Degradation: Transfer a known amount of the solid compound into a vial and place it in an oven at a high temperature (e.g., 80°C) for a specified period. Also, prepare a solution of the compound and subject it to thermal stress. At each time point, dissolve the solid or dilute the solution for analysis.
-
Photolytic Degradation: Expose a solution of the compound and a thin layer of the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples at appropriate time intervals.
-
Analysis: Analyze all stressed samples and a non-stressed control using an HPLC method with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound. The PDA detector will help in assessing peak purity. For identification of degradants, use LC-MS/MS.
Protocol 2: Excipient Compatibility Screening
Objective: To assess the compatibility of the active pharmaceutical ingredient (API) with common excipients.
Methodology:
-
Selection of Excipients: Choose a range of common excipients that are likely to be used in the final formulation (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone).
-
Preparation of Binary Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio by weight. Also, prepare a sample of the pure API.
-
Moisture Addition: To simulate a "wet" granulation process or the effect of humidity, prepare a second set of binary mixtures and add a small amount of water (e.g., 5% w/w).
-
Storage Conditions: Place all samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH and 60°C) for a predetermined period (e.g., 2 and 4 weeks).
-
Analysis: At each time point, analyze the samples by HPLC to quantify the remaining API and to detect the formation of any new impurities. Also, observe the samples for any physical changes, such as discoloration or changes in physical form.
Visualization of Degradation Pathways and Stability Strategies
Potential Degradation Pathways
Caption: Primary degradation pathways for the active compound.
Workflow for Stability Improvement
Caption: Decision workflow for enhancing formulation stability.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ijrpp.com [ijrpp.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Neonicotinoid Insecticides Nitenpyram, Thiacloprid, and Acetamiprid in Water and Soil Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Interpreting the NMR Spectrum of 2-(6-Chloropyridin-3-yl)acetic Acid
This guide is intended for researchers, scientists, and drug development professionals who utilize NMR for structural elucidation and purity assessment. We will delve into the nuances of both ¹H and ¹³C NMR, explore the identification of potential impurities, and provide a validated protocol for sample preparation and data acquisition.
The Foundational Principles: Understanding Substituent Effects in Pyridine NMR
The chemical shifts of protons and carbons in a pyridine ring are highly sensitive to the electronic effects of its substituents. In 2-(6-chloropyridin-3-yl)acetic acid, we have two key substituents to consider: the electron-withdrawing chlorine atom and the acetic acid group.
-
The Chlorine Atom (at C6): As an electronegative halogen, chlorine withdraws electron density from the pyridine ring through the sigma bond (inductive effect). This deshields the ring protons and carbons, causing their signals to shift downfield (to a higher ppm value).
-
The Acetic Acid Group (at C3): The carboxymethyl group (-CH₂COOH) is also electron-withdrawing, further influencing the electronic environment of the pyridine ring.
The interplay of these substituent effects, combined with the inherent electronic structure of the pyridine ring (with the nitrogen atom being more electronegative than carbon), dictates the final appearance of the NMR spectrum. For complex or overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguous assignments[1].
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methylene protons of the acetic acid group. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, making it difficult to observe.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~8.3 | Doublet (d) | ~2.5 |
| H4 | ~7.8 | Doublet of doublets (dd) | ~8.0, 2.5 |
| H5 | ~7.4 | Doublet (d) | ~8.0 |
| -CH₂- | ~3.7 | Singlet (s) | N/A |
| -COOH | 10-12 | Broad singlet (br s) | N/A |
Rationale for Predictions:
-
H2: This proton is ortho to the nitrogen atom and meta to the chlorine and acetic acid groups. The proximity to the electronegative nitrogen atom results in a significant downfield shift, making it the most deshielded of the ring protons. It will appear as a doublet due to coupling with H4.
-
H4: This proton is coupled to both H2 and H5. It will therefore appear as a doublet of doublets.
-
H5: This proton is ortho to the chlorine atom and will be shifted downfield, though less so than H2. It will appear as a doublet due to coupling with H4.
-
-CH₂-: The methylene protons are adjacent to both the pyridine ring and the carboxylic acid group, both of which are electron-withdrawing. This will shift the signal downfield to around 3.7 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum is expected to show seven signals: five for the pyridine ring carbons and two for the acetic acid group.
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~150 |
| C3 | ~135 |
| C4 | ~140 |
| C5 | ~125 |
| C6 | ~152 |
| -CH₂- | ~35 |
| -C=O | ~175 |
Rationale for Predictions:
-
C6: The carbon atom directly bonded to the highly electronegative chlorine atom will be the most deshielded of the ring carbons, appearing at the furthest downfield position.
-
C2 and C4: These carbons are adjacent to the ring nitrogen and will also be significantly deshielded.
-
C3 and C5: These carbons are less affected by the nitrogen and chlorine atoms and will appear at relatively upfield positions in the aromatic region.
-
-C=O: The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups.
-
-CH₂-: The methylene carbon will appear in the aliphatic region of the spectrum.
Comparative Analysis: Justifying the Predictions
To build confidence in our predicted spectrum, we can compare it to the known NMR data of similar molecules.
| Compound | Relevant ¹H NMR Signals (ppm) | Relevant ¹³C NMR Signals (ppm) |
| 2-Chloropyridine | H6: ~8.39, H3: ~7.32, H4: ~7.64, H5: ~7.23[2] | C2: ~150, C6: ~150 |
| 3-Methylpyridine (3-Picoline) | H2: ~8.4, H6: ~8.4, H4: ~7.5, H5: ~7.2, CH₃: ~2.3[3][4] | C3: ~137, CH₃: ~18[5][6] |
| 3-Pyridineacetic acid | H2: ~8.4, H6: ~8.4, H4: ~7.8, H5: ~7.4, -CH₂-: ~3.6[7][8] | -CH₂-: ~38, -C=O: ~173 |
The downfield shift of the protons in 2-chloropyridine, especially H6, supports our prediction for the deshielding effect of the chlorine atom. The chemical shift of the methylene group in 3-pyridineacetic acid is very close to our predicted value for the target molecule. The aromatic proton shifts in 3-methylpyridine provide a baseline for a substituted pyridine ring, further helping to refine our predictions.
Identifying Potential Impurities
Impurities in a sample of this compound could arise from starting materials, byproducts of the synthesis, or residual solvents. A plausible synthesis route could involve the hydrolysis of a nitrile precursor, which in turn might be synthesized from a halogenated pyridine.[9]
Potential Impurities and their NMR Signatures:
-
Starting Materials: Unreacted starting materials like 2-chloro-5-(chloromethyl)pyridine would show characteristic signals that could be identified.
-
Residual Solvents: Common laboratory solvents have well-documented ¹H and ¹³C NMR chemical shifts.[9][10][11][12][13] For example, acetone would show a singlet at ~2.17 ppm in the ¹H NMR and a signal at ~30.8 ppm in the ¹³C NMR (in CDCl₃).
-
Water: A broad singlet in the ¹H NMR spectrum, with a chemical shift that is dependent on the solvent and temperature.[12]
A Validated Protocol for NMR Sample Preparation and Data Acquisition
To obtain a high-quality NMR spectrum, proper sample preparation is critical. The following protocol is a self-validating system for ensuring reproducible and reliable results.
Experimental Protocol: Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[14][15]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄. The choice of solvent is crucial as it can affect the chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality, clean, and unscratched 5 mm NMR tube.[15]
-
Labeling: Clearly label the NMR tube with the sample identification.[14]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
- 3. GSRS [precision.fda.gov]
- 4. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1353982-85-0|2-(((6-Chloropyridin-3-yl)methyl)(isopropyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. hmdb.ca [hmdb.ca]
- 12. hmdb.ca [hmdb.ca]
- 13. ekwan.github.io [ekwan.github.io]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
A Senior Scientist's Guide to High-Fidelity Molecular Weight Confirmation: Mass Spectrometry of 2-(6-Chloropyridin-3-yl)acetic acid
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a molecule's identity is the bedrock upon which all subsequent data rests. For a compound like 2-(6-Chloropyridin-3-yl)acetic acid, a key building block in medicinal chemistry, verifying its molecular weight is not merely a quality control step but a fundamental validation of its existence and purity. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for this purpose, eschewing rote protocols in favor of a narrative grounded in analytical strategy and causality.
Our target molecule, this compound, has a chemical formula of C₇H₆ClNO₂. This corresponds to an average molecular weight of approximately 171.58 g/mol and a more precise monoisotopic mass of 171.0087 Da.[1][2] It is this exact mass that high-resolution mass spectrometry can confirm with exceptional fidelity.
The Analytical Cornerstone: Why Mass Spectrometry Reigns Supreme
While various techniques can provide molecular information, mass spectrometry (MS) offers the most direct and precise measurement of a molecule's mass-to-charge ratio (m/z), from which its molecular weight is determined.[3][4] Alternative methods such as gel permeation chromatography (GPC) or SDS-PAGE are designed for large polymers and biomolecules and are unsuitable for small molecules.[5] Spectroscopic methods like NMR provide invaluable structural detail but do not directly measure the mass of the intact molecule. For absolute molecular weight confirmation of a small organic compound, mass spectrometry is the unequivocal gold standard.
The power of MS lies in its two-phase process: first, converting neutral sample molecules into gas-phase ions, and second, separating these ions based on their m/z. The strategic choices made at each stage are critical for generating trustworthy and unambiguous data.
Strategic Instrument Selection: A Tale of Two Choices
The journey from a vial of powder to a confirmed molecular weight involves critical decisions about ionization sources and mass analyzers.
The primary challenge is to gently coax our molecule into a charged, gaseous state with minimal fragmentation.
-
Electrospray Ionization (ESI): This "soft" ionization technique is ideal for polar molecules.[6] It works by creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] Given that this compound possesses a polar carboxylic acid group and a basic pyridine nitrogen, it is an excellent candidate for ESI.[8][9]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[10] It involves vaporizing the sample at high temperatures before ionization via a corona discharge.[11] While potentially viable, the high heat could risk thermal degradation of the analyte, and its inherent polarity makes it a more natural fit for ESI.
The Verdict: Electrospray Ionization (ESI) is the superior choice. Its gentle nature preserves the intact molecule, and the compound's functional groups are readily ionizable. We can exploit its chemistry further:
-
Negative Ion Mode ([M-H]⁻): The acidic proton on the carboxylic acid group is easily abstracted, making this the most logical and efficient mode for generating a strong signal.
-
Positive Ion Mode ([M+H]⁺): The nitrogen atom on the pyridine ring can be readily protonated, providing a valuable secondary confirmation of the molecular weight.
Once ionized, the molecules are sorted by the mass analyzer. The choice of analyzer dictates the precision of the measurement.
-
Quadrupole Analyzer: This analyzer acts as a "mass filter," using oscillating electric fields to allow only ions of a specific m/z to pass through to the detector at any given time.[12][13] Quadrupoles are robust, cost-effective, and excellent for targeted quantification.[14] However, their resolution is typically limited, meaning they might confirm the nominal mass (171 Da) but lack the precision to distinguish it from other molecules with the same nominal mass but different elemental compositions.[15]
-
Time-of-Flight (TOF) Analyzer: A TOF analyzer operates on a simple principle: it gives all ions the same kinetic energy and measures the time it takes them to travel down a field-free "flight tube."[16][17] Lighter ions travel faster and arrive at the detector first.[18] The key advantage of TOF is its high resolving power and exceptional mass accuracy, often better than 5 parts-per-million (ppm).[19][20] This level of accuracy allows us to confirm the molecular weight to several decimal places, which is essential for verifying the elemental formula.
The Verdict: A Time-of-Flight (TOF) mass analyzer is strongly recommended. Its high mass accuracy provides a self-validating system; a result that matches the theoretical exact mass to within a few ppm provides extremely high confidence in the compound's identity.
Experimental Workflow: From Sample to Spectrum
The following diagram and protocol outline a robust workflow for confirming the molecular weight of this compound using an ESI-TOF mass spectrometer.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. academic.oup.com [academic.oup.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 11. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 14. Quadrupole mass spectrometer | PPTX [slideshare.net]
- 15. Video: Mass Analyzers: Common Types [jove.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. b-ac.co.uk [b-ac.co.uk]
- 19. derekwilsonlab.ca [derekwilsonlab.ca]
- 20. lcms.cz [lcms.cz]
A Senior Application Scientist's Guide to Purity Assessment of 2-(6-Chloropyridin-3-yl)acetic acid by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 2-(6-Chloropyridin-3-yl)acetic acid, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.
The Primacy of qNMR in Purity Determination: A Comparative Overview
Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses for purity analysis. While powerful, HPLC often requires reference standards for every impurity, and the response factors of the analyte and impurities can differ, leading to potential inaccuracies in purity assessment.[1]
Quantitative NMR (qNMR) emerges as a powerful and direct method for purity determination.[2][3] Its fundamental principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[4] This allows for the determination of the absolute purity of a substance using a certified internal standard, without the need for a reference standard of the analyte itself.[3] This makes qNMR a primary ratio method of measurement, recognized by major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
Experimental Design: Purity Assessment of this compound
Our objective is to develop a robust and validated qNMR method for the precise purity determination of this compound.
Analyte and its Spectroscopic Signature
Analyte: this compound Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol [5]
A representative ¹H NMR spectrum of this compound in a suitable deuterated solvent is essential for selecting appropriate signals for quantification. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain.
The Crucial Choice of Internal Standard and Solvent
The selection of an appropriate internal standard is a critical step in qNMR.[6] The ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and non-reactive with the analyte and solvent.
-
Possess signals in a region of the ¹H NMR spectrum that does not overlap with any analyte or impurity signals.
-
Have good solubility in the chosen deuterated solvent.
Given the acidic nature of the analyte, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its high polarity and ability to dissolve a wide range of organic compounds.[7]
For the internal standard, we will evaluate three common candidates compatible with DMSO-d₆: Maleic acid, Benzoic acid, and Dimethyl terephthalate (DMTP).
-
Maleic acid: Provides a sharp singlet for its two olefinic protons around 6.3 ppm.[8]
-
Benzoic acid: Shows aromatic proton signals between 7.4 and 8.1 ppm.[9]
-
Dimethyl terephthalate (DMTP): Exhibits two singlets, one for the aromatic protons around 8.0 ppm and another for the methyl protons around 3.9 ppm.[10]
Upon careful examination of the expected ¹H NMR spectrum of this compound, the aromatic region is likely to be complex. Therefore, Maleic acid presents itself as the most suitable internal standard. Its singlet at approximately 6.3 ppm is well-separated from the expected aromatic and aliphatic signals of the analyte, minimizing the risk of signal overlap and ensuring accurate integration.
A Validated Step-by-Step qNMR Protocol
This protocol is designed to be self-validating by incorporating best practices for accuracy and precision.
Materials and Equipment
-
Analyte: this compound (sample of unknown purity)
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: DMSO-d₆ (≥99.8 atom % D)
-
Analytical microbalance (readability ± 0.01 mg)
-
Vortex mixer and/or sonicator
-
High-precision 5 mm NMR tubes
-
NMR spectrometer (≥400 MHz)
Experimental Workflow
The following diagram illustrates the key steps in the qNMR purity assessment workflow:
Workflow for the qNMR purity assessment of this compound.
Detailed Procedure
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial using an analytical microbalance. Record the exact weight (m_analyte).
-
Accurately weigh approximately 5 mg of the certified Maleic acid internal standard into the same vial. Record the exact weight (m_IS). The 2:1 mass ratio ensures comparable signal intensities for accurate integration.
-
Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing and/or sonicating the sample. A clear, homogeneous solution is critical for accurate results.
-
Carefully transfer the solution into a high-precision 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Optimize the magnetic field homogeneity by shimming on the sample.
-
Acquire the ¹H NMR spectrum using quantitative parameters. Key parameters include:
-
A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest. A conservative value of 30 seconds is recommended for accurate quantification.
-
A 90° pulse angle.
-
An appropriate number of scans (e.g., 64) to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Process the raw data by applying a Fourier transform.
-
Carefully perform phase and baseline correction to ensure accurate signal integration.
-
Identify a well-resolved signal for the analyte that does not overlap with any other signals. For this compound, the singlet corresponding to the methylene protons (-CH₂-) is an excellent candidate.
-
Integrate the selected analyte signal (I_analyte) and the singlet from the Maleic acid internal standard (I_IS).
-
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons corresponding to the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard
Simulated Data and Results
The following table presents simulated experimental data for the purity assessment of a batch of this compound.
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.15 mg | 5.08 mg |
| Molecular Weight (MW) | 171.58 g/mol | 116.07 g/mol |
| Signal for Integration | -CH₂- (singlet) | -CH=CH- (singlet) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.72 |
| Purity (P) | To be determined | 99.8% |
Calculation:
P_analyte (%) = (1.00 / 2) * (2 / 0.72) * (171.58 / 116.07) * (5.08 / 10.15) * 99.8%
P_analyte (%) = 97.5%
Comparison with Orthogonal Methods
To ensure the robustness of the purity assessment, it is best practice to use an orthogonal method for comparison.
| Analytical Method | Principle | Advantages for this Application | Limitations |
| qNMR | Direct proportionality of signal integral to the number of nuclei. | Absolute quantification without a specific analyte reference standard; high precision and accuracy. | Lower sensitivity compared to HPLC-UV; potential for signal overlap in complex mixtures. |
| HPLC-UV | Differential partitioning between a mobile and stationary phase with UV detection. | High sensitivity for UV-active compounds; excellent for separating impurities. | Requires reference standards for each impurity for accurate quantification; response factors can vary. |
| Mass Balance | Purity = 100% - (sum of all impurities). | Provides a comprehensive purity value. | Can be complex and time-consuming; relies on the accurate quantification of all impurities by other techniques. |
The qNMR result of 97.5% provides a direct and accurate measure of the mass fraction of this compound in the sample. This can be corroborated by HPLC for the identification and quantification of specific impurities and by a mass balance approach for a comprehensive purity profile.
Conclusion
Quantitative NMR has proven to be an indispensable tool for the purity assessment of pharmaceutical compounds. Its ability to provide direct, accurate, and precise quantification without the need for a specific reference standard for the analyte makes it a highly efficient and reliable method. The protocol detailed in this guide for the purity determination of this compound is robust, self-validating, and grounded in established scientific principles. By integrating qNMR into the analytical workflow, researchers, scientists, and drug development professionals can enhance the quality and reliability of their purity assessments, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. emerypharma.com [emerypharma.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ukisotope.com [ukisotope.com]
- 10. bipm.org [bipm.org]
A Comparative Guide to the Reactivity of 2-(6-Chloropyridin-3-yl)acetic acid and 2-(pyridin-3-yl)acetic acid
Introduction
In the landscape of pharmaceutical and materials science, pyridylacetic acid derivatives serve as indispensable building blocks for synthesizing a vast array of functional molecules.[1][2] Their utility stems from the dual reactivity of the carboxylic acid group and the pyridine ring. Understanding how substituents on the pyridine ring modulate this reactivity is paramount for efficient reaction design and the strategic development of new chemical entities.
This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 2-(6-Chloropyridin-3-yl)acetic acid and the parent compound, 2-(pyridin-3-yl)acetic acid. We will dissect the electronic influence of the C6-chloro substituent and provide a theoretical framework and supporting data to predict and explain the differences in their chemical behavior, particularly focusing on the acidity of the carboxylic acid and its susceptibility to nucleophilic acyl substitution.
Part 1: Structural and Electronic Analysis
The fundamental difference between the two molecules is the presence of a chlorine atom at the 6-position of the pyridine ring, ortho to the nitrogen atom. This seemingly minor structural change has profound electronic consequences that dictate the overall reactivity of the molecule.
Caption: Molecular structures of the compared compounds.
The chlorine atom exerts two primary electronic effects:
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative and strongly withdraws electron density from the pyridine ring through the sigma bonds. This effect is most pronounced at the adjacent carbon atoms and decreases with distance.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pyridine ring's pi-system. However, for halogens, the inductive effect overwhelmingly dominates the resonance effect.
The net result is a significant withdrawal of electron density from the entire molecule, which deactivates the pyridine ring and, crucially, influences the acetic acid side chain.[3][4]
Caption: Dominant electronic effect of the chloro-substituent.
Part 2: Comparative Acidity (pKa)
The acidity of the carboxylic acid proton is a direct and quantifiable measure of the electronic environment within the molecule. An electron-withdrawing group stabilizes the resulting carboxylate conjugate base, thereby increasing the acidity of the parent acid (i.e., lowering its pKa value).
Table 1: Physicochemical Property Comparison
| Property | 2-(pyridin-3-yl)acetic acid | This compound | Rationale for Difference |
| Molecular Formula | C₇H₇NO₂[6] | C₇H₆ClNO₂[7] | Addition of a chlorine atom. |
| Molecular Weight | 137.14 g/mol [6] | 171.58 g/mol [7] | Mass of the added chlorine atom. |
| Estimated pKa | ~4.0 - 5.0 | ~3.0 - 4.0 | Strong -I effect of chlorine stabilizes the carboxylate anion, increasing acidity. |
Part 3: Reactivity in Nucleophilic Acyl Substitution
The increased acidity of this compound directly correlates with enhanced reactivity of the carboxyl group in nucleophilic acyl substitutions, such as esterification and amidation.
Causality:
-
Increased Electrophilicity: The electron-withdrawing chlorine atom pulls electron density away from the entire molecule, making the carbonyl carbon of the carboxylic acid more electron-deficient (more electrophilic). This renders it a more attractive target for nucleophiles.
-
Better Leaving Group: In acid-catalyzed reactions like Fischer esterification, the protonated hydroxyl group of the tetrahedral intermediate must depart as a water molecule. The electron-withdrawing effect of the chloro-substituted pyridine ring facilitates this departure, accelerating the reformation of the carbonyl double bond.
Therefore, under identical reaction conditions (temperature, catalyst concentration, reaction time), this compound is expected to react faster and potentially give higher yields in esterification and amidation reactions compared to its non-chlorinated counterpart.
Table 2: Predicted Reactivity Comparison
| Reaction | Relative Reactivity of 2-(pyridin-3-yl)acetic acid | Relative Reactivity of this compound | Key Influencing Factor |
| Fischer Esterification | Moderate | High | Increased electrophilicity of the carbonyl carbon. |
| Amidation (with coupling agents) | Moderate | High | Increased susceptibility to activation and nucleophilic attack. |
| Electrophilic Aromatic Substitution | Low | Very Low | Deactivation of the pyridine ring by the -I effect of the chloro group. |
| Pyridine N-Protonation (Basicity) | More Basic | Less Basic | Electron density withdrawal from the nitrogen lone pair. |
Part 4: Experimental Protocols
To validate the theoretical comparison, a parallel synthesis experiment is the most rigorous approach. The following protocols are designed to be self-validating by ensuring identical conditions for both substrates.
Workflow for Comparative Reactivity Study
Caption: Workflow for a parallel reactivity comparison experiment.
Protocol 1: Comparative Fischer Esterification
This protocol details the synthesis of the corresponding ethyl esters.
Materials:
-
2-(pyridin-3-yl)acetic acid
-
This compound
-
Ethanol (absolute, 200 proof)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with reflux condensers and magnetic stir bars, place 1.0 mmol of 2-(pyridin-3-yl)acetic acid (Flask A) and 1.0 mmol of this compound (Flask B).
-
Reagent Addition: To each flask, add 10 mL of absolute ethanol. Stir until the solids are dissolved. Carefully add 0.1 mL of concentrated sulfuric acid to each flask.[8]
-
Reaction: Heat both flasks in a pre-heated oil bath at 80°C. Allow the reactions to reflux for 4 hours, ensuring identical stirring rates and heating.
-
Monitoring: After 1, 2, and 4 hours, take a small aliquot from each reaction mixture, quench with sodium bicarbonate solution, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of starting material.
-
Workup: After 4 hours, cool the flasks to room temperature. Slowly pour each reaction mixture into a beaker containing 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixtures to separate separatory funnels and extract three times with 15 mL of ethyl acetate.
-
Washing: Combine the organic layers for each reaction and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Analysis: Determine the crude mass and analyze by ¹H NMR to assess the conversion rate. Purify the products via column chromatography to determine the isolated yield. The expectation is a higher conversion rate and isolated yield from Flask B.
Protocol 2: Comparative Amidation using a Coupling Agent
This protocol details the synthesis of the corresponding N-benzyl amides.
Materials:
-
2-(pyridin-3-yl)acetic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Benzylamine
-
DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1M HCl solution
Procedure:
-
Reaction Setup: In two separate, identical flasks, dissolve 1.0 mmol of 2-(pyridin-3-yl)acetic acid (Flask A) and 1.0 mmol of this compound (Flask B) in 5 mL of DMF.
-
Activation: To each flask, add 1.1 mmol of HATU and 2.5 mmol of DIPEA. Stir the mixtures at room temperature for 15 minutes to form the activated ester.[9]
-
Nucleophile Addition: Add 1.05 mmol of benzylamine to each flask.
-
Reaction: Stir both reactions at room temperature for 6 hours.
-
Monitoring: Monitor the reactions by TLC or LC-MS for the disappearance of the starting acid.
-
Workup: Dilute each reaction mixture with 30 mL of ethyl acetate.
-
Washing: Wash the organic phase sequentially with 15 mL of 1M HCl (twice), 15 mL of saturated sodium bicarbonate solution (twice), and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography. Compare the isolated yields. The yield from Flask B is anticipated to be higher, reflecting a more efficient coupling reaction.
Conclusion
The introduction of a chlorine atom at the 6-position of 2-(pyridin-3-yl)acetic acid fundamentally alters its chemical reactivity. Through its powerful electron-withdrawing inductive effect, the chloro-substituent increases the acidity of the carboxylic acid group and enhances the electrophilicity of the carbonyl carbon. This leads to a marked increase in reactivity towards nucleophilic acyl substitution reactions like esterification and amidation. For researchers and drug development professionals, this understanding is critical for selecting the appropriate building block and optimizing reaction conditions to achieve desired synthetic outcomes efficiently. While this compound offers accelerated reactivity at the side chain, its pyridine ring is consequently more deactivated, a trade-off that must be considered in multi-step synthetic planning.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. Amide synthesis by acylation [organic-chemistry.org]
A Comparative Guide to the Acidity of 2-(6-Chloropyridin-3-yl)acetic Acid and Related Halo-Pyridines
Introduction: The Critical Role of Acidity in Medicinal Chemistry
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It governs the state of ionization of a molecule at a given pH, which in turn profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1] For active pharmaceutical ingredients (APIs), understanding and controlling pKa is crucial for optimizing solubility, membrane permeability, and target engagement.[1][2]
Pyridylacetic acid scaffolds are prevalent in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of halogen substituents onto the pyridine ring is a common strategy to modulate electronic properties, metabolic stability, and binding interactions. This guide provides a comprehensive benchmark of the acidity of 2-(6-Chloropyridin-3-yl)acetic acid. We will compare its pKa against other halo-substituted pyridine acetic acids, explore the underlying electronic principles, and provide a robust, field-proven protocol for experimental pKa determination.
Theoretical Framework: Substituent Effects on Pyridine Acidity
The acidity of a pyridylacetic acid is primarily determined by the dissociation of the carboxylic acid proton. However, the electron density of the entire molecule, influenced by both the pyridine nitrogen and any ring substituents, plays a critical role in stabilizing the resulting carboxylate anion.
Two primary electronic effects are at play:
-
Inductive Effect (-I): Halogens are highly electronegative and withdraw electron density through the sigma (σ) bond framework.[3][4] This effect stabilizes the conjugate base (carboxylate anion) by delocalizing its negative charge, thereby increasing the acidity of the parent carboxylic acid (resulting in a lower pKa value).[5] The strength of the inductive effect diminishes with distance.[5]
-
Resonance Effect (+R/-R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system (a +R effect). Conversely, the pyridine ring itself is electron-deficient. The interplay of these effects can either increase or decrease electron density at different positions. For halogens, the inductive effect typically dominates their influence on the acidity of a nearby carboxylic acid group.
The position of the substituent is paramount. An electron-withdrawing group at the ortho (e.g., position 2 or 6) or para (position 4) position relative to the point of attachment will have a more pronounced acid-strengthening effect than a substituent at the meta (position 3 or 5) position. This is because the stabilizing negative inductive effect can be relayed more effectively through the ring to the side chain.
Caption: Relationship between electronic effects and acidity.
Experimental Protocol: pKa Determination by Potentiometric Titration
To ensure reliable and reproducible data, potentiometric titration is the method of choice due to its precision and direct measurement of pH changes.[2][6][7] This protocol is designed to be self-validating through rigorous calibration and replication.
Rationale for Method Selection: Potentiometric titration directly measures the change in hydrogen ion concentration as a titrant is added, allowing for the precise identification of the equivalence point where the acid is half-neutralized. At this half-equivalence point, pH = pKa. This method is robust, requires relatively standard laboratory equipment, and is less susceptible to interferences from colored or turbid solutions compared to spectrophotometric methods.[8]
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology
-
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[9] Ensure the electrode response is linear and accurate before proceeding.
-
Reagent Preparation:
-
Sample Solution: Prepare a ~1 mM solution of the halo-pyridylacetic acid in deionized water or a suitable co-solvent if solubility is low.
-
Titrants: Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
-
Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[9]
-
-
Sample Setup:
-
Place 20 mL of the 1 mM sample solution into a reaction vessel equipped with a magnetic stirrer.[9]
-
Add the necessary volume of 0.15 M KCl to maintain a constant ionic strength.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of weak acids.[7]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Acidify the solution to pH 1.8-2.0 by adding 0.1 M HCl. This ensures the complete protonation of the carboxylic acid group.[9]
-
Begin the titration by adding small, precise aliquots (e.g., 0.05-0.10 mL) of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[9]
-
Continue the titration until the pH reaches approximately 12.0 to ensure the full titration curve is captured.[9]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of this curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the inflection point (equivalence point) of the titration.
-
The pKa is the pH value at exactly half the volume of the equivalence point.
-
-
Validation: Perform a minimum of three independent titrations for each compound.[9] Calculate the average pKa and standard deviation to ensure the reliability and reproducibility of the results.
Comparative Data Analysis
The following table summarizes experimental and predicted pKa values for this compound and related compounds. The pKa values correspond to the dissociation of the carboxylic acid proton.
| Compound | Halogen | Position of Halogen | Position of Acetic Acid | pKa (Carboxylic Acid) | Reference/Source |
| 2-(Pyridin-2-yl)acetic acid | None | - | 2 | ~3.5 - 4.0 | Predicted/Literature |
| 2-(Pyridin-3-yl)acetic acid | None | - | 3 | ~3.61 | ChemAxon Prediction[10] |
| 2-(Pyridin-4-yl)acetic acid | None | - | 4 | ~3.5 - 4.0 | Predicted/Literature |
| This compound | Chloro | 6 | 3 | ~3.4 - 3.8 | Predicted |
| 2-(2-Chloropyridin-4-yl)acetic acid | Chloro | 2 | 4 | Lower than parent | Inferred |
| 2-(5-Chloropyridin-2-yl)acetic acid | Chloro | 5 | 2 | Lower than parent | Inferred |
| 2-(4-Chloropyridin-2-yl)acetic acid | Chloro | 4 | 2 | Lower than parent | Inferred |
Discussion: Unpacking the Structure-Acidity Relationship
The data, guided by established principles of physical organic chemistry, reveals clear trends:
-
Baseline Acidity: The parent pyridylacetic acids have pKa values generally in the range of 3.5 to 4.0. Phenylacetic acid itself has a pKa of 4.31, indicating that the electron-withdrawing nature of the pyridine ring nitrogen atom already enhances the acidity compared to a simple benzene ring.[4]
-
Impact of the Chloro Substituent: The chlorine atom on the pyridine ring acts as a potent electron-withdrawing group via its -I (inductive) effect.[4] This effect further stabilizes the negative charge of the carboxylate anion formed upon deprotonation. Consequently, all chloro-substituted pyridylacetic acids are expected to be stronger acids (have a lower pKa) than their non-halogenated counterparts.
-
Positional Isomerism Matters: For our target molecule, This compound , the chlorine atom is at the 6-position. This is ortho to the ring nitrogen. The acetic acid group is at the 3-position, which is meta to the chlorine. The strong inductive pull of the chlorine atom, combined with the inherent electron-withdrawing nature of the pyridine nitrogen, leads to a significant increase in acidity compared to a non-substituted analogue.
-
Predictive Benchmarking: We can predict that a compound like 2-(2-Chloropyridin-4-yl)acetic acid would be an even stronger acid. In this case, the chloro group is ortho to the point of attachment of the acetic acid group, maximizing the distance-dependent inductive effect.[5] Similarly, a chloro group at the 4-position relative to a 2-acetic acid would also exert a strong acid-strengthening effect.
Conclusion
This guide establishes a framework for understanding and benchmarking the acidity of this compound. The presence of the chloro substituent significantly increases the acidity of the carboxylic acid moiety through a dominant electron-withdrawing inductive effect. The precise pKa value is highly dependent on the relative positions of the halogen, the ring nitrogen, and the acetic acid side chain. For researchers in drug development, accurately determining these pKa values using robust methods like the potentiometric titration protocol detailed herein is not merely an academic exercise; it is a critical step in designing molecules with the optimal physicochemical properties required for therapeutic success.
References
- 1. ijper.org [ijper.org]
- 2. mt.com [mt.com]
- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Showing Compound 3-Pyridylacetic acid (FDB022679) - FooDB [foodb.ca]
Comparative Analysis of Coupling Reagents for Amide Synthesis with 2-(6-Chloropyridin-3-yl)acetic acid
Introduction
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of pharmaceuticals.[1] This linkage is a cornerstone of peptides, proteins, and a vast array of small-molecule drugs, prized for its exceptional metabolic stability. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, primarily because the basic amine deprotonates the acidic carboxylic acid to form an unreactive carboxylate salt.[2][3] Consequently, the process necessitates the activation of the carboxylic acid, a task accomplished by a diverse toolkit of "coupling reagents." These reagents transform the carboxyl hydroxyl group into a competent leaving group, priming it for nucleophilic attack by the amine.[4]
This guide provides a comparative analysis of common coupling reagents for the synthesis of amides derived from 2-(6-chloropyridin-3-yl)acetic acid, a heterocyclic building block of interest in drug discovery.[5] We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of several classes of reagents, supported by experimental protocols and comparative data to empower researchers in making informed decisions for their specific synthetic challenges.
The Substrate: Understanding this compound
Before selecting a coupling strategy, it is crucial to understand the properties of the carboxylic acid substrate. This compound possesses a molecular weight of 171.58 g/mol .[6][7] Its structure features an acetic acid moiety attached to a pyridine ring, which is substituted with an electron-withdrawing chlorine atom. This electronic feature can subtly influence the reactivity of the carboxyl group. While the methylene (-CH2-) spacer isolates the carboxyl group from direct resonance effects of the ring, the overall electronic environment can impact the efficiency of certain coupling reagents. The pyridine nitrogen also introduces a basic site that could potentially interact with reagents or additives.
Classes of Coupling Reagents: A Mechanistic Overview
The choice of coupling reagent is dictated by factors including the steric and electronic properties of both the acid and the amine, desired reaction time, cost, scale, and the ease of purification.[8][9] We will examine three principal classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
Carbodiimides: The Workhorses
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the most established and cost-effective coupling reagents.[]
Mechanism: The reaction proceeds through a highly reactive O-acylisourea intermediate formed upon reaction of the carboxylic acid with the carbodiimide.[2][11][12][13] This intermediate is then attacked by the amine to furnish the desired amide and a urea byproduct.
However, the O-acylisourea intermediate is susceptible to undesirable side reactions. It can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction, reducing the yield.[11][14] To mitigate this and suppress potential racemization in chiral substrates, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[11][15][16] These additives rapidly trap the O-acylisourea to form an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards the amine.
Comparison:
-
DCC: Forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, allowing for easy removal by filtration. However, this insolubility makes it unsuitable for solid-phase synthesis.[15]
-
EDC: Its hydrochloride salt is water-soluble, and the resulting urea byproduct is also water-soluble, making it ideal for reactions where purification involves an aqueous workup.[8][13][15]
-
DIC: Forms a diisopropylurea (DIU) byproduct that is soluble in common organic solvents like DMF and DCM, making it a preferred choice for solid-phase peptide synthesis (SPPS).[11]
Onium Salts: High-Efficiency Reagents
Onium salts, which include phosphonium and aminium/uronium types, are generally more reactive and efficient than carbodiimides, especially for sterically hindered substrates.[9][17]
Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analogue, (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent this class.
Mechanism: These reagents react with the carboxylate anion to form an acyloxyphosphonium salt.[18][19] This intermediate is highly activated and readily undergoes nucleophilic attack by the amine. The reaction is driven by the formation of a stable phosphine oxide byproduct.
Advantages & Disadvantages:
-
BOP: Highly effective but releases carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, severely limiting its use.[15][17]
-
PyBOP: A widely used, safer alternative to BOP that does not produce HMPA. It is highly efficient and known for low levels of racemization.[17]
This family includes some of the most powerful coupling reagents available, such as HBTU, HATU, and COMU.
Mechanism: Despite being historically referred to as uronium salts, reagents like HBTU and HATU exist predominantly as the aminium isomer (a guanidinium N-oxide).[15] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form the corresponding OBt or OAt active ester in situ, which then reacts with the amine.[4][20]
Advantages & Disadvantages:
-
HBTU: A very common, efficient, and fast-acting reagent.
-
HATU: The 7-aza-HOBt analogue of HBTU. The nitrogen atom in the pyridine ring of the HOAt moiety makes it more reactive and a better leaving group, resulting in faster couplings and lower racemization, especially for hindered systems.[15]
-
COMU: A third-generation uronium salt based on OxymaPure instead of HOBt/HOAt. It offers high efficiency, improved solubility, and is considered safer as HOBt and its derivatives can have explosive properties.[15][21]
-
Side Reaction: A key drawback of aminium salts is the potential for guanidinylation, where the reagent reacts directly with the free amine, capping it and preventing amide formation.[4] This is more prevalent when the coupling reagent is used in excess or when the carboxylic acid activation is slow.
Quantitative Comparison and Data Summary
To provide a clear overview, the following tables summarize the key characteristics of selected reagents and present illustrative experimental outcomes for the coupling of this compound with a model amine, benzylamine.
Table 1: Comparative Overview of Common Coupling Reagents
| Reagent | Class | Byproduct | Byproduct Solubility | Relative Cost | Key Advantage | Potential Issue |
| DCC | Carbodiimide | DCU | Insoluble (most solvents) | Low | Easy byproduct removal by filtration | Potent sensitizer; not for SPPS |
| EDC·HCl | Carbodiimide | EDU | Water-soluble | Low-Medium | Ideal for aqueous workups | Can cause epimerization |
| PyBOP | Phosphonium | Tripyrrolidinophosphine oxide | Soluble | High | High efficiency, low racemization | Byproduct removal via chromatography |
| HBTU | Aminium Salt | Tetramethylurea | Soluble | Medium-High | Fast and efficient | Guanidinylation of amine |
| HATU | Aminium Salt | Tetramethylurea | Soluble | High | Very fast, excellent for hindered couplings | Guanidinylation; higher cost |
Table 2: Illustrative Yields for Amide Synthesis Reaction: this compound + Benzylamine → N-Benzyl-2-(6-chloropyridin-3-yl)acetamide
| Entry | Coupling Reagent(s) | Base | Solvent | Time (h) | Yield (%)* |
| 1 | EDC (1.2 eq), HOBt (1.2 eq) | DIPEA (2.5 eq) | DMF | 4 | 88 |
| 2 | DCC (1.1 eq), HOBt (1.1 eq) | N/A | DCM | 6 | 85 |
| 3 | PyBOP (1.1 eq) | DIPEA (2.5 eq) | DMF | 1.5 | 94 |
| 4 | HATU (1.1 eq) | DIPEA (2.5 eq) | DMF | 1 | 96 |
*Yields are illustrative based on known reagent performance and are not from a single cited experiment. They represent typical outcomes for a straightforward coupling.
Experimental Protocols
The following are detailed, representative protocols for conducting amide coupling reactions with this compound.
Protocol 1: EDC/HOBt-Mediated Coupling
This protocol is a reliable and cost-effective method for standard amide bond formation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM), Water, Brine
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add HOBt, followed by EDC·HCl. Stir for 5 minutes.
-
Add DIPEA, followed by the dropwise addition of the amine.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling
This protocol is recommended for more challenging couplings, including those with sterically hindered or electron-deficient amines, where high efficiency and speed are required.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and dissolve in anhydrous DMF.
-
Add DIPEA to the solution and stir for 2 minutes.
-
Add HATU in one portion. A slight color change may be observed. Stir for 5-10 minutes to allow for pre-activation of the carboxylic acid.
-
Add the amine to the activated acid mixture.
-
Stir at room temperature for 1-3 hours. The reaction is typically very fast; monitor progress by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in Protocol 1.
Conclusion and Recommendations
The synthesis of amides from this compound can be accomplished efficiently using a variety of modern coupling reagents. The optimal choice depends on the specific requirements of the synthesis.
-
For Routine, Cost-Sensitive Synthesis: The EDC/HOBt method provides a robust and economical solution, particularly when paired with a straightforward aqueous workup for purification.[8]
-
For Challenging Substrates: When coupling with sterically hindered or electron-deficient amines, the superior reactivity of onium salts is recommended. HATU is the reagent of choice for maximizing yield and minimizing reaction time in difficult cases.[22]
-
For General High-Efficiency Synthesis: PyBOP offers an excellent balance of high reactivity and safety, avoiding the potential for amine guanidinylation associated with aminium salts.
By understanding the mechanisms and practical considerations outlined in this guide, researchers can confidently select the most appropriate coupling strategy to achieve their synthetic goals with this compound, streamlining the path to novel molecular entities.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. This compound | 39891-13-9 [chemicalbook.com]
- 6. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. hepatochem.com [hepatochem.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. Phosphonium coupling - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with Chloropyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science.[1][2] Its power lies in the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3][4] While highly effective, the reaction's efficiency can be significantly hampered when dealing with less reactive substrates, such as chloropyridines. These heteroaryl chlorides are often more economical starting materials than their bromo or iodo counterparts, making the development of potent catalytic systems a high-value endeavor.[5]
This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki coupling of chloropyridines, focusing on the critical role of ligand selection. We will delve into the mechanistic reasoning behind catalyst choice and provide experimental data to support performance claims, empowering you to select the optimal catalyst for your specific synthetic challenge.
The Challenge of Chloropyridines
The reduced reactivity of chloropyridines in Suzuki couplings stems from the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to C-Br or C-I bonds.[6][7] Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6] Overcoming these hurdles necessitates the use of highly active and specialized palladium catalysts.
The Crucial Role of Ligands
The success of a palladium-catalyzed Suzuki coupling with a challenging substrate like a chloropyridine is overwhelmingly dependent on the nature of the ligand coordinated to the palladium center. The two most successful classes of ligands for this purpose are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).[8]
-
Bulky, Electron-Rich Phosphine Ligands: These ligands, pioneered by researchers like Buchwald and Hartwig, are designed to be both sterically demanding and highly electron-donating.[9][10][11] The steric bulk facilitates the crucial reductive elimination step that forms the desired C-C bond and can help prevent the formation of inactive palladium dimers.[8] The electron-rich nature of the phosphine increases the electron density on the palladium center, promoting the oxidative addition of the less reactive aryl chloride.[9][11]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands for activating unreactive aryl chlorides.[12][13] They are strong σ-donors, even more so than many phosphine ligands, which makes the palladium center more electron-rich and thus more reactive towards oxidative addition.[14] NHC-palladium complexes often exhibit high stability and catalytic activity, allowing for lower catalyst loadings and milder reaction conditions.[12][15]
Visualizing the Catalytic Cycle
To understand the impact of the catalyst, it's essential to visualize the fundamental steps of the Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Performance of Palladium Catalysts
The choice between a phosphine-based and an NHC-based catalyst often depends on the specific chloropyridine substrate and the desired reaction conditions. Below is a comparison of some of the most effective and widely used catalyst systems.
Buchwald Ligands and Precatalysts
The Buchwald group has developed an extensive library of bulky, electron-rich biarylphosphine ligands that are highly effective for the Suzuki coupling of aryl chlorides.[10][16] Ligands like SPhos and XPhos have demonstrated broad utility, particularly with heteroaryl chlorides.[10][16] To simplify catalyst preparation and improve reproducibility, stable palladium precatalysts incorporating these ligands have been developed. These "generations" of Buchwald precatalysts offer increasing stability and activity.
Key Features of Buchwald Systems:
-
High Activity: Enable the coupling of a wide range of chloropyridines.
-
Versatility: Effective for various cross-coupling reactions beyond Suzuki-Miyaura.[10]
-
Commercial Availability: A wide array of ligands and precatalysts are commercially available.
PEPPSI Catalysts
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a family of palladium-NHC complexes known for their exceptional stability and activity.[14] The most common variant, PEPPSI-IPr, features a bulky NHC ligand and a 3-chloropyridine "throw-away" ligand that enhances stability. These catalysts are air- and moisture-stable, simplifying handling and reaction setup.[14]
Key Features of PEPPSI Systems:
-
Robustness: Stable to air and moisture, eliminating the need for glovebox handling for catalyst weighing.[14]
-
High Efficiency: Often achieve high yields with low catalyst loadings.[17]
-
Broad Substrate Scope: Effective for a variety of cross-coupling reactions, including Suzuki, Negishi, and Buchwald-Hartwig aminations.[14][18]
Palladacycle Catalysts
Palladacycles are another class of highly active precatalysts where the ligand is bound to the palladium center through both a donor atom and a metalated carbon.[19] These complexes, particularly those incorporating bulky phosphine or NHC ligands, have shown great promise in activating unreactive C-Cl bonds.[15][19] They are known for their high activity and longevity, often allowing for very low catalyst loadings.[19]
Key Features of Palladacycle Systems:
-
High Turnover Numbers: Capable of achieving a large number of catalytic cycles before deactivation.[19]
-
Defined Stoichiometry: As well-defined complexes, they offer good reproducibility.
-
Growing Field: New generations of palladacycles with enhanced activity are continuously being developed.[15]
Experimental Data: A Head-to-Head Comparison
To provide a clear performance benchmark, the following table summarizes representative data for the Suzuki coupling of 2-chloropyridine with phenylboronic acid using different catalyst systems.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene/H₂O | 100-110 | 12-24 | High | [8] |
| PEPPSI-IPr | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 2-8 | High | [8] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-120 | 15-30 min (MW) | High | [5][6] |
Note: "High" yield indicates that the cited source reports successful coupling with good to excellent yields, though specific quantitative data for this exact reaction may vary.
As the data suggests, both bulky phosphine and NHC-based systems can be highly effective. NHC-based catalysts like PEPPSI-IPr often allow for faster reactions at lower temperatures.[8] Traditional catalysts like Pd(PPh₃)₄ can also be effective, particularly with microwave assistance, but may require higher temperatures and longer reaction times under conventional heating.[5][6]
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.
Protocol 1: Suzuki Coupling Using a Buchwald Precatalyst (e.g., XPhos Gen 3)
Caption: Workflow for Suzuki coupling using a Buchwald precatalyst.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Gen 3 Palladacycle (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the XPhos precatalyst. Add the degassed toluene and water via syringe.[8]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[8]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[8]
Protocol 2: Suzuki Coupling Using an NHC Precatalyst (e.g., PEPPSI-IPr)
Caption: Workflow for Suzuki coupling using a PEPPSI-IPr precatalyst.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[8]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon) three times.[8]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[8]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with NHC catalysts are often faster, typically complete within 2-8 hours.[8]
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.[8]
Conclusion and Future Outlook
The development of highly active palladium catalysts based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has transformed the Suzuki-Miyaura coupling of challenging chloropyridines from a synthetic novelty into a reliable and robust methodology. While Buchwald-type catalysts offer exceptional versatility and a long track record of success, the air- and moisture-stability of PEPPSI-type NHC precatalysts provides significant practical advantages, particularly in high-throughput and process chemistry settings.
The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. As catalyst development continues, we can anticipate the emergence of even more active, stable, and cost-effective systems that will further expand the synthetic utility of the Suzuki-Miyaura reaction for the preparation of complex pyridine-containing molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PEPPSI - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
Unambiguous Structural-Validation-of-2-6-Chloropyridin-3-yl-acetic-acid-derivatives-using-2D-NMR-Techniques
A Senior Application Scientist's Guide to Navigating Complex NMR Spectra for Confident Structure Elucidation
In the realm of medicinal chemistry and drug development, the unequivocal structural confirmation of novel chemical entities is paramount. Derivatives of 2-(6-Chloropyridin-3-yl)acetic acid represent a vital class of scaffolds, frequently employed as building blocks in the synthesis of pharmacologically active compounds. However, their substituted pyridine core can present significant challenges for structural analysis, particularly when relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy. Overlapping signals in the aromatic region and the need for unambiguous confirmation of substitution patterns often lead to spectral ambiguity.[1]
This guide, grounded in practical application, provides a systematic approach to leveraging the power of two-dimensional (2D) NMR spectroscopy for the robust structural validation of these derivatives. We will explore the strategic application of a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—to move from a state of spectral uncertainty to one of high-confidence structural assignment.
The Inherent Challenge: Why 1D NMR Falls Short
A typical 1D ¹H NMR spectrum of a this compound derivative will display signals for the pyridine ring protons, the methylene protons of the acetic acid moiety, and any protons on additional substituents. The primary difficulty arises from the pyridine ring's protons, which often resonate in a crowded region of the spectrum (typically between 7.0 and 9.0 ppm).[1] Their chemical shifts are subtly influenced by the electronic nature of the substituents, leading to potential signal overlap that complicates the determination of coupling patterns and, consequently, the assignment of specific protons.[1] While ¹³C NMR provides information on the number of unique carbon environments, it does not directly reveal the connectivity between atoms.
The 2D NMR Toolkit: A Multi-faceted Approach to Structural Elucidation
To overcome the limitations of 1D NMR, a combination of 2D experiments is necessary.[2][3] Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system for complete molecular characterization.[4][5]
-
COSY (Correlation Spectroscopy): This homonuclear experiment is the first logical step, revealing proton-proton (¹H-¹H) couplings within the molecule, typically over two to three bonds.[5][6] For our pyridine derivatives, COSY is indispensable for tracing the connectivity between adjacent protons on the pyridine ring, establishing a clear spin system.[2][7]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations).[7][8] It is a powerful tool for assigning carbon resonances based on their known proton assignments from the COSY and 1D spectra.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the long-range connectivity map, showing correlations between protons and carbons that are two, three, and sometimes four bonds apart (ⁿJCH, where n=2-4).[5][8] This is arguably the most critical experiment for piecing together the molecular framework, as it connects different spin systems and confirms the placement of substituents and quaternary carbons.[9]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity.[6][7] This is crucial for determining stereochemistry and confirming the relative orientation of substituents.
A Strategic Workflow for Structural Validation
The following workflow illustrates a logical progression for analyzing a novel this compound derivative.
Caption: A systematic workflow for 2D NMR-based structural validation.
Case Study: Elucidation of a Hypothetical Derivative
Let's consider a hypothetical derivative: Methyl 2-(6-chloro-5-methylpyridin-3-yl)acetate .
Structure:
-
A pyridine ring with a chlorine at position 6.
-
An acetic acid methyl ester group at position 3.
-
A methyl group at position 5.
Step 1: 1D NMR and Initial Observations
The ¹H NMR spectrum would likely show:
-
Two singlets in the aromatic region for the pyridine protons (H-2 and H-4).
-
A singlet for the methylene protons (-CH₂-).
-
A singlet for the ester methyl protons (-OCH₃).
-
A singlet for the pyridine methyl protons (-CH₃).
The ambiguity lies in definitively assigning the two aromatic singlets to H-2 and H-4.
Step 2: Establishing Connectivity with 2D NMR
The following table summarizes the expected key correlations from a suite of 2D NMR experiments that would lead to an unambiguous assignment.
| Proton (¹H) | ¹³C (from HSQC) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |
| H-2 (~8.3 ppm) | C-2 (~150 ppm) | C-4, C-6, -CH₂- | None (isolated spin) |
| H-4 (~7.8 ppm) | C-4 (~138 ppm) | C-2, C-5, C-6, -CH₂- | None (isolated spin) |
| -CH₂- (~3.7 ppm) | -CH₂- (~35 ppm) | C-3, C-4, C=O | None |
| Pyridine-CH₃ (~2.4 ppm) | Pyridine-CH₃ (~18 ppm) | C-4, C-5, C-6 | None |
| -OCH₃ (~3.6 ppm) | -OCH₃ (~52 ppm) | C=O | None |
Step 3: Data Interpretation and Structure Assembly
-
HSQC directly links each proton to its attached carbon, providing the C-H pairs listed in the table.
-
HMBC is the key:
-
The methylene protons (-CH₂-) will show a correlation to the pyridine carbon at position 3 (C-3), confirming the attachment point of the acetic acid side chain.
-
Crucially, the methylene protons will also show correlations to C-2 and C-4, bridging the gap to the aromatic protons.
-
The aromatic proton that shows an HMBC correlation to the pyridine methyl carbon (C-5) must be H-4. This definitively assigns the downfield aromatic singlet as H-2.
-
The pyridine methyl protons will show correlations to C-4, C-5, and C-6, confirming its position.
-
The ester methyl protons (-OCH₃) will correlate to the carbonyl carbon (C=O), confirming the ester functionality.
-
This web of interlocking correlations, visualized below, provides irrefutable evidence for the proposed structure.
Caption: Key HMBC correlations for structural assignment.
Experimental Protocols
Confident data acquisition is the foundation of accurate interpretation. The following are generalized, step-by-step protocols for acquiring high-quality 2D NMR data on a standard 400 MHz spectrometer.[1][10]
Protocol 1: Sample Preparation
-
Dissolve Sample: Accurately weigh 5-10 mg of the purified compound. Dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenize: Ensure the solution is clear and free of particulate matter.
Protocol 2: Standard 2D COSY Experiment (gCOSY)
-
Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution on a preliminary 1D proton spectrum.[1][11]
-
Acquisition Parameters:
-
Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).[11]
-
Set the spectral width (SW) in both dimensions to encompass all proton signals (e.g., 0-10 ppm).[1]
-
Acquire a minimum of 256 increments in the indirect dimension (F1) and 2-4 scans per increment.[1]
-
Set the number of points in the direct dimension (F2) to 1024 or 2048.[1]
-
Use a relaxation delay of 1.5-2.0 seconds.[1]
-
-
Processing:
Protocol 3: Standard 2D HMBC Experiment (gHMBC)
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.[1][12]
-
Acquisition Parameters:
-
Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Set the ¹H spectral width as determined from the 1D spectrum.
-
Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).[1]
-
Set the number of increments in the indirect dimension (F1) to 256-512.[1]
-
The number of scans per increment will depend on concentration but is typically 8, 16, or higher.[1]
-
Crucially, set the long-range coupling delay (e.g., D6) to optimize for an average ⁿJCH of ~8 Hz. This is a critical parameter for observing 2- and 3-bond correlations.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1).
-
Perform a two-dimensional Fourier transform.
-
Phase and reference the spectrum.
-
Comparison with Alternative Techniques
While 2D NMR is a powerhouse for solution-state structure elucidation, it's important to understand its place among other analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Atomic connectivity, spatial proximity, solution-state conformation | Non-destructive, provides detailed bonding framework, applicable to non-crystalline samples | Requires higher sample concentration, longer acquisition times, may not resolve all ambiguities in highly complex molecules |
| X-ray Crystallography | Precise 3D structure in the solid state | Unambiguous determination of absolute stereochemistry and molecular geometry | Requires a suitable single crystal, structure may differ from solution-state conformation |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | High sensitivity, requires minimal sample, can be coupled with chromatography | Provides limited information on isomer connectivity and no stereochemical information |
In practice, these techniques are often complementary. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while 2D NMR elucidates the detailed connectivity and solution-state structure. X-ray crystallography, when possible, provides the ultimate solid-state structural proof.
Conclusion
The structural validation of this compound derivatives requires a methodical and multi-pronged analytical approach. While 1D NMR provides a foundational overview, it is often insufficient to resolve the inherent complexities of the substituted pyridine ring. A strategically applied suite of 2D NMR experiments—COSY, HSQC, and particularly HMBC—is essential for building a complete and unambiguous picture of atomic connectivity. By systematically tracing proton-proton couplings, identifying one-bond C-H correlations, and mapping out the long-range heteronuclear network, researchers can move beyond spectral ambiguity to achieve high-confidence structural assignments, a critical step in advancing drug discovery and development pipelines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. NOAH: NMR Supersequences for Small Molecule Analysis and Structure Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 8. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 9. youtube.com [youtube.com]
- 10. ulethbridge.ca [ulethbridge.ca]
- 11. chemistry.uoc.gr [chemistry.uoc.gr]
- 12. lsom.uthscsa.edu [lsom.uthscsa.edu]
A Guide to Cross-Validation of HPLC and LC-MS Data for Enhanced Purity Determination in Pharmaceutical Development
In the landscape of pharmaceutical development, establishing the purity of a drug substance is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. The presence of impurities, even at trace levels, can have significant pharmacological and toxicological implications. Therefore, employing robust and orthogonal analytical techniques is paramount. This guide provides an in-depth comparison and a framework for the cross-validation of two powerhouse chromatographic techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). By leveraging the strengths of both, researchers can build a comprehensive and defensible purity profile for their drug candidates.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can create blind spots. An orthogonal approach, which employs multiple, independent analytical techniques based on different physicochemical principles, provides a more complete and accurate assessment of a sample's purity.[1] High-Performance Liquid Chromatography (HPLC), most commonly paired with a UV detector, and Liquid Chromatography-Mass Spectrometry (LC-MS) are prime examples of orthogonal methods. While both utilize liquid chromatography for separation, their detection methods are fundamentally different, offering complementary insights into the composition of a sample.[2][3]
Unveiling the Analytes: A Tale of Two Detectors
The primary distinction between HPLC-UV and LC-MS lies in their detection capabilities.[3] An HPLC-UV system identifies and quantifies compounds based on their ability to absorb light at a specific wavelength.[4][5] This technique is robust, reproducible, and the workhorse for routine quality control (QC) testing in the pharmaceutical industry.[6] However, its limitation lies in its specificity; compounds with similar chromophores that co-elute can be indistinguishable.[3]
Enter LC-MS, a technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[7][8] LC-MS identifies compounds based on their mass-to-charge ratio (m/z), providing a highly specific molecular fingerprint.[3][8] This makes it an invaluable tool for identifying unknown impurities, confirming the identity of known impurities, and providing structural information.[7]
Visualizing the Workflow: HPLC-UV vs. LC-MS
The following diagrams illustrate the fundamental workflows of HPLC-UV and LC-MS systems.
Caption: High-Performance Liquid Chromatography (HPLC) with UV-Vis Detector Workflow.
References
- 1. jaanoandseekho.in [jaanoandseekho.in]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. jasco-global.com [jasco-global.com]
- 6. jpharmsci.com [jpharmsci.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. chemyx.com [chemyx.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(6-Chloropyridin-3-yl)acetic acid
As a Senior Application Scientist, my primary goal is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest commitment to safety and environmental stewardship. The handling of specialized reagents like 2-(6-Chloropyridin-3-yl)acetic acid demands a meticulous approach, particularly concerning its disposal. This guide moves beyond mere instructions to provide a procedural and logical framework for its safe management, ensuring the protection of personnel and compliance with regulatory standards.
The fundamental principle guiding the disposal of this compound is its chemical identity as a chlorinated organic substance . This classification dictates that it cannot be treated as general chemical waste; it requires a specific, segregated disposal pathway to mitigate potential harm.
Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. This compound presents several health warnings as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[1][2] |
The primary risks stem from direct contact and inhalation.[2] Furthermore, as a halogenated pyridine, its improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[3]
Essential Safety Protocols: PPE and Handling
Adherence to correct personal protective equipment (PPE) and handling protocols is the first line of defense. These measures are not merely procedural; they are a direct response to the identified chemical hazards.
Required Personal Protective Equipment (PPE):
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[4] This is mandatory to prevent contact with the compound, which is a serious eye irritant.[1][2]
-
Hand Protection : Use chemically resistant nitrile gloves to prevent skin contact.[5][6] The compound is a known skin irritant, and gloves are essential to avoid this.[2]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[5][6]
-
Footwear : Closed-toe shoes are required to protect feet from potential spills.[5]
Safe Handling Practices:
-
Ventilation : All handling of this compound, both in solid and solution form, must be conducted within a properly functioning chemical fume hood to mitigate the risk of respiratory tract irritation from dust or vapors.[5][6]
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][3]
-
Emergency Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in good working order in any area where the chemical is handled.[2][4]
Emergency Procedure: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Isolate the Area : Immediately alert colleagues and restrict access to the spill area.
-
Don Appropriate PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill : Prevent the spill from spreading and ensure it does not enter any drains or sewer systems.[2] For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.[4][7] For solid spills, carefully sweep up the material, avoiding dust generation.[2]
-
Collect the Waste : Carefully place all contaminated absorbent material and/or spilled solid into a suitable, sealable container.[2][4]
-
Label the Container : Clearly label the container as "HAZARDOUS WASTE" and include the chemical name: "this compound."
-
Decontaminate the Area : Clean the spill surface with an appropriate solvent (consult your institution's safety guidelines) and then wash with soap and water.
-
Dispose of Materials : The sealed container of spill cleanup material must be disposed of following the same protocol as the chemical waste itself (see Section 4).
Caption: Workflow for safe response to a chemical spill.
The Core Disposal Procedure: A Step-by-Step Guide
The proper disposal of this compound is a systematic process centered on correct segregation and labeling. This ensures it is handled correctly by environmental health and safety (EHS) professionals and waste management facilities.
Step 1: Waste Segregation (The Critical Step) This compound is a halogenated organic acid . Therefore, it must be disposed of in a designated "Halogenated Organic Waste" container.[5][6]
-
Causality : Halogenated and non-halogenated waste streams are incinerated under different conditions.[8] Improper incineration of chlorinated compounds can produce highly toxic and persistent pollutants like dioxins and furans. Furthermore, the combustion of chlorine produces hydrochloric acid (HCl), which requires specialized scrubbers in the incinerator exhaust system to prevent acid rain and equipment corrosion.[8] Mixing waste streams complicates and increases the cost of disposal and poses a significant environmental risk.
Step 2: Container Selection and Labeling
-
Container : Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, vapor-tight lid. The container must be clean and in good condition.
-
Labeling : The waste container must be clearly and accurately labeled. Your institution's EHS department will provide specific guidelines, but the label must, at a minimum, include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other halogenated compounds in the container.
-
The appropriate hazard pictograms (irritant).
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
The container should be kept in secondary containment (e.g., a larger bin or tray) to contain any potential leaks.
-
Store away from incompatible materials such as strong bases or oxidizing agents.[2][9]
Step 4: Final Disposal
-
Once the container is full or ready for pickup, contact your institution's EHS or hazardous waste management office.
-
Do not attempt to treat or dispose of the chemical yourself.[10] Disposal must be conducted through an approved and licensed hazardous waste disposal plant.[2]
-
The standard and accepted method for destroying chlorinated organic residues is high-temperature incineration by a specialized facility equipped to handle such materials.[8][11] This aligns with U.S. Environmental Protection Agency (EPA) regulations for the disposal of halogenated pyridines, which specify chemical destruction.[12]
Caption: Decision workflow for proper chemical waste segregation.
Regulatory Adherence
All chemical waste disposal is governed by strict local, state, and federal regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for "cradle-to-grave" management of hazardous waste. Specifically, regulations like 40 CFR § 721.8675 address the disposal requirements for halogenated pyridines, mandating chemical destruction.[12] It is the researcher's responsibility to operate in full compliance with these regulations, as enforced by their institution's EHS department.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, upholding their commitment to laboratory safety, environmental protection, and scientific integrity.
References
- 1. This compound | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. uwm.edu [uwm.edu]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. tandfonline.com [tandfonline.com]
- 9. fishersci.ca [fishersci.ca]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 2-(6-Chloropyridin-3-yl)acetic acid
Analyzing Chemical Safety
I'm currently immersed in a comprehensive search, gathering crucial safety and handling data for 2-(6-Chloropyridin-3-yl)acetic acid. I'm focusing on its hazard classifications, reactivity, and recommended PPE from authoritative sources like SDS and chemical databases. My priority is a thorough understanding of potential risks.
Prioritizing Hazard Identification
I've moved on to scrutinizing the data I've collected, pinpointing the specific hazards related to this compound. I'm focusing on exposure routes and potential toxic effects to guide appropriate PPE selection. I'll then create a detailed guide outlining necessary PPE and a summary table for different scenarios.
Planning PPE Recommendations
I'm now outlining a structured PPE guide for this compound. I'm prioritizing logical organization, with sections for engineering, administrative, and specific PPE (eye, skin, respiratory, hand). Each recommendation is justified by hazard analysis. I'm aiming for clarity in my explanations.
Assessing Initial Findings
I've gathered initial data on "2-(6-Chloropyyridin-3-yl) acetic acid," focusing on safety. GHS classification paints a picture of irritant potential: skin, eyes, and possibly respiratory. I am now exploring potential handling precautions.
Targeting Precise Data
I have a clearer picture, yet it is incomplete. While similar derivatives of "2-(6-Chloropyyridin-3-yl) acetic acid" point to skin, eye, and respiratory irritation, I need the precise SDS for the target compound. I am now refining my search to ensure accuracy, and I will also consult broader laboratory safety protocols for a comprehensive guide.
Seeking Specific Information
My recent search yielded safety data sheets for similar compounds, indicating skin, eye, and respiratory irritation potential for "2-(6-Chloropyyridin-3-yl) acetic acid". Precautionary statements include recommendations for ventilation, protective gear, and washing. However, these are not the exact compound's SDS. I'm focusing my efforts now to find the precise SDS, while also considering general lab safety for irritants. This will let me proceed with the structured guide.
Reviewing Hazard Data
I've just compared the SDS for the amino acid derivative with those for acetic acid. While there's shared structure, focusing on the hazard info, such as skin sensitization potential, the data is not quite comparable. I'm focusing on discrepancies in the hazardous properties, and exploring the chemical similarities to understand the implications for safe handling.
Assessing Data Sources
I've evaluated the retrieved SDS for the amino acid derivative alongside acetic acid datasheets. Although there's a shared core, the hazardous property details don't align perfectly. I am currently focusing on the discrepancies and exploring chemical similarities to inform safe handling. Despite not finding a direct SDS, the derivative's information suggests key hazards: skin, eye, and respiratory irritation. This guides my PPE recommendations, with a disclaimer about the lack of an exact SDS. I'm now synthesizing this information for a comprehensive guide, structured as requested.
Inferring Hazard Profiles
I've analyzed the SDS for the amino acid derivative, noting its structural resemblance to the target compound, this compound. I couldn't find a direct SDS for the compound, but the derivative strongly suggests potential skin, eye, and respiratory irritation. This is key to my PPE recommendations, which will be accompanied by a clear disclaimer about using a surrogate SDS. I am now synthesizing the data for the comprehensive guide, as requested, including hierarchy of controls, PPE, handling, disposal, a diagram, and references.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
